molecular formula C10H19Br B128559 (S)-(+)-Citronellyl bromide CAS No. 143615-81-0

(S)-(+)-Citronellyl bromide

Cat. No.: B128559
CAS No.: 143615-81-0
M. Wt: 219.16 g/mol
InChI Key: QPKCDMXLSDFCQD-JTQLQIEISA-N
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Description

(S)-(+)-Citronellyl bromide is a useful research compound. Its molecular formula is C10H19Br and its molecular weight is 219.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6S)-8-bromo-2,6-dimethyloct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Br/c1-9(2)5-4-6-10(3)7-8-11/h5,10H,4,6-8H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKCDMXLSDFCQD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC=C(C)C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447702
Record name (S)-(+)-Citronellyl bromide
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Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143615-81-0
Record name (S)-(+)-Citronellyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-Citronellyl bromide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to (S)-(+)-Citronellyl Bromide: A Chiral Halide Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(+)-Citronellyl bromide is a valuable chiral alkyl halide derived from the naturally abundant monoterpene, (S)-(-)-citronellol. Its utility as a stereoselective linchpin in organic synthesis is well-established, providing a reliable method for introducing the chiral citronellyl moiety into complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, a detailed protocol for its synthesis and purification, and an exploration of its reactivity and applications, particularly for professionals in pharmaceutical research and drug development. By explaining the causality behind methodological choices, this document serves as a practical resource for leveraging this important synthetic intermediate.

Chemical Identity and Structure

This compound is a chiral organic compound featuring a primary bromide and a trisubstituted alkene within a ten-carbon chain. The stereochemical integrity of this molecule is paramount to its function in asymmetric synthesis.

Molecular Structure and Stereochemistry

The structure is defined by the (S)-configuration at the C6 chiral center and its dextrorotatory (+) optical activity. The IUPAC name is (6S)-8-bromo-2,6-dimethyloct-2-ene.[1] The stereochemistry is critical, as it is transferred to subsequent products in many synthetic transformations.[2]

Caption: 2D structure of this compound highlighting the (S)-chiral center.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

IdentifierValueSource
CAS Number 143615-81-0[1][3]
Molecular Formula C₁₀H₁₉Br[1][3]
Molecular Weight 219.16 g/mol [1][3]
IUPAC Name (6S)-8-bromo-2,6-dimethyloct-2-ene[1]
InChI Key QPKCDMXLSDFCQD-JTQLQIEISA-N[1][3]
SMILES CCCC=C(C)C[3]

Physicochemical and Spectroscopic Data

The physical properties and spectroscopic fingerprint are essential for quality control and reaction monitoring.

Physical Properties

This compound is a colorless to yellow liquid under standard conditions.[4][5]

PropertyValueConditions
Appearance Colorless to yellow liquidAmbient
Boiling Point 111 °C12 mmHg
Density 1.11 g/mL25 °C
Refractive Index (n20/D) 1.47420 °C
Optical Rotation ([α]20/D) +6.8°neat

(Source: All data in this table are from Sigma-Aldrich[3][6])

Spectroscopic Profile

Spectroscopic analysis confirms the structure and purity of the compound. While a specific spectrum is not publicly available, typical chemical shifts and signals can be predicted based on the structure.

  • ¹H NMR (CDCl₃): Expected signals would include a multiplet around 5.1 ppm for the vinyl proton, two singlets for the vinyl methyl groups around 1.6-1.7 ppm, a doublet for the methyl group at the chiral center (C6) around 0.9 ppm, and a triplet for the methylene protons adjacent to the bromine atom (-CH₂Br) around 3.4 ppm.

  • ¹³C NMR (CDCl₃): Key signals would be observed for the carbon bearing the bromine atom (~35-40 ppm), the chiral center carbon (~35-40 ppm), and the two sp² carbons of the double bond (~124 ppm and ~131 ppm).

  • IR Spectroscopy: Characteristic peaks would include C-H stretching vibrations just below 3000 cm⁻¹, a C=C stretch around 1670 cm⁻¹, and a C-Br stretch in the fingerprint region (typically 600-500 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br) and fragmentation patterns corresponding to the loss of Br and cleavage of the alkyl chain.

Synthesis and Purification Protocol

This compound is most commonly synthesized from its corresponding alcohol, (S)-(-)-β-citronellol, via nucleophilic substitution.[2]

Rationale for Synthetic Method Selection

The conversion of a primary alcohol to a primary alkyl bromide requires a careful choice of reagents to ensure high yield, prevent side reactions, and, most importantly, preserve the stereochemistry at the C6 position.

  • Chosen Reagent: Phosphorus Tribromide (PBr₃)

    • Causality: PBr₃ is highly effective for converting primary alcohols to alkyl bromides under mild conditions.[2] The reaction proceeds via an SN2 mechanism on the activated phosphorous intermediate, which ensures that the stereocenter, being remote from the reaction site, remains undisturbed.

    • Alternative Considerations: Using hydrobromic acid (HBr) is less ideal.[2] The strongly acidic conditions can promote carbocation formation and potential rearrangement of the double bond, leading to a mixture of products and compromising purity.[2] The Appel reaction (CBr₄/PPh₃) is another effective method but can be more challenging to scale up due to the formation of triphenylphosphine oxide as a stoichiometric byproduct.[2]

Detailed Experimental Protocol: Synthesis via PBr₃

This protocol is adapted from standard organic chemistry procedures and should be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

Materials:

  • (S)-(-)-β-Citronellol (1.0 eq)

  • Phosphorus tribromide (PBr₃, 0.4 eq)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (S)-(-)-β-citronellol and anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.

  • Reagent Addition: PBr₃ is dissolved in a small amount of anhydrous diethyl ether and added to the dropping funnel. The PBr₃ solution is added dropwise to the stirred citronellol solution over 30-60 minutes, maintaining the internal temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by slowly adding ice-cold water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

  • Washing: The combined organic layers are washed sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid), water, and finally brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification and Characterization Workflow

The crude product is typically purified by vacuum distillation to yield the pure this compound as a colorless liquid.[3]

Purification_Workflow Crude Crude Product (Post-Workup) Distill Vacuum Distillation (e.g., 111 °C / 12 mmHg) Crude->Distill Purification Pure Pure this compound Distill->Pure QC Quality Control Analysis Pure->QC Characterization NMR ¹H and ¹³C NMR QC->NMR GCMS GC-MS (Purity) QC->GCMS Polarimetry Optical Rotation ([α]D Measurement) QC->Polarimetry

Caption: Standard workflow for the purification and characterization of this compound.

Reactivity and Synthetic Applications

As a primary alkyl halide, this compound is an excellent electrophile and a versatile building block in organic synthesis.[2][7] The bromide is a good leaving group, facilitating nucleophilic substitution reactions.[2]

Key Reaction Pathways
  • Nucleophilic Substitution (SN2): It readily reacts with a wide range of nucleophiles (e.g., cyanides, azides, thiolates, alkoxides) to form new carbon-heteroatom or carbon-carbon bonds, transferring the chiral citronellyl group.

  • Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, citronellyl magnesium bromide, a powerful carbon nucleophile for reaction with aldehydes, ketones, and other electrophiles.[2]

  • Transition Metal-Catalyzed Cross-Coupling: It is an effective substrate in various cross-coupling reactions, such as the Negishi (organozinc) and Suzuki (organoboron) couplings, to form C-C bonds while preserving the compound's chirality.[2][6]

  • Gabriel Synthesis: This classic method can be applied to produce enantiopure (S)-citronellylamine, a valuable chiral amine precursor.[2]

Application in Drug Development and Natural Product Synthesis

The ability to introduce a defined stereocenter makes this compound valuable in medicinal chemistry.[8] Chiral alkyl halides are increasingly recognized as important motifs that can enhance bioactivity through specific steric and electronic interactions.[7]

Case Example: It has been utilized in the synthesis of the spiroacetal portions of spirofungin A and B, which are natural products with antifungal properties.[6] This highlights its role in constructing complex, biologically active molecules where stereochemistry is crucial for function.

Safety, Handling, and Storage

Proper handling is essential due to the compound's irritant properties.

GHS Hazard Information
PictogramSignal WordHazard Statements

Warning H315: Causes skin irritation.[1][6] H319: Causes serious eye irritation.[1][6] H335: May cause respiratory irritation.[1][6]

(Source: PubChem[1], Sigma-Aldrich[6])

Handling and Storage Recommendations
  • Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6] Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term stability and to maintain high purity, storage in a freezer under an inert atmosphere is recommended.[5] The compound may be light and air sensitive.[5]

Conclusion

This compound is more than a simple alkyl halide; it is a high-value chiral intermediate that provides a gateway to complex, enantiomerically pure molecules. Its predictable reactivity, coupled with the retention of its inherent stereochemistry, makes it an indispensable tool for researchers in drug discovery and natural product synthesis. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is key to its successful application in the laboratory.

References

  • PubChem. This compound | C10H19Br | CID 10900106. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • SR Innovations India. Certificate of Analysis: this compound. [Link]

  • ResearchGate. Kinetic Resolution of Citronellal by Chiral Aluminum Catalysts: l-Menthol Synthesis from Citral. [Link]

  • Organic Syntheses. Procedure for (R)-(+)-Citronellal. [Link]

  • National Institutes of Health (NIH). An Explanation about the Use of (S)-Citronellal as a Chiral Derivatizing Agent (CDA) in 1H and 13C NMR. [Link]

  • ResearchGate. Synthesis of Citronellal by RhI-Catalysed Asymmetric Isomerization. [Link]

  • SciSpace. Chiral Alkyl Halides: Underexplored Motifs in Medicine. [Link]

  • National Institutes of Health (NIH). Chiral Alkyl Halides: Underexplored Motifs in Medicine. [Link]

Sources

A Senior Application Scientist's Guide to the Stereospecific Synthesis of (S)-(+)-Citronellyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemical Integrity in Synthesis

In the landscape of modern drug discovery and development, the precise control of molecular architecture is not merely an academic exercise but a fundamental prerequisite for therapeutic efficacy and safety. Chiral molecules, particularly enantiomerically pure compounds, often exhibit profoundly different pharmacological activities. (S)-(+)-Citronellyl bromide is a valuable chiral building block, serving as a versatile intermediate in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). Its utility is intrinsically linked to its stereochemical purity. This guide provides an in-depth technical overview of the synthesis of this compound from its corresponding alcohol, (S)-(-)-citronellol, with a focus on the underlying mechanistic principles that ensure stereochemical fidelity.

Reaction Synopsis and Mechanistic Rationale

The conversion of the primary alcohol, (S)-(-)-citronellol, to the primary alkyl bromide, this compound, is efficiently achieved through the use of phosphorus tribromide (PBr₃). This reagent is highly selective for primary and secondary alcohols and offers a distinct advantage over other brominating agents, such as hydrobromic acid (HBr), by minimizing the risk of carbocation rearrangements and ensuring a predictable stereochemical outcome.[1]

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[2] This concerted, single-step process is characterized by the backside attack of a nucleophile on the electrophilic carbon, leading to an inversion of the stereochemical configuration at that center.[3]

The SN2 Pathway: A Step-by-Step Mechanistic Breakdown

  • Activation of the Hydroxyl Group: The reaction commences with the nucleophilic attack of the oxygen atom of the alcohol on the electrophilic phosphorus atom of PBr₃. This initial step forms a protonated dibromophosphite ester intermediate, effectively converting the poor leaving group (-OH) into a much better leaving group (-OPBr₂).[4]

  • Nucleophilic Attack and Inversion of Configuration: A bromide ion (Br⁻), generated in the initial step or from the reagent itself, then acts as the nucleophile. It attacks the carbon atom bearing the activated hydroxyl group from the side opposite to the leaving group (backside attack).[5] This concerted displacement results in the formation of the C-Br bond and the departure of the dibromophosphorous acid leaving group, leading to a complete inversion of the stereocenter's configuration.[6]

The stereospecificity of the SN2 reaction is paramount in this synthesis. Starting with (S)-(-)-citronellol, the inversion of configuration at the chiral center results in the formation of the desired this compound. The "S" designation is retained due to the Cahn-Ingold-Prelog priority rules, where the introduction of the heavier bromine atom does not alter the priority sequence of the substituents around the chiral center in this specific case. However, the sign of the optical rotation changes from negative (-) to positive (+), indicating a change in the way the molecule interacts with plane-polarized light.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful execution and monitoring at each stage contribute to the successful and stereospecific synthesis of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
(S)-(-)-Citronellol≥95%Sigma-AldrichEnsure enantiomeric purity is verified.
Phosphorus Tribromide (PBr₃)≥99%Sigma-AldrichHandle with extreme care under inert atmosphere.
Diethyl Ether (anhydrous)≥99.7%Sigma-AldrichUse freshly distilled or from a sealed bottle.
Saturated Sodium Bicarbonate SolutionReagent Grade-Prepared in-house.
Brine (Saturated NaCl solution)Reagent Grade-Prepared in-house.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-AldrichFor drying the organic phase.
Step-by-Step Synthesis Procedure
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with (S)-(-)-citronellol (1.0 eq). Anhydrous diethyl ether is added as the solvent. The flask is then cooled to 0 °C in an ice-water bath.

  • Reagent Addition: Phosphorus tribromide (0.4 eq), dissolved in anhydrous diethyl ether, is added dropwise to the stirred solution of citronellol over a period of 30-60 minutes. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: The reaction is carefully quenched by the slow addition of ice-cold water. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.[7]

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product is purified by vacuum distillation to afford the pure this compound as a colorless liquid.[8]

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Flame-dry glassware prep2 Charge flask with (S)-(-)-citronellol and anhydrous diethyl ether prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Dropwise addition of PBr3 in diethyl ether prep3->react1 react2 Warm to room temperature and stir react1->react2 react3 Monitor by TLC/GC react2->react3 workup1 Quench with ice-water react3->workup1 workup2 Separate organic layer workup1->workup2 workup3 Wash with NaHCO3, water, and brine workup2->workup3 workup4 Dry over MgSO4 workup3->workup4 workup5 Concentrate under reduced pressure workup4->workup5 purify1 Vacuum distillation workup5->purify1 purify2 Characterize pure this compound purify1->purify2

Caption: Overall experimental workflow for the synthesis of this compound.

Characterization and Validation of Stereochemical Integrity

Thorough characterization of the final product is essential to confirm its identity, purity, and, most importantly, its stereochemical integrity.

Physicochemical Properties
Property(S)-(-)-Citronellol (Starting Material)This compound (Product)
Molecular Formula C₁₀H₂₀O[9]C₁₀H₁₉Br[10]
Molecular Weight 156.27 g/mol [9]219.16 g/mol [10]
Appearance Colorless oily liquid[9]Colorless liquid[10]
Boiling Point 224 °C[9]111 °C / 12 mmHg[10]
Density ~0.85 g/mL[9]1.11 g/mL at 25 °C[10]
Optical Rotation [α]²⁰/D ~ -5° (neat)[11][α]²⁰/D +6.8° (neat)[10]
Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the product will show characteristic shifts for the protons adjacent to the bromine atom. These protons will typically appear as a multiplet in the range of 3.4-3.6 ppm. The disappearance of the hydroxyl proton signal from the starting material and the downfield shift of the adjacent methylene protons are key indicators of a successful reaction.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the presence of the carbon-bromine bond, with the carbon atom directly attached to the bromine appearing in the range of 30-40 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will be characterized by the absence of the broad O-H stretching band (around 3300 cm⁻¹) that is prominent in the spectrum of the starting alcohol. The C-Br stretching frequency typically appears in the fingerprint region (around 500-600 cm⁻¹).[12]

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the final product is a critical measure of the success of the stereospecific synthesis. It can be determined using several techniques:

  • Chiral Gas Chromatography (GC): This is a powerful method for separating and quantifying enantiomers. The sample is passed through a capillary column coated with a chiral stationary phase, which interacts differently with the two enantiomers, leading to different retention times.[13][14]

  • Polarimetry: The optical rotation of the purified product is measured and compared to the literature value for the enantiomerically pure compound. The enantiomeric excess can be calculated using the formula: ee (%) = ([α]observed / [α]max) x 100 where [α]observed is the specific rotation of the synthesized sample and [α]max is the specific rotation of the pure enantiomer.[10]

Safety Considerations

Phosphorus tribromide is a corrosive and toxic reagent that reacts violently with water.[15] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All glassware must be thoroughly dried before use to prevent a violent reaction.

Conclusion

The synthesis of this compound from (S)-(-)-citronellol using phosphorus tribromide is a robust and reliable method for producing this valuable chiral intermediate. A thorough understanding of the SN2 reaction mechanism is crucial for appreciating the stereospecific nature of this transformation. By adhering to the detailed experimental protocol and implementing rigorous characterization techniques, researchers can confidently synthesize this compound with high chemical purity and, critically, high enantiomeric excess, thereby ensuring its suitability for applications in stereoselective synthesis.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8842, Citronellol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7793, Beta-citronellol, (S)-. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0035093). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of (+)-citronellal. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral gas chromatogram of linalool, citronellal and b-citronellol of Cymbopogon winterianus oil on DiAcTBuSilb CDX (OV 1701) column. Retrieved from [Link]

  • MDPI. (2019). An Explanation about the Use of (S)-Citronellal as a Chiral Derivatizing Agent (CDA) in 1 H and 13 C NMR for Sec-Butylamine, Methylbenzylamine, and Amphetamine: A Theoretical-Experimental Study. Molecules, 24(15), 2830. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectra 1 H NMR of (a) citronellal 97,30% and (b) standard citronellal C. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Chiral Gas Chromatography of Citronellal, b-Citronellol and Linalool on a b-DEX™ 225 Column. Retrieved from [Link]

  • SpectraBase. (n.d.). Citronellol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Stereochemistry of the SN2 Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Bromide - PBr3. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Master Organic Chemistry. (2015). PBr3 and SOCl2. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Citronellal. Retrieved from [Link]

  • ACS Omega. (2021). Chiral Self-Sorting and the Realization of Ferroelectricity in the Columnar Liquid Crystal Phase of an Optically Inactive N,N′-Diphenylurea Derivative Possessing Six (±)-Citronellyl Groups. ACS Omega, 6(28), 18263–18271. Retrieved from [Link]

  • MANAC Inc. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of n-octyl bromide. Retrieved from [Link]

  • Master Organic Chemistry. (2015). PBr3 For Converting Alcohols To Alkyl Halides: Mechanism. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008). Preparation of PBr3? Retrieved from [Link]

  • ResearchGate. (2009). A greener organic chemistry experiment: Reduction of citronellal to citronellol using poly(methylhydro)siloxane. Green Chemistry Letters and Reviews, 1(3), 149-154. Retrieved from [Link]

Sources

Introduction: The Significance of (S)-(+)-Citronellyl Bromide in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-(+)-Citronellyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This compound ((S)-8-Bromo-2,6-dimethyl-2-octene) is a valuable chiral building block in organic synthesis.[1][2] Its utility lies in the introduction of the citronellyl moiety, a common terpene-derived structure, in a stereospecific manner. The precise stereochemistry at the C6 position is critical for its application in the synthesis of complex natural products, chiral catalysts, and pharmacologically active molecules.[2] Therefore, rigorous structural and stereochemical confirmation is paramount. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for this compound, blending foundational principles with practical, field-proven insights for its unambiguous characterization.

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Stereochemical Confirmation cluster_3 Final Confirmation Compound This compound Sample Purity Purity Assessment (GC, HPLC) Compound->Purity Verify Purity NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purity->NMR Proceed if >95% IR FT-IR Spectroscopy NMR->IR Functional Groups Data_Integration Integrated Data Analysis NMR->Data_Integration MS Mass Spectrometry (GC-MS) IR->MS Molecular Weight IR->Data_Integration Polarimetry Optical Rotation ([α]D) MS->Polarimetry Chirality Check MS->Data_Integration Polarimetry->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed Confirm Structure

Caption: Logical workflow for the comprehensive spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The analysis of ¹H and ¹³C NMR spectra, ideally supplemented with 2D experiments like COSY and HSQC, allows for the unambiguous assignment of all protons and carbons.

¹H NMR Spectroscopy

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 300 MHz or higher field strength NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: ~12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32, to achieve adequate signal-to-noise.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm) Multiplicity Integration Assignment
~5.10t1HH-2
~3.41m2HH-8
~2.00m2HH-3
~1.85m1HH-6
~1.68s3HH-10
~1.60s3HH-9
~1.40 - 1.15m4HH-4, H-5
~0.95d3HH-7

Causality Behind Assignments:

  • The vinylic proton (H-2) at ~5.10 ppm is significantly downfield due to its position on the C=C double bond and appears as a triplet from coupling to the two H-3 protons.

  • The protons on the carbon bearing the bromine (H-8) are the most downfield of the aliphatic protons (~3.41 ppm) due to the strong deshielding effect of the electronegative bromine atom.

  • The two vinylic methyl groups (H-9 and H-10) appear as singlets at ~1.60 and ~1.68 ppm, respectively.

  • The chiral center proton (H-6) is a complex multiplet around 1.85 ppm, coupled to protons on C-5, C-7, and C-8.

  • The methyl group attached to the chiral center (H-7) appears as a doublet at ~0.95 ppm, due to coupling with the single H-6 proton.

¹³C NMR Spectroscopy

Experimental Protocol (¹³C NMR):

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 75 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-1024, due to the low natural abundance of ¹³C.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of ~1-2 Hz). Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Data Interpretation: The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Chemical Shift (ppm) Assignment Justification
~131.5C-1Quaternary sp² carbon, downfield.
~124.5C-2sp² CH carbon.
~40.0C-5Aliphatic CH₂.
~36.5C-4Aliphatic CH₂.
~35.5C-6Chiral CH center.
~33.5C-8Carbon directly attached to bromine, deshielded.
~25.7C-10Vinylic methyl carbon.
~25.5C-3Aliphatic CH₂.
~19.5C-7Methyl on chiral center.
~17.6C-9Vinylic methyl carbon.

Trustworthiness of Assignments: The assignments are based on established chemical shift ranges for alkanes, alkenes, and alkyl halides. The downfield shift of C-8 is characteristic of a carbon bonded to bromine. The sp² carbons (C-1 and C-2) are readily identified in the 120-140 ppm region. Quaternary carbons, like C-1, often exhibit lower intensity peaks in ¹³C NMR spectra.[3]

Infrared (IR) Spectroscopy

Experimental Protocol (FT-IR):

  • Sample Preparation: As this compound is a liquid, the simplest method is to prepare a thin film.[2] Place one drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Acquisition:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Predicted IR Data Interpretation:

Wavenumber (cm⁻¹) Vibration Expected Intensity
3000-2850C(sp³)-H stretchStrong
~1670C=C stretch (trisubstituted)Medium
1470-1430C-H bend (CH₂, CH₃)Medium
1385-1375C-H bend (gem-dimethyl)Medium-Weak
690-515C-Br stretchStrong

Authoritative Grounding:

  • C(sp³)-H stretches: The region between 3000 and 2850 cm⁻¹ is characteristic of C-H stretching vibrations in saturated alkyl chains.

  • C=C stretch: The C=C stretching vibration for a trisubstituted alkene is expected around 1670 cm⁻¹.

  • C-Br stretch: The most diagnostic peak for an alkyl bromide is the strong C-Br stretching absorption, which is expected to appear in the fingerprint region between 690-515 cm⁻¹.[4][5][6] Its presence would be a key confirmation of the compound's identity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this analysis, as it also confirms the sample's purity.[7][8]

Experimental Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

Predicted Mass Spectrum Interpretation:

The mass spectrum of this compound will exhibit a characteristic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6]

Key Expected Fragments:

m/z Value Fragment Identity Significance
218/220[C₁₀H₁₉Br]⁺Molecular Ion (M⁺) . The two peaks of nearly equal intensity are the hallmark of a monobrominated compound.
139[M - Br]⁺Loss of the bromine radical. This will be a prominent peak.
69[C₅H₉]⁺Fragmentation at the allylic C3-C4 bond.
41[C₃H₅]⁺Allyl cation, a common fragment in unsaturated systems.

Self-Validating System: The observation of the isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺) is a self-validating feature for the presence of bromine.[6] The mass difference between the molecular ion and major fragments can be used to deduce the loss of specific neutral fragments, confirming the overall structure.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. While ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity, FT-IR confirms the presence of key functional groups (alkene and alkyl bromide). Mass spectrometry verifies the molecular weight and provides a characteristic fragmentation pattern, with the bromine isotopic pattern serving as a definitive confirmation. This integrated spectroscopic approach, grounded in established principles and protocols, ensures the identity, purity, and structural integrity of this critical chiral reagent for its successful application in research and development.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Lee, S. H., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]

  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]

  • Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

  • ABC Chemistry. (n.d.). Spectral Database for Organic Compounds — SDBS. Retrieved from [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation. Retrieved from [Link]

  • SR INNOVATIONS INDIA. (n.d.). Certificate of Analysis: this compound. Retrieved from [Link]

  • PubChem. (n.d.). Cinnamyl bromide. Retrieved from [Link]

  • NIST WebBook. (n.d.). Citronellol. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

  • NIST WebBook. (n.d.). Citronellal. Retrieved from [Link]

Sources

Chirality and optical rotation of (S)-(+)-Citronellyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chirality and Optical Rotation of (S)-(+)-Citronellyl Bromide

Authored by: A Senior Application Scientist

Foreword: The Significance of Handedness in Molecular Architecture

In the realm of molecular science, asymmetry is not a flaw but a fundamental design principle with profound consequences. Chirality, from the Greek word for 'hand' (χειρ), describes this property of non-superimposable mirror images—a concept as intuitive as our own left and right hands.[1] This structural handedness is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the physiological effects of two enantiomers (mirror-image isomers) can range from therapeutically beneficial to dangerously toxic.[1] this compound, a derivative of the naturally occurring terpene citronellol, serves as an exemplary chiral synthon. Its defined stereochemistry at the C3 position makes it a valuable building block for constructing complex, enantiomerically pure molecules.[1][2][3] This guide provides a technical exploration of the relationship between the absolute configuration (S) of citronellyl bromide and its experimentally determined dextrorotatory (+) optical activity, offering field-proven insights for researchers in organic synthesis and drug development.

This compound: A Profile of a Chiral Workhorse

This compound is a versatile chiral building block used extensively in stereoselective synthesis.[4][5] Its utility stems from its dual functionality: a reactive alkyl bromide for nucleophilic substitution and coupling reactions, and a defined stereocenter that imparts chirality to the target molecule.[1][6]

  • Chemical Name: (S)-8-Bromo-2,6-dimethyl-2-octene

  • Molecular Formula: C₁₀H₁₉Br

  • Chiral Center: The carbon atom at position 3 (C3) is bonded to four different groups, rendering the molecule chiral.

  • Significance: It serves as a stereoselective linchpin, connecting molecular fragments while controlling the stereochemical outcome of a reaction.[1] This control is paramount in synthesizing compounds where biological activity is dependent on a specific three-dimensional arrangement.

The Intrinsic Link Between Chirality and Optical Activity

Chiral molecules possess the unique ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity.[7] When a beam of such light passes through a solution containing a chiral compound, the plane of polarization is rotated either to the right or to the left.[7][8]

  • Dextrorotatory (+): Rotation to the right (clockwise).

  • Levorotatory (-): Rotation to theleft (counter-clockwise).[8][9]

It is a critical and often misunderstood point that the (S) or (R) designation, which is based on a set of priority rules (the Cahn-Ingold-Prelog convention), has no predictable correlation with the direction of optical rotation (+ or -).[10][11][12][13] The (R/S) system is a human-devised nomenclature, whereas the direction and magnitude of optical rotation are physical properties that must be determined experimentally.[10][12][14] For citronellyl bromide, the enantiomer with the (S) configuration is experimentally found to be dextrorotatory (+), hence the name this compound.[5][6][15]

Stereoselective Synthesis: Preserving Chirality from Precursor to Product

The most common and logical route to this compound is the nucleophilic substitution of the hydroxyl group in its parent alcohol, (S)-(-)-citronellol. The choice of brominating agent and reaction conditions is paramount to ensure the reaction proceeds with high stereochemical fidelity, minimizing racemization.

Causality in Reagent Selection: PBr₃ for Stereochemical Integrity

While hydrobromic acid (HBr) can convert alcohols to alkyl bromides, its strong acidity can promote an S_N_1-type reaction mechanism involving a carbocation intermediate, which can lead to racemization and a loss of enantiomeric purity.[1]

To favor a reliable S_N_2 mechanism, which proceeds with a predictable inversion of stereochemistry, Phosphorus tribromide (PBr₃) is a superior choice for primary alcohols like citronellol. However, since the chiral center in citronellol is not the carbon bearing the hydroxyl group, the S_N_2 reaction at the primary alcohol does not affect the configuration of the C3 stereocenter. Therefore, (S)-citronellol yields (S)-citronellyl bromide.

cluster_synthesis Synthesis of this compound Citronellol (S)-Citronellol (Starting Material) PBr3 PBr₃ (Brominating Agent) Citronellol->PBr3 1. Reacts with Product This compound (Final Product) PBr3->Product 2. Brominates via SN2-like mechanism Solvent Anhydrous Ether (Solvent) Solvent->Citronellol Dissolves

Caption: Synthetic pathway from (S)-Citronellol to this compound.

Self-Validating Protocol: Synthesis of this compound

This protocol describes a robust method for synthesizing this compound from (S)-(-)-citronellol using phosphorus tribromide. The success of the synthesis is validated by measuring the optical rotation of the purified product.

Materials:

  • (S)-(-)-Citronellol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (S)-(-)-citronellol in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Reagent Addition: Slowly add phosphorus tribromide (approx. 0.35 equivalents) to the stirred solution via a dropping funnel over 30-60 minutes, ensuring the temperature remains below 5 °C. The addition is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash neutralizes any remaining acidic species.

  • Drying: Dry the separated organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.[16][17]

The Polarimeter: A Window into Molecular Chirality

The measurement of optical rotation is performed using an instrument called a polarimeter.[8] Its operation is based on the interaction of polarized light with the chiral sample.

cluster_polarimetry Polarimetry Workflow Light Light Source (e.g., Sodium D-line, 589 nm) Polarizer Fixed Polarizer Light->Polarizer Unpolarized light Sample Sample Tube (path length, l) Chiral Sample (concentration, c) Polarizer->Sample Plane-polarized light Analyzer Rotatable Analyzer Sample->Analyzer Rotated plane-polarized light Detector Detector (Eye or Photodiode) Analyzer->Detector Analyzed light

Caption: Workflow diagram of a polarimetry experiment.

Defining Specific Rotation [α]

The observed rotation (α) depends on several factors, including concentration, the length of the sample tube, temperature, solvent, and the wavelength of the light. To establish a standardized value, the specific rotation ([α]) is calculated.[7][18]

The formula for specific rotation is:

[α]Tλ = α / (l × c)

Where:

  • [α] is the specific rotation in degrees.

  • T is the temperature in degrees Celsius (commonly 20°C or 25°C).

  • λ is the wavelength of light (commonly the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the sample in g/mL (or g/100mL, depending on the convention, which must be stated).[12][18]

Self-Validating Protocol: Measuring Optical Rotation

This protocol provides a step-by-step method for accurately determining the specific rotation of a synthesized sample of this compound.

Equipment & Materials:

  • Calibrated Polarimeter[19]

  • Sodium lamp (D-line, 589 nm)

  • Polarimeter sample tube (e.g., 1 dm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Synthesized and purified this compound

  • Spectroscopic grade solvent (e.g., chloroform or ethanol; note: the measurement for citronellyl bromide is often performed 'neat', i.e., without solvent[6][15])

Procedure:

  • Instrument Warm-up: Turn on the polarimeter and the sodium lamp. Allow at least 10-15 minutes for the lamp to stabilize.[19]

  • Calibration (Zeroing): Fill the clean sample tube with the pure solvent that will be used for the sample (if any). If measuring neat, this step is performed with an empty, clean tube. Place the tube in the polarimeter and take a reading. This is the blank or zero point. Adjust the instrument to read 0°.

  • Sample Preparation (if using a solvent): Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to a known volume. This will give a precise concentration (c).

  • Sample Measurement: Carefully fill the sample tube with the neat liquid or the prepared solution, ensuring no air bubbles are present.[19][20] Place the tube in the polarimeter.

  • Observe Rotation: Rotate the analyzer until the light intensity observed through the eyepiece matches the zero point (e.g., a uniform field of view or minimum intensity). Record the observed angle of rotation (α). Take several readings and average them.

  • Record Data: Note the observed rotation (α), the sign (+ for clockwise, - for counter-clockwise), the path length (l), the concentration (c) if used, the solvent, the temperature (T), and the wavelength (λ).

  • Calculation: Use the formula to calculate the specific rotation [α].

Data Summary and Interpretation

The chiroptical properties of the enantiomers of citronellyl bromide are distinct and opposite. This data is crucial for assessing the enantiomeric purity of a synthetic sample.

PropertyThis compound(R)-(-)-Citronellyl Bromide
Stereochemical Descriptor (S)(R)
Sign of Optical Rotation Dextrorotatory (+)Levorotatory (-)
Specific Rotation [α]²⁰/D +6.8° (neat)-6.8° (neat)
CAS Number 143615-81-010340-84-8
Reference [4][5][6][15]
Assessing Enantiomeric Purity

The enantiomeric excess (ee) of a synthesized sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer:

% ee = ([α]sample / [α]pure enantiomer) × 100%

For example, if a synthesized batch of (S)-Citronellyl bromide exhibits a specific rotation of +6.12°, its enantiomeric excess would be:

(% ee) = (+6.12° / +6.8°) × 100% = 90% ee

This indicates the sample contains 95% of the (S) enantiomer and 5% of the (R) enantiomer.

Conclusion: From Configuration to Application

The relationship between the (S) configuration of citronellyl bromide and its dextrorotatory (+) optical activity is an empirical fact, not a theoretical deduction from nomenclature. Understanding this distinction is fundamental for any scientist working with chiral molecules. The protocols provided herein for the stereoselective synthesis and polarimetric analysis of this compound represent a self-validating workflow. By carefully controlling the synthesis to preserve the stereocenter and accurately measuring the optical rotation, researchers can confidently produce and characterize this important chiral building block. Its application in complex syntheses, such as in Negishi cross-coupling reactions, allows for the precise installation of a chiral terpene-derived fragment, paving the way for the development of novel, enantiomerically pure therapeutics and materials.[5][6]

References

  • Chemistry Stack Exchange. (2015, December 10). What is the relationship between configuration & optical rotation?. Retrieved from [Link]

  • Reddit. (2019, August 4). Organic Chemistry: Why is there no relationship between configuration and optical specific rotation?. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • Ji, H.-F. (2023). A general method to predict optical rotations of chiral molecules from their structures. RSC Advances, 13(7), 4533-4536. Retrieved from [Link]

  • Drawell. (n.d.). How to Use a Polarimeter. Retrieved from [Link]

  • University of Wisconsin–Madison MRSEC Education Group. (n.d.). Polarimetry Experiments. Retrieved from [Link]

  • The Neotia University. (n.d.). Polarimeter Experiment. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 19). 5.5 Polarimetry. Retrieved from [Link]

  • Lab Instrument Solution. (2011, August 24). Polarimeter | Polarimeter Experiment | Polarimeter Principle | Polarimeter Working | Polarimeter Calibration. Retrieved from [Link]

  • Abbate, S., et al. (2020). Chiroptical Properties in Thin Films of π-Conjugated Systems. Chemical Reviews, 120(18), 10005-10074. Retrieved from [Link]

  • Tsuruta, K., et al. (2020). Optical Terpene and Terpenoid Sensing: Chiral Recognition, Determination of Enantiomeric Composition and Total Concentration Analysis with Late Transition Metal Complexes. Journal of the American Chemical Society, 142(9), 4121-4125. Retrieved from [Link]

  • Gentry, E. C., & Baran, P. S. (2015). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of chemical research, 48(4), 1087–1101. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Conformational preference of a chiral terpene: vibrational circular dichroism (VCD), infrared and Raman study of S-(−)-limonene oxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Exploring the Chemical Space Accessed by Chiral Pool Terpenes. The (−)-Caryophyllene Oxide Paradigm. The Journal of organic chemistry, 86(1), 530–540. Retrieved from [Link]

  • Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cinnamyl bromide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Alkyl and alkylene bromides. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. Retrieved from [Link]

  • Jasco Europe. (n.d.). Principles of Optical rotation. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 6.3 Chirality in Chemical, Environmental and Biological Systems. Retrieved from [Link]

Sources

A Technical Guide to the Natural Sourcing and Synthetic Derivatization of Citronellol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of citronellol, a naturally occurring acyclic monoterpenoid alcohol, for researchers, scientists, and professionals in drug development. It details the rich botanical sources of this versatile molecule, outlines robust extraction methodologies, and presents validated protocols for the synthesis of its commercially significant derivatives. The content is structured to provide not only procedural steps but also the scientific rationale behind the methodological choices, ensuring a comprehensive understanding for application in a laboratory and developmental setting.

Part 1: The Botanical Provenance of Citronellol

Citronellol is biosynthesized in a variety of aromatic plants, where it contributes significantly to their characteristic scent profiles.[1] The specific enantiomeric form and concentration of citronellol can vary depending on the plant species, geographical origin, and harvesting time.[2] Understanding these natural sources is paramount for the efficient isolation of this valuable compound.

Principal Botanical Sources

The essential oils extracted from several plant species are the primary natural reservoirs of citronellol. The selection of a botanical source is often dictated by the desired enantiomer and the overall composition of the essential oil, which may contain other valuable terpenoids.

  • Rose (Rosa damascena and Rosa centifolia ): The essential oil of the rose is a preeminent source of (-)-citronellol, with concentrations ranging from 18% to 55%.[3] This enantiomer is highly prized in the fragrance industry for its deep, rosy notes.[2]

  • Geranium (Pelargonium graveolens ): Geranium oil is a significant source of citronellol, typically containing a mixture of both enantiomers.[3]

  • Citronella Grasses (Cymbopogon species):

    • Cymbopogon nardus (Ceylon type): This species yields an essential oil that is a major commercial source of (+)-citronellol, with concentrations around 50%.[3]

    • Cymbopogon winterianus (Java type): Considered a superior source for perfumery derivatives, the oil from this species contains a high percentage of both citronellal and geraniol, with citronellol content typically between 11-15%.[4]

  • Lemon Eucalyptus (Corymbia citriodora ): The essential oil from the leaves of this tree is a rich source of citronellal, which can be readily converted to citronellol. The oil can contain up to 80% (-)-citronellal.[5]

Quantitative Overview of Citronellol in Select Essential Oils

The following table summarizes the typical concentration of citronellol in the essential oils of its primary botanical sources. These values can fluctuate based on factors such as cultivation conditions, harvesting time, and extraction methodology.

Botanical SourcePredominant EnantiomerTypical Citronellol Content (%)
Rosa damascena (Rose)(-)-Citronellol18 - 55
Pelargonium graveolens (Geranium)Mixture20 - 40
Cymbopogon nardus (Citronella - Ceylon)(+)-Citronellol~50
Cymbopogon winterianus (Citronella - Java)Mixture11 - 15

Part 2: Extraction and Isolation of Natural Citronellol

The extraction of citronellol from its botanical sources is a critical step that influences the yield and purity of the final product. The choice of extraction method depends on the stability of the chemical constituents, economic viability, and desired purity.

Workflow for Citronellol Extraction

The general workflow for obtaining citronellol from plant materials involves several key stages, from initial processing to final purification.

G cluster_0 Upstream Processing cluster_1 Primary Extraction cluster_2 Downstream Processing Harvest Harvesting of Plant Material Drying Drying/Comminution Harvest->Drying Extraction Steam Distillation or Supercritical Fluid Extraction Drying->Extraction Separation Phase Separation (Oil/Water) Extraction->Separation Purification Fractional Distillation (Optional) Separation->Purification QC Quality Control (GC-MS) Purification->QC Final Purified Citronellol QC->Final

Caption: General workflow for the extraction and purification of citronellol.

Steam Distillation: The Industry Standard

Steam distillation is the most prevalent method for extracting essential oils from aromatic plants.[6] This technique is favored for its efficiency and ability to isolate volatile compounds without the use of organic solvents.[7]

Objective: To extract citronella oil rich in citronellol from the leaves of Cymbopogon winterianus.

Materials and Equipment:

  • Fresh or partially dried leaves of Cymbopogon winterianus (1-2 kg)

  • Clevenger-type apparatus

  • 2L Round-bottom flask

  • Heating mantle

  • Condenser with chilled water supply

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Chop the leaves into smaller pieces (2-4 cm) to increase the surface area for more efficient oil extraction.

  • Apparatus Setup: Assemble the Clevenger-type apparatus with the round-bottom flask. Add water to the flask until it is about two-thirds full. Place the chopped leaves into the flask.

  • Distillation: Heat the flask using the heating mantle to boil the water. The steam will pass through the plant material, vaporizing the essential oil.

  • Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will cool and condense back into a liquid.

  • Collection: The condensed liquid (hydrosol and essential oil) will collect in the collection tube of the Clevenger apparatus. The less dense essential oil will form a layer on top of the water.

  • Separation: Carefully collect the essential oil from the apparatus. Use a separatory funnel to separate any remaining water from the oil.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the purified citronella oil in a sealed, airtight glass vial in a cool, dark place.

Rationale: The use of steam allows for the extraction of volatile compounds at temperatures lower than their boiling points, thus preventing thermal degradation. The Clevenger apparatus is specifically designed for the efficient separation of immiscible liquids like essential oils and water.

Supercritical Fluid Extraction (SFE): A Green Alternative

Supercritical fluid extraction, primarily using carbon dioxide (CO2), is an advanced technique that offers several advantages over traditional methods.[8] It is an environmentally friendly process that avoids the use of organic solvents and operates at low temperatures, preserving the integrity of thermolabile compounds.[9][10]

Objective: To extract citronellol from plant material with high purity and no solvent residue.

Materials and Equipment:

  • Ground plant material (e.g., dried rose petals)

  • Supercritical fluid extractor system

  • CO2 cylinder (high purity)

  • Collection vials

Procedure:

  • Sample Preparation: The dried and ground plant material is packed into the extraction vessel.

  • System Pressurization and Heating: The system is sealed, and liquid CO2 is pumped into the vessel and heated above its critical temperature (31.1 °C) and pressure (73.8 bar) to reach a supercritical state.

  • Extraction: The supercritical CO2, now with the properties of both a liquid and a gas, permeates the plant material and dissolves the citronellol and other essential oil components.

  • Depressurization and Collection: The CO2-oil mixture is then passed into a separator where the pressure is reduced. This causes the CO2 to return to its gaseous state, leaving behind the extracted oil, which is collected.

  • CO2 Recycling: The gaseous CO2 can be re-compressed and recycled for subsequent extractions.

Rationale: The "tunable" nature of supercritical fluids allows for selective extraction by modifying the pressure and temperature, which alters the fluid's density and solvating power.[9] This selectivity can be used to target specific compounds like citronellol.

Part 3: Synthesis of Key Citronellol Derivatives

Citronellol serves as a versatile precursor for the synthesis of several commercially important derivatives used in the fragrance, flavor, and pharmaceutical industries.

Synthesis of Citronellyl Acetate

Citronellyl acetate is an ester valued for its fresh, fruity, and rosy aroma. It is commonly synthesized through the esterification of citronellol with acetic anhydride or via transesterification.[11][12]

G Citronellol Citronellol Pyridine Pyridine (catalyst) Room Temperature Citronellol->Pyridine AceticAnhydride + Acetic Anhydride AceticAnhydride->Pyridine CitronellylAcetate Citronellyl Acetate Pyridine->CitronellylAcetate AceticAcid + Acetic Acid Pyridine->AceticAcid G Citronellol β-Citronellol Photooxygenation Photooxygenation (Singlet Oxygen) Citronellol->Photooxygenation AllylicHydroperoxides Allylic Hydroperoxides Photooxygenation->AllylicHydroperoxides Reduction Reduction (e.g., Na2SO3) AllylicHydroperoxides->Reduction Diols Diols Reduction->Diols Cyclization Acid-catalyzed Cyclization Diols->Cyclization RoseOxide Rose Oxide (cis/trans mixture) Cyclization->RoseOxide

Caption: A general pathway for the synthesis of rose oxide from β-citronellol.

Objective: To synthesize rose oxide from β-citronellol. [13] Materials and Equipment:

  • β-Citronellol

  • Photosensitizer (e.g., Rose Bengal)

  • Solvent (e.g., methanol)

  • Oxygen source

  • Light source (e.g., sodium lamp)

  • Reducing agent (e.g., sodium sulfite)

  • Acid catalyst (e.g., dilute sulfuric acid)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Photooxygenation: Dissolve β-citronellol and a photosensitizer in a suitable solvent. Irradiate the solution with a light source while bubbling oxygen through the mixture. This generates singlet oxygen, which reacts with the citronellol to form allylic hydroperoxides.

  • Reduction: After the reaction is complete, add a reducing agent to the mixture to reduce the hydroperoxides to the corresponding diols.

  • Cyclization: Isolate the diols and treat them with a dilute acid catalyst to induce cyclization to form rose oxide.

  • Purification: Purify the resulting rose oxide (a mixture of cis and trans isomers) by distillation.

Rationale: The photooxygenation step is a key transformation that introduces oxygen functionality into the molecule. The subsequent reduction and acid-catalyzed cyclization are standard organic reactions to form the desired heterocyclic ether structure of rose oxide.

Part 4: Analytical Characterization

The qualitative and quantitative analysis of citronellol and its derivatives is crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique employed. [14][15]

GC-MS Analysis of Citronellol

Objective: To identify and quantify citronellol in an essential oil sample.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Chiral capillary column for enantiomeric separation (optional)

Procedure:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., ethanol or hexane).

  • Injection: Inject a small volume of the diluted sample into the GC.

  • Separation: The components of the essential oil are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Detection and Identification: As each component elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint that can be compared to a library of known compounds for identification.

  • Quantification: The abundance of each component is determined by the area of its corresponding peak in the chromatogram. A calibration curve using a pure standard of citronellol is used for accurate quantification. [14]

References

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  • Synthesis method of citronellal.
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An In-depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in (S)-(+)-Citronellyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-Citronellyl bromide is a pivotal chiral building block in modern organic synthesis, prized for its defined stereochemistry and the versatile reactivity of its terminal alkyl bromide.[1] The carbon-bromine bond is the molecule's primary reactive site, enabling a wide array of transformations including nucleophilic substitutions, eliminations, and the formation of organometallic intermediates. This guide provides a detailed exploration of the C-Br bond's reactivity, grounded in mechanistic principles and supported by practical, field-proven protocols. We will dissect the causality behind experimental choices, offering insights into how reaction conditions can be manipulated to favor specific outcomes, thereby empowering researchers to leverage this synthon's full potential in the stereoselective synthesis of complex molecules.

Structural Features and Physicochemical Properties

This compound, with the IUPAC name (S)-8-bromo-2,6-dimethyloct-2-ene, possesses a unique structure combining a primary alkyl halide, an internal alkene, and a single chiral center at the C6 position.[2] This combination dictates its chemical behavior. The primary nature of the alkyl bromide favors bimolecular nucleophilic substitution (SN2) reactions, while the presence of β-hydrogens allows for competing bimolecular elimination (E2) pathways. Crucially, the stereocenter is sufficiently removed from the reactive C-Br bond, ensuring its configuration is preserved in most transformations, making the molecule an excellent stereoselective linchpin.[3]

PropertyValueSource
Molecular Formula C₁₀H₁₉Br[2]
Molecular Weight 219.16 g/mol [1][2]
Boiling Point 111 °C / 12 mmHg[4][5]
Density 1.11 g/mL at 25 °C[4][5]
Optical Activity [α]20/D +6.8°, neat[4][5]
Refractive Index n20/D 1.474[4][5]

Synthesis and Stereochemical Integrity

The primary route to this compound is the bromination of the corresponding primary alcohol, (S)-(-)-Citronellol. The choice of brominating agent is critical to ensure the reaction proceeds with high fidelity and preserves the integrity of the C6 stereocenter.

Recommended Synthetic Method: Phosphorus Tribromide (PBr₃)

The reaction of a primary alcohol with PBr₃ is a classic and reliable method that typically proceeds through an SN2-type mechanism.[3] This pathway ensures a clean conversion to the alkyl bromide.

  • Causality: PBr₃ first reacts with the alcohol to form a dibromophosphite ester, an excellent leaving group.[3] A bromide ion, generated in this first step, then acts as the nucleophile, attacking the carbon and displacing the leaving group.[3] This controlled, two-step process within a single pot minimizes side reactions like rearrangements that could be prompted by strongly acidic conditions (e.g., using HBr).[3]

Synthesis Citronellol (S)-(-)-Citronellol Intermediate ROPBr₂ Intermediate (Good Leaving Group) Citronellol->Intermediate + PBr₃ PBr3 PBr₃ Bromide_ion Br⁻ (Nucleophile) PBr3->Bromide_ion generates Product This compound Intermediate->Product + Br⁻ (SN2 attack)

Caption: Synthesis via PBr₃ proceeds through an intermediate with a good leaving group.

Core Reactivity of the Carbon-Bromine Bond

The C-Br bond is polarized (Cδ+—Brδ-), rendering the terminal carbon electrophilic and susceptible to attack by nucleophiles.[6] Bromide is an excellent leaving group, facilitating bond cleavage.[7] The reactivity of this compound is dominated by the interplay between substitution and elimination pathways.

Nucleophilic Substitution (SN2) Reactions

As a primary alkyl halide, this compound is an ideal substrate for SN2 reactions.[8] This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[6]

  • Mechanistic Insight: The reaction proceeds through a trigonal bipyramidal transition state.[6] For SN2 reactions at a chiral center, this leads to an inversion of stereochemistry. However, since the reaction occurs at the achiral C1 carbon of citronellyl bromide, the stereochemistry at the C6 center remains unaffected. This is a critical feature for its use in chiral synthesis.

  • Favorable Conditions: SN2 reactions are favored by strong, unhindered nucleophiles (e.g., CN⁻, I⁻, RS⁻) and polar aprotic solvents (e.g., DMSO, acetone, THF), which solvate the cation but not the nucleophile, enhancing its reactivity.[8]

SN2_Mechanism reactant Nu:⁻ + R-CH₂-Br ts [Nu---CH₂(R)---Br]ᵟ⁻ Transition State reactant->ts Backside Attack product Nu-CH₂-R + Br⁻ ts->product Inversion & Displacement

Caption: The concerted backside attack mechanism of an SN2 reaction.

Elimination (E2) Reactions

E2 reactions compete with SN2 pathways and involve the removal of a proton from the β-carbon by a base, the concurrent formation of a π-bond, and the departure of the bromide leaving group.[9]

  • Mechanistic Insight: This is also a concerted, bimolecular process. The stereochemical requirement is an anti-periplanar arrangement of the β-hydrogen and the leaving group.[10]

  • Favorable Conditions: E2 reactions are favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) which are poor nucleophiles.[11][12] Higher temperatures also significantly favor elimination over substitution.[11] According to the Zaitsev rule, elimination will predominantly yield the more substituted (and thus more stable) alkene, although bulky bases can favor the less substituted Hofmann product.[9][12]

E2_Mechanism reactant Base:⁻ + H-Cβ-Cα-Br ts [Base---H---Cβ---Cα---Br]ᵟ⁻ Transition State reactant->ts Concerted product Base-H + C=C + Br⁻ ts->product Alkene Formation

Caption: The concerted mechanism of an E2 elimination reaction.

Key Synthetic Applications and Protocols

The true utility of this compound is demonstrated in its application to form new carbon-carbon and carbon-heteroatom bonds with retention of stereochemistry.

Grignard Reagent Formation and Subsequent Reactions

Conversion to the corresponding Grignard reagent, (S)-citronellylmagnesium bromide, transforms the electrophilic carbon into a potent carbon nucleophile.[3][13]

  • Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings in the flask.

  • Initiation: Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.[14] Add a small crystal of iodine to activate the magnesium surface.

  • Addition: Dissolve this compound in anhydrous ether/THF and add it dropwise via the dropping funnel to the magnesium suspension. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the addition rate.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey solution is the Grignard reagent.

  • Causality & Trustworthiness: This protocol must be performed under strictly anhydrous conditions. Grignard reagents are strong bases and will be quenched by protic sources like water.[15][16] The flame-drying of glassware and use of anhydrous solvents are self-validating steps to ensure reaction success.

This powerful nucleophile can react with a wide range of electrophiles, such as:

  • Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.[17]

  • Carbon Dioxide (CO₂): To produce carboxylic acids after acidic workup.[13]

  • Epoxides: To open the ring and form a new C-C bond, typically at the less sterically hindered carbon.[13]

Palladium-Catalyzed Cross-Coupling: The Negishi Reaction

This compound is an excellent substrate for cross-coupling reactions, such as the Negishi coupling, which forms C-C bonds between sp³ and sp² or sp³ centers.[1][4]

  • Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[3]

    • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond to form a Pd(II) complex.[3]

    • Transmetalation: An organozinc reagent (R'-ZnX) transfers its organic group to the palladium center, displacing the bromide.[3]

    • Reductive Elimination: The two organic fragments on the palladium couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3]

Negishi_Cycle Pd0 Pd(0)L₂ PdII_A R-Pd(II)L₂(Br) Pd0->PdII_A Oxidative Addition RBr (S)-Citronellyl-Br PdII_B R-Pd(II)L₂(R') PdII_A->PdII_B Transmetalation RZnX R'-ZnX PdII_B->Pd0 Reductive Elimination Product R-R' PdII_B->Product

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

  • Catalyst Preparation: In an inert atmosphere (glovebox or Schlenk line), charge a flask with a palladium catalyst (e.g., Pd(PPh₃)₄) and an anhydrous solvent like THF.

  • Reagent Addition: Add the organozinc reagent, followed by the dropwise addition of a solution of this compound in THF.

  • Reaction: Stir the mixture at room temperature or with gentle heating until TLC or GC-MS analysis indicates consumption of the starting material.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over MgSO₄, and purify by column chromatography.[18]

  • Causality & Trustworthiness: The use of an inert atmosphere is critical because the Pd(0) catalyst is oxygen-sensitive and organometallic reagents are reactive towards moisture.[3] This validates the protocol by protecting the key reactive species.

Conclusion

The reactivity of the carbon-bromine bond in this compound is a well-defined and predictable tool for advanced organic synthesis. As a primary alkyl halide, it readily undergoes SN2 reactions with a variety of nucleophiles and can be converted into a potent Grignard reagent. Its participation in powerful C-C bond-forming cross-coupling reactions further extends its utility. The key to its value lies in the preservation of the remote C6 stereocenter throughout these transformations, allowing chemists to introduce a chiral terpene-derived fragment into complex target molecules with high fidelity. A thorough understanding of the competing substitution and elimination pathways, and the conditions that favor each, is essential for harnessing the full synthetic potential of this versatile chiral building block.

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Material safety data sheet (MSDS) for (S)-(+)-Citronellyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Data Sheet for (S)-(+)-Citronellyl Bromide

Introduction: A Proactive Approach to Laboratory Safety

This compound is a valuable chiral building block in modern organic synthesis, frequently employed in the construction of complex natural products and pharmaceuticals.[1][2] Its utility as a reactant in methodologies like Negishi cross-coupling reactions makes it a common reagent in research and development laboratories.[2][3] However, its reactivity also necessitates a thorough understanding of its hazard profile to ensure the safety of researchers and the integrity of experimental outcomes.

This guide moves beyond a simple recitation of safety data, adopting the perspective of a senior application scientist. It is designed to provide drug development professionals and researchers with not only the critical safety information but also the scientific rationale behind the recommended handling, storage, and emergency procedures. By understanding the "why" behind each safety protocol, laboratory personnel can cultivate a proactive safety culture, mitigating risks before they manifest.

Section 1: Chemical Identity and Physicochemical Properties

A compound's physical and chemical properties are the foundation of its safety profile. They dictate its behavior under various laboratory conditions and inform the necessary engineering controls and handling procedures.

This compound is identified by the CAS Number 143615-81-0 .[3][4] Its molecular formula is C₁₀H₁₉Br, with a molecular weight of 219.16 g/mol .[4][5]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance for Handling and Storage
Appearance LiquidSpills will flow; requires secondary containment.
Density 1.11 g/mL at 25 °C (lit.)Heavier than water. Vapors may be heavier than air and accumulate in low-lying areas.[2][3]
Boiling Point 111 °C at 12 mmHg (lit.)Relatively low volatility under ambient pressure, but vapor pressure increases with temperature.[2][3]
Flash Point 95 °C (203.0 °F) - closed cupClassified as a combustible liquid.[3][6] Requires storage away from ignition sources.[7]
Refractive Index n20/D 1.474 (lit.)A useful parameter for identity and purity confirmation.[2][3]

The combustible nature of this liquid, as indicated by its high flash point, means that while it doesn't ignite easily at room temperature, it can become a fire hazard if heated or involved in a pre-existing fire.[3][6] Its density suggests that in the event of a fire, its vapors may spread along floors.[8]

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[9] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification

ClassificationHazard CodeHazard Statement
Skin Irritation, Category 2H315Causes skin irritation.[5][10]
Serious Eye Irritation, Category 2AH319Causes serious eye irritation.[5][10]
Specific target organ toxicity — single exposure, Category 3H335May cause respiratory irritation.[5][10]

The signal word for this chemical is "Warning" .[3][6]

Toxicological Insights: The toxicological data for this compound is not extensively detailed in public literature, with some sources noting that 100% of the mixture consists of ingredient(s) of unknown acute toxicity.[9] However, the hazard classifications provide clear guidance. The presence of an alkyl bromide functional group suggests that the compound can act as an alkylating agent, which is a common mechanism for irritancy.

  • Skin and Eye Irritation (H315, H319): Direct contact with the liquid can cause redness, itching, and inflammation of the skin.[10] In the eyes, it can lead to significant irritation, pain, and potential damage if not promptly addressed.[10] The causality stems from the compound's ability to interact with and potentially denature proteins and lipids in epithelial tissues.

  • Respiratory Irritation (H335): Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to symptoms such as coughing and shortness of breath.[6][8] This is particularly relevant when handling the material at elevated temperatures or in poorly ventilated areas.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A robust defense against the hazards outlined in Section 2 involves a multi-layered approach combining engineering controls and appropriate PPE. The goal is to create a barrier between the researcher and the chemical.

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[7][11] A certified chemical fume hood is mandatory when there is a potential for generating aerosols or vapors, such as during heating or transfers.

  • Safety Stations: An accessible safety shower and eye wash station are non-negotiable in any laboratory where this chemical is used.[7][11]

Personal Protective Equipment (PPE): The selection of PPE must be deliberate and based on the specific tasks being performed.

Table 3: Recommended Personal Protective Equipment

Body PartProtectionRationale and Specifications
Eyes/Face Safety glasses with side-shields or goggles.[9]Protects against splashes. A face shield may be required for larger-scale operations where the risk of splashing is higher.[12]
Hands Impervious protective gloves.[12]Nitrile or neoprene gloves are generally suitable. Always check the manufacturer's glove compatibility data. Discard and replace gloves immediately if they become contaminated.
Skin/Body Protective clothing (e.g., lab coat).[9]Provides a barrier against accidental skin contact. Ensure clothing is buttoned.
Respiratory NIOSH/MSHA approved respirator.[9]Required if exposure limits are exceeded or if irritation is experienced.[9] A respirator with an organic vapor cartridge (e.g., type ABEK) is appropriate.[2][3]

Diagram 1: PPE Selection Workflow

This diagram illustrates the logical process for selecting the appropriate level of PPE based on the experimental conditions.

PPE_Selection Diagram 1: PPE Selection Logic start Start: Task Assessment handling_check Handling open container at room temp? start->handling_check ppe_base Required PPE: - Safety Glasses - Lab Coat - Protective Gloves handling_check->ppe_base Yes end Proceed with Task handling_check->end No heating_check Heating, sonicating, or creating aerosol? spill_check Responding to a spill? heating_check->spill_check No ppe_goggles Upgrade to: Chemical Goggles heating_check->ppe_goggles Yes ppe_respirator Add: NIOSH-Approved Respirator (in Fume Hood) spill_check->ppe_respirator Yes spill_check->end No ppe_base->heating_check ppe_goggles->ppe_respirator ppe_respirator->end

A logical flow for determining the necessary PPE.

Section 4: Safe Handling, Storage, and Reactivity

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[13]

  • Avoid inhalation of vapor or mist.[10]

  • Wash hands thoroughly after handling.[10][13]

  • Keep containers tightly closed when not in use.[9]

  • Use only in a chemical fume hood to prevent vapor release into the work environment.

Conditions for Safe Storage:

  • Store in a cool, dry, and well-ventilated place.[9]

  • Keep containers tightly closed to prevent moisture ingress and leakage.[9]

  • Store at room temperature.[9]

  • Store away from incompatible materials, particularly strong oxidizing agents.[9]

  • Keep away from heat, sparks, and open flames, as it is a combustible liquid.[7]

Reactivity Profile:

  • Chemical Stability: The product is stable under recommended storage conditions.[9]

  • Hazardous Reactions: No hazardous polymerization is expected to occur.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous reactions.[9]

  • Hazardous Decomposition Products: Thermal decomposition can be hazardous. In the event of a fire, toxic and corrosive gases and vapors may be released, including carbon oxides (CO, CO₂), phosgene, and hydrogen bromide gas.[9][14]

Section 5: Emergency Procedures - First Aid and Accidental Release

Rapid and correct response during an emergency is crucial to minimizing harm. All personnel must be familiar with these procedures before beginning work with the chemical.

Protocol 1: First-Aid Measures

Exposure RouteStep-by-Step Procedure
Inhalation 1. Immediately move the affected person to fresh air.[9][10]2. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[9]3. Seek immediate medical attention.[12]
Skin Contact 1. Immediately remove all contaminated clothing.[12]2. Wash the affected skin area thoroughly with plenty of soap and water.[9]3. If skin irritation occurs or persists, seek medical advice.[10]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12]2. Remove contact lenses, if present and easy to do so. Continue rinsing.[10][12]3. Seek immediate medical attention from an ophthalmologist.[8][15]
Ingestion 1. Rinse the mouth thoroughly with water.[12]2. Do NOT induce vomiting. [12]3. Never give anything by mouth to an unconscious person.[9]4. Seek immediate medical attention.[12]

Note to Physicians: Treat symptomatically.[9]

Protocol 2: Accidental Release Measures

  • Ensure Personal Safety: Do not attempt to clean up a spill without the proper PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[7][11]

  • Ventilate the Area: Ensure adequate ventilation. For large spills, evacuate non-essential personnel from the area.

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Use inert materials like sand, vermiculite, or diatomite to create a dike around the spill.[11][16]

  • Absorb the Material: Cover the spill with a non-combustible, inert absorbent material (e.g., Chemizorb®).

  • Collect and Dispose: Carefully scoop the absorbed material into a properly labeled, sealable container for hazardous waste disposal.[9] Do not reuse the container.[9]

  • Decontaminate: Clean the affected area thoroughly with a suitable solvent, followed by soap and water.

  • Reporting: Report the incident to the laboratory supervisor or environmental health and safety officer.

Diagram 2: Accidental Spill Response Workflow

Spill_Response Diagram 2: Accidental Spill Response Workflow spill Spill Occurs alert Alert personnel & Evacuate area if necessary spill->alert ppe Don appropriate PPE (Gloves, Goggles, Respirator) alert->ppe ventilate Ensure adequate ventilation (Use fume hood) ppe->ventilate contain Contain the spill with inert material ventilate->contain absorb Absorb with non-combustible material (e.g., Chemizorb®) contain->absorb collect Collect waste into a labeled, sealed container absorb->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of waste via EH&S protocols decontaminate->dispose report Report incident to Supervisor dispose->report

A systematic approach to managing an accidental release.

Section 6: Fire Safety and Extinguishing Measures

While not highly flammable, this compound is combustible and can be involved in a fire.

  • Suitable Extinguishing Media: Use extinguishing measures appropriate for the surrounding fire. Water spray, alcohol-resistant foam, dry chemical powder, and carbon dioxide (CO₂) are all suitable.[11][12][17]

  • Unsuitable Extinguishing Media: None are specifically identified, but the choice should be guided by the circumstances of the fire.[9]

  • Specific Hazards: In a fire, thermal decomposition can produce hazardous combustion products, including carbon oxides, phosgene, and hydrogen bromide.[9][12] Vapors may be heavier than air and could travel to an ignition source.[8]

  • Advice for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[7][9][17]

Section 7: Disposal Considerations

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Disposal of Wastes: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[9][13] Do not dispose of waste in sanitary sewers. One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[13]

  • Contaminated Packaging: Do not reuse empty containers.[9] They should be treated as hazardous waste and disposed of through a licensed waste disposal contractor.

Conclusion

This compound is a synthetically useful but hazardous chemical that demands respect and careful handling. Its primary risks—irritation to the skin, eyes, and respiratory system—are readily manageable through a combination of engineering controls, diligent use of personal protective equipment, and adherence to safe handling protocols. By internalizing the information and rationale presented in this guide, researchers can confidently and safely utilize this reagent, ensuring both personal safety and the advancement of their scientific objectives.

References

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(S)-(+)-Citronellyl Bromide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(+)-Citronellyl bromide [(S)-8-Bromo-2,6-dimethyl-2-octene], a key chiral building block derived from the naturally abundant monoterpene (S)-(-)-citronellol, holds significant value in the stereoselective synthesis of complex molecular architectures. Its defined stereochemistry at the C3 position makes it an indispensable synthon for the pharmaceutical and fine chemical industries. This in-depth technical guide provides a comprehensive overview of commercial suppliers, typical purity specifications, and detailed, field-proven methodologies for the synthesis, purification, and rigorous analytical characterization of this compound. Furthermore, this guide explores its strategic applications in the development of novel therapeutics, offering researchers and drug development professionals a practical resource to leverage the full potential of this versatile chiral intermediate.

Introduction: The Strategic Importance of this compound in Asymmetric Synthesis

Chirality is a fundamental principle in modern drug design, with the enantiomeric form of a therapeutic agent often dictating its pharmacological activity, efficacy, and safety profile.[1] Consequently, the demand for enantiomerically pure starting materials is paramount in the pharmaceutical industry. This compound serves as a prime example of a versatile chiral synthon, a molecular fragment that introduces a specific stereocenter into a target molecule.[1] Its utility lies in its dual functionality: the reactive carbon-bromine bond, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, and the preserved stereochemical integrity at its chiral center. This allows for the stereocontrolled construction of complex molecules, making it a valuable precursor in the synthesis of natural products, active pharmaceutical ingredients (APIs), and novel chemical entities.[1]

This guide is structured to provide a holistic understanding of this compound, from sourcing and quality control to its practical application in the laboratory. We will begin by examining the commercial landscape and the expected purity of this reagent. The subsequent sections will delve into detailed experimental protocols for its synthesis from (S)-(-)-citronellol, purification strategies, and state-of-the-art analytical techniques for confirming its chemical and enantiomeric purity. Finally, we will highlight its role as a stereoselective linchpin in the synthesis of medicinally relevant compounds.

Commercial Availability and Purity Specifications

This compound is commercially available from several reputable chemical suppliers. Researchers should carefully consider the purity specifications provided by the vendor to ensure the material is suitable for their intended application, particularly in sensitive multi-step syntheses where impurities can have a cascading effect on yield and purity.

Supplier CAS Number Typical Assay (%) Optical Rotation ([α]20/D, neat) Physical Form
Sigma-Aldrich 143615-81-095%+6.8°Liquid
Fisher Scientific 143615-81-095%[2]Not specifiedLiquid[2]
Aladdin Scientific 143615-81-095-100%[3]+5.5° to +7.5°[3]Colorless to Yellow Liquid[3]
BenchChem 143615-81-0Not specifiedNot specifiedNot specified[1]

This table is a summary of publicly available data and may not reflect the most current product specifications. It is imperative to consult the supplier's certificate of analysis for lot-specific information.

Synthesis and Purification: A Practical Laboratory Protocol

The most common and stereochemically reliable method for the synthesis of this compound is the nucleophilic substitution of the primary hydroxyl group of (S)-(-)-citronellol. The choice of brominating agent is critical to ensure retention of stereochemistry and minimize side reactions. While reagents like hydrobromic acid can be used, they may proceed through an SN1-type mechanism, potentially leading to racemization.[1] A more controlled approach involves the use of phosphorus tribromide (PBr₃), which typically proceeds via an SN2 mechanism with inversion of configuration at the reacting center. However, for a primary alcohol like citronellol, the reaction is more complex and generally results in the desired product with retention of the original chirality.

Stereoselective Bromination of (S)-(-)-Citronellol

This protocol is based on established procedures for the conversion of primary alcohols to alkyl bromides.[4]

Materials:

  • (S)-(-)-Citronellol (high enantiomeric purity)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(-)-citronellol (1.0 equivalent) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C. A white precipitate of phosphorous acid may form.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification by Vacuum Distillation

The crude this compound is typically purified by vacuum distillation to remove any unreacted starting material and non-volatile impurities.

Experimental Protocol:

  • Set up a fractional distillation apparatus for vacuum distillation.

  • Transfer the crude product to the distillation flask.

  • Carefully apply vacuum and heat the flask gently.

  • Collect the fraction boiling at approximately 111 °C at 12 mmHg.

Synthesis_Workflow Citronellol (S)-(-)-Citronellol Reaction Bromination with PBr₃ in Anhydrous Ether at 0°C to RT Citronellol->Reaction Crude_Product Crude this compound Reaction->Crude_Product Workup Aqueous Work-up & Extraction Crude_Product->Workup Purification Vacuum Distillation Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for determining the enantiomeric excess of volatile chiral compounds. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase, typically a derivatized cyclodextrin.[5]

Illustrative Chiral GC Protocol (adapted from citronellal analysis): [6]

Parameter Condition
Column β-DEX™ 225 (heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) or similar chiral column
Injector Temperature 250 °C
Oven Program 60 °C (hold 1 min), ramp to 200 °C at 2 °C/min
Carrier Gas Hydrogen or Helium
Detector Flame Ionization Detector (FID)
Sample Preparation 1:1000 dilution in dichloromethane

Note: The elution order of the enantiomers should be confirmed using authentic standards of both (R)- and (S)-citronellyl bromide if available.

Chiral_GC_Analysis Sample Sample Injection Column Chiral GC Column Sample->Column Separation Differential Interaction with Chiral Stationary Phase Column->Separation Detection FID Detector Separation->Detection Chromatogram Chromatogram (Separated Enantiomer Peaks) Detection->Chromatogram Quantification Peak Integration for Enantiomeric Excess Calculation Chromatogram->Quantification

Caption: Workflow for chiral GC analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another indispensable tool for enantiomeric excess determination, particularly for less volatile compounds or when GC is not suitable.[7] The principles are similar to chiral GC, relying on a chiral stationary phase to resolve the enantiomers.

General Chiral HPLC Method Development:

  • Column Screening: A variety of chiral stationary phases should be screened, including those based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, and protein-based columns.[8]

  • Mobile Phase Optimization: The mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol) is critical for achieving optimal separation and should be systematically varied.

  • Detection: UV detection is commonly used, provided the analyte has a suitable chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation and purity assessment. While standard ¹H and ¹³C NMR will confirm the chemical structure, they cannot distinguish between enantiomers. However, chiral shift reagents can be employed to induce diastereomeric splitting of signals, allowing for the determination of enantiomeric excess.

Expected ¹H NMR Spectral Features (based on citronellol): [9]

  • Signals in the olefinic region (~5.1 ppm) corresponding to the C=CH proton.

  • A multiplet around 3.4 ppm corresponding to the -CH₂Br protons.

  • A complex series of multiplets in the aliphatic region (0.9-2.2 ppm) corresponding to the other protons in the molecule.

  • Singlets for the methyl groups on the double bond (~1.6-1.7 ppm) and a doublet for the methyl group at the chiral center (~0.9 ppm).

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its application as a chiral building block in the synthesis of biologically active molecules. Its defined stereochemistry is transferred to the final product, ensuring the desired pharmacological profile.

Examples of Synthetic Applications:

  • Synthesis of Spirofungin A and B Fragments: this compound is used as a reactant in the synthesis of spiroacetal components of the antifungal agents spirofungin A and B.

  • Synthesis of (R)-Tuberculostearic Acid: It serves as a key chiral intermediate in the synthesis of (R)-tuberculostearic acid, a component of mycobacterial lipids.[1]

  • Preparation of Bioactive Bisphosphonates: The chiral citronellyl side-chain can be incorporated into bisphosphonate structures, a class of drugs used to treat bone diseases.[1]

  • Negishi Cross-Coupling Reactions: It is a versatile substrate in palladium- or nickel-catalyzed Negishi cross-coupling reactions, allowing for the formation of new carbon-carbon bonds with a variety of organozinc reagents while retaining its stereochemical integrity.[1]

Conclusion

This compound is a commercially accessible and synthetically versatile chiral building block with significant applications in pharmaceutical research and development. A thorough understanding of its sourcing, purity, and appropriate handling, as detailed in this guide, is crucial for its successful implementation in complex synthetic endeavors. The provided protocols for synthesis, purification, and analysis offer a robust framework for researchers to confidently utilize this important chiral synthon in the pursuit of novel and enantiomerically pure therapeutic agents. The continued exploration of its reactivity will undoubtedly lead to further innovations in asymmetric synthesis and drug discovery.

References

  • Wiley-VCH. (2007).
  • BenchChem.
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  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012).
  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC.
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  • A Guide To Analy Chiral by GC. (n.d.). Scribd.
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  • Yook, J., Jeong, D., & Lee, J.-C. (2023). Synthesis of Citronellol-Derived Antibacterial Polymers and Effect of Thioether, Sulfoxide, Sulfone, and Ether Functional Groups on Their Bactericidal Activity. Macromolecules.
  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Applied Toxicology.
  • O'Brien, K. E., & Wicht, D. K. (2009). A greener organic chemistry experiment: Reduction of citronellal to citronellol using poly(methylhydro)siloxane.
  • Sigma-Aldrich. Basics of chiral HPLC.
  • Patil, R. A., & Bhaskar, V. V. (2018). Chiral Gas Chromatography.

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An In-depth Technical Guide to the Stereochemistry and Reactions of (S)-(+)-Citronellyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (S)-(+)-Citronellyl bromide is a pivotal chiral building block in the landscape of organic synthesis, particularly in the fields of fragrance, pharmaceuticals, and natural product synthesis.[1] Its value is intrinsically linked to the stereocenter at the C3 position, which necessitates a thorough understanding of its stereochemical properties and the outcomes of its subsequent reactions. This guide provides an in-depth analysis of the synthesis of this compound from its parent alcohol, (S)-(-)-citronellol, with a focus on preserving stereochemical integrity. It further explores the mechanistic pathways of its key reactions, including nucleophilic substitutions and eliminations, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Chiral Building Blocks

In the realm of medicinal chemistry and materials science, the three-dimensional arrangement of atoms in a molecule is paramount. Chirality, or 'handedness', can dictate the biological activity of a drug, the sensory properties of a fragrance, or the physical characteristics of a polymer. This compound serves as a valuable source of chirality, derived from the naturally abundant terpene, citronellol. The conversion of the primary alcohol in citronellol to a more versatile leaving group, bromide, unlocks a vast potential for synthetic transformations while carrying forward the crucial (S)-configuration. This guide will elucidate the critical aspects of handling and reacting with this important synthetic intermediate.

Stereochemical and Physicochemical Profile

The defining characteristic of this compound is its absolute configuration at the C3 carbon, designated 'S' according to Cahn-Ingold-Prelog priority rules. This configuration gives rise to its dextrorotatory optical activity, indicated by the (+) sign.

dot graph "S_Citronellyl_Bromide" { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C*", pos="2,0.5!"]; C4 [label="C", pos="3,0!"]; C5 [label="C", pos="4,0!"]; C6 [label="C", pos="5,0.5!"]; C7 [label="C", pos="6,0!"]; C8 [label="C", pos="5.5,-0.8!"]; C3_Me [label="CH₃", pos="2.3,1.5!"]; Br [label="Br", pos="-1,0.5!"];

// Hydrogen nodes for stereochemistry H_wedge [label="H", pos="1.7, -0.2!", fontcolor="#5F6368"];

// Bonds C1 -- C2 [len=1.0]; C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C7 [style=double, len=1.2]; C6 -- C8 [len=1.0]; C1 -- Br [len=1.2]; C3 -- C3_Me [style=bold, len=1.0, color="#4285F4"]; // Wedge C3 -- H_wedge [style=dashed, len=0.8, color="#EA4335"]; // Dash

// Labels label_S [label="(S)", pos="2.5,0.8!", fontsize=14, fontcolor="#34A853"]; caption [label="Figure 1. Structure of this compound", shape=plaintext, pos="3,-2!", fontsize=14]; } Caption: Figure 1. Structure of this compound with the chiral center (C*) indicated.

Data Presentation: Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. Data for the corresponding (R)-enantiomer is included for comparative purposes.

PropertyThis compound(R)-(-)-Citronellyl bromide
Molecular Formula C₁₀H₁₉Br[2]C₁₀H₁₉Br[3]
Molecular Weight 219.16 g/mol [2]219.16 g/mol [3]
Appearance LiquidLiquid[4]
Boiling Point 111 °C / 12 mmHg[1]111 °C / 12 mmHg[4]
Density 1.11 g/mL at 25 °C[1]1.11 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.474[1]1.474[4]
Optical Activity ([α]20/D) +6.8°, neat[1]-6.8°, neat[4]
CAS Number 143615-81-0[2]10340-84-8[4]

Synthesis: Preserving Chirality from Alcohol to Bromide

The conversion of the primary alcohol in (S)-(-)-citronellol to the corresponding bromide is a critical step that must be performed under conditions that prevent racemization, rearrangement, or elimination side reactions.[5]

Mechanistic Considerations: While several brominating agents exist, phosphorus tribromide (PBr₃) is often the reagent of choice for converting primary alcohols to alkyl bromides under mild conditions.[5] The reaction proceeds via the formation of a phosphite ester intermediate. The key advantage of this method is that it typically proceeds with high fidelity, avoiding the strongly acidic conditions of reagents like HBr which could promote carbocation formation and subsequent rearrangements or elimination.[5] The reaction mechanism does not directly involve the chiral center at C3, thus the (S) configuration is retained.

Experimental Protocol: Synthesis via Phosphorus Tribromide

This protocol outlines a reliable method for the synthesis of this compound from (S)-(-)-citronellol.

  • Materials: (S)-(-)-Citronellol (1 eq.), Phosphorus tribromide (PBr₃, 0.4 eq.), Pyridine (catalytic), Diethyl ether (anhydrous), Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add (S)-(-)-citronellol and anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

    • Add a catalytic amount of pyridine to the solution.

    • Slowly add PBr₃ (0.4 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a white precipitate (pyridinium hydrobromide) may be observed.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude product should be purified by vacuum distillation to yield pure this compound.

Causality Behind Choices:

  • PBr₃: Provides a source of bromide under neutral to slightly acidic conditions, minimizing acid-catalyzed side reactions.

  • Pyridine: Acts as a mild base to scavenge the HBr byproduct, preventing potential side reactions like ether formation or alkene isomerization.

  • Low Temperature Control: Essential to suppress the exothermic nature of the reaction and to minimize the formation of elimination byproducts.

dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Caption: Figure 2. Experimental workflow for the synthesis of this compound.

Key Reactions and Mechanistic Pathways

As a primary alkyl halide, this compound predominantly undergoes Sₙ2 and E2 reactions. The stereocenter is adjacent to the reactive C-Br bond, meaning it acts as a stereochemical spectator but influences the steric environment of the reaction center.

Nucleophilic Substitution (Sₙ2) Reactions

The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6][7] A key feature of this reaction is the backside attack of the nucleophile, which leads to an inversion of configuration at the reaction center.[8][9][10]

Stereochemical Outcome: In the case of this compound, the reaction occurs at a primary, achiral carbon (C1). Therefore, the Sₙ2 reaction proceeds with retention of configuration at the C3 stereocenter. The nucleophile simply replaces the bromide without affecting the stereochemical arrangement at the adjacent chiral carbon.

dot graph "SN2_Mechanism" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=14]; edge [fontname="Arial", fontsize=12];

} Caption: Figure 3. Sₙ2 reaction on (S)-citronellyl bromide. The reaction at C1 preserves the C3 stereocenter.

Field Insights: This predictable retention of stereochemistry makes this compound an excellent substrate for introducing a variety of functional groups via Sₙ2 reactions. For example, reaction with sodium azide (NaN₃) followed by reduction provides (S)-citronellylamine, while reaction with sodium cyanide (NaCN) followed by hydrolysis yields the corresponding carboxylic acid, both with the (S) configuration intact.

Competing E2 Elimination Reactions

Elimination reactions, specifically the E2 mechanism, are always in competition with Sₙ2 for alkyl halides. The E2 reaction is favored by strong, sterically hindered bases and higher temperatures.

Mechanistic Considerations: In an E2 reaction, a base abstracts a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, leading to the formation of a double bond in a single, concerted step. For this compound, proton abstraction can occur from C2.

Regioselectivity and Stereochemical Impact: The E2 elimination would lead to the formation of a conjugated diene. This reaction pathway destroys the electrophilic center required for substitution and is generally considered an undesirable side reaction when functional group installation is the goal.

dot graph "E2_Mechanism" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=14]; edge [fontname="Arial", fontsize=12];

} Caption: Figure 4. Competing E2 elimination pathway.

Trustworthiness through Protocol Control: To favor the desired Sₙ2 pathway over E2, experimental conditions must be carefully controlled:

  • Nucleophile Choice: Use strong, but less basic nucleophiles (e.g., I⁻, N₃⁻, CN⁻).

  • Base Choice: Avoid bulky, strong bases like potassium tert-butoxide unless elimination is the desired outcome.

  • Temperature: Run reactions at the lowest feasible temperature. Sₙ2 reactions generally have a lower activation energy than E2 reactions.

Applications in Complex Synthesis

The utility of this compound is demonstrated in its application as a starting material for synthesizing complex molecules. Its chiral backbone is incorporated into larger structures, influencing their final stereochemistry and biological activity.

  • Natural Product Synthesis: The citronellyl moiety is a common motif in many natural products. This bromide provides a reactive handle to elaborate the carbon skeleton through reactions like Negishi cross-coupling or the formation of Grignard reagents for subsequent C-C bond formation.[5]

  • Pharmaceuticals: It can be used to synthesize chiral side-chains that are then appended to pharmacologically active cores. For instance, it can be used to synthesize (R)-3,7-dimethyloct-6-ene-1-amine via a Gabriel synthesis.

  • Chiral Catalysts: The molecule itself can be used in the formation of chiral catalysts for asymmetric synthesis.[1]

Conclusion

This compound is more than a simple alkyl halide; it is a carrier of stereochemical information. A deep understanding of its properties and reactivity is essential for its effective use. The key to leveraging this building block is the careful selection of reaction conditions to favor the desired mechanistic pathway, primarily the Sₙ2 reaction, which reliably proceeds with retention of the crucial (S)-configuration. By adhering to the principles and protocols outlined in this guide, researchers can confidently employ this versatile reagent to achieve their synthetic goals in the development of novel and complex chiral molecules.

References

  • Organic Chemistry I. (n.d.). 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry. [Link]

  • Quora. (2017). What is the stereochemistry of Sn2? [Link]

  • JoVE. (2023). Video: SN2 Reaction: Stereochemistry. [Link]

  • Chemistry LibreTexts. (2023). Stereochemistry SN2 Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-(-)-Citronellyl bromide. PubChem. [Link]

  • Khan Academy. (n.d.). Sn2 mechanism: stereospecificity. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

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Methodological & Application

The Negishi Cross-Coupling of (S)-(+)-Citronellyl Bromide: A Protocol for Stereoretentive C(sp³)–C(sp²) Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol

Abstract

The Negishi cross-coupling reaction stands as a powerful tool for carbon-carbon bond formation, prized for its functional group tolerance and broad substrate scope.[1][2] However, the coupling of secondary alkyl halides, particularly those containing stereocenters and other reactive moieties, presents significant challenges, primarily the competing side reaction of β-hydride elimination and the potential for racemization.[3][4] This application note provides a detailed, field-proven protocol for the successful Negishi cross-coupling of (S)-(+)-citronellyl bromide, a chiral secondary alkyl halide, with aryl bromides. We delineate a two-step process beginning with the efficient preparation of the citronellylzinc bromide reagent, followed by a palladium-catalyzed cross-coupling reaction that effectively suppresses β-hydride elimination to afford the desired product with high yield and retention of stereochemistry. This guide is intended for researchers in organic synthesis and drug development seeking a reliable method for constructing complex chiral molecules.

Introduction and Mechanistic Considerations

The palladium-catalyzed Negishi cross-coupling reaction facilitates the union of an organozinc nucleophile with an organic halide electrophile.[5] The catalytic cycle, illustrated below, generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

Negishi_Cycle pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add R¹-X pd_int1 R¹-Pd(II)Ln-X ox_add->pd_int1 transmetal Transmetalation pd_int1->transmetal R²-ZnX pd_int2 R¹-Pd(II)Ln-R² transmetal->pd_int2 pd_int2->pd0 red_elim Reductive Elimination pd_int2->red_elim product R¹-R² red_elim->product

Figure 1: The Catalytic Cycle of the Negishi Cross-Coupling Reaction.

For secondary alkyl partners like citronellyl bromide, the critical challenge arises at the Pd(II) intermediate stage (R¹-Pd(II)Ln-X). This intermediate can undergo β-hydride elimination to form an alkene and a palladium hydride species, leading to undesired byproducts.[7][8] The success of this protocol hinges on selecting a catalyst system where the rate of reductive elimination is significantly faster than the rate of β-hydride elimination. Modern biaryldialkylphosphine ligands, such as CPhos, have proven exceptionally effective in this regard by promoting the desired reductive elimination pathway.[3][7][9][10]

Furthermore, maintaining the stereochemical integrity of the chiral center in this compound is paramount. The overall stereochemical outcome is often dictated by the mechanism of the two key steps: formation of the organozinc reagent and the subsequent cross-coupling. Direct oxidative insertion of zinc into the C-Br bond and an Sₙ2-like oxidative addition at the palladium center are generally expected to proceed with inversion of stereochemistry at each step, leading to an overall retention of the original configuration.

Experimental Workflow Overview

The protocol is divided into two primary stages: the preparation of the organozinc reagent and the palladium-catalyzed cross-coupling. Strict adherence to anhydrous and anaerobic (inert atmosphere) techniques is crucial for success, as organometallic reagents are sensitive to moisture and oxygen.

Workflow start Start: Reagent & Glassware Prep zinc_activation Part A: Organozinc Formation 1. Zinc Activation (I₂) start->zinc_activation zn_formation 2. Add (S)-Citronellyl Bromide (Heat to 80 °C) zinc_activation->zn_formation zn_reagent Citronellylzinc Bromide Solution zn_formation->zn_reagent coupling_reaction 2. Add Organozinc Reagent (Stir at RT) zn_reagent->coupling_reaction Use directly coupling_setup Part B: Cross-Coupling 1. Catalyst & Ar-Br Addition coupling_setup->coupling_reaction workup Workup & Purification 1. Quench Reaction 2. Extraction coupling_reaction->workup purify 3. Column Chromatography workup->purify analysis Analysis (NMR, GC-MS, etc.) purify->analysis

Figure 2: General Experimental Workflow.

Detailed Experimental Protocol

Safety Precautions: This procedure involves flammable solvents, reactive organometallic species, and potentially toxic materials. All operations must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Anhydrous solvents and inert atmosphere techniques (Schlenk line or glovebox) are required.

Part A: Preparation of (S)-Citronellylzinc Bromide

This procedure is adapted from established methods for preparing alkylzinc reagents from unactivated alkyl bromides using iodine activation.[11]

Materials & Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
Zinc dust (<10 µm, >98%)Zn65.3815.01.5
IodineI₂253.810.50.05
This compoundC₁₀H₁₉Br219.1610.01.0
N,N-Dimethylacetamide (DMA), anhydrousC₄H₉NO87.1220 mL-

Step-by-Step Procedure:

  • Glassware Preparation: An oven-dried 50 mL two-necked round-bottom flask containing a magnetic stir bar is fitted with a condenser and a rubber septum. The apparatus is thoroughly flame-dried under vacuum and backfilled with argon or nitrogen. This inert atmosphere is maintained throughout the procedure.

  • Zinc Activation: Under a positive flow of argon, add zinc dust (0.98 g, 15.0 mmol) and iodine (0.127 g, 0.5 mmol) to the flask.

  • Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA) (20 mL) via syringe.

  • Initiation: Stir the suspension at room temperature. The brown color of the iodine should fade within 5-10 minutes, indicating the activation of the zinc surface.

  • Organozinc Formation: Add this compound (2.19 g, 10.0 mmol) to the activated zinc suspension via syringe.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath and stir vigorously for 2-4 hours. The formation of the organozinc reagent is typically complete within this timeframe.[11]

  • Completion and Storage: Once the reaction is complete (can be monitored by GC analysis of a quenched aliquot), turn off the heat and allow the mixture to cool to room temperature. The resulting greyish suspension of citronellylzinc bromide should be allowed to settle, and the supernatant can be used directly in the subsequent cross-coupling step.

Part B: Palladium-Catalyzed Negishi Cross-Coupling

This protocol utilizes a palladium catalyst with the CPhos ligand, which is highly effective for coupling secondary alkylzinc reagents.[3][7][10] An example using 4-bromotoluene as the coupling partner is provided.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
Palladium(II) acetate [Pd(OAc)₂]C₄H₆O₄Pd224.500.0150.0015
CPhos ligandC₃₃H₄₆N₂P₂544.680.0330.0033
4-BromotolueneC₇H₇Br171.039.00.9
Citronellylzinc bromide solution (from Part A)~0.5 M in DMA-10.01.0
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1120 mL-

Step-by-Step Procedure:

  • Catalyst Preparation: In a separate oven-dried 100 mL Schlenk flask under argon, add palladium(II) acetate (3.4 mg, 0.015 mmol) and the CPhos ligand (18 mg, 0.033 mmol).

  • Solvent and Electrophile Addition: Add anhydrous THF (20 mL) followed by 4-bromotoluene (1.54 g, 9.0 mmol). Stir the mixture at room temperature for 10-15 minutes to form the active catalyst complex.

  • Cross-Coupling: Slowly add the supernatant of the citronellylzinc bromide solution (~20 mL, 10.0 mmol) from Part A to the catalyst mixture via cannula or syringe over 20-30 minutes at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots, quenching with saturated NH₄Cl, and extracting with ethyl acetate.

  • Workup - Quenching: Upon completion, carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (2 x 30 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final coupled product.

Characterization

The final product should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and connectivity of the coupled product.

  • GC-MS: To confirm the mass of the product and assess its purity.

  • Chiral HPLC or Polarimetry: To determine the enantiomeric excess and confirm retention of stereochemistry.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of organozinc reagent Inactive zinc; presence of moisture or oxygen.Ensure zinc is finely powdered and properly activated. Use thoroughly dried glassware and high-purity anhydrous solvents under a strict inert atmosphere.
Low yield of coupling product Inactive catalyst; slow transmetalation.Use fresh Pd(OAc)₂ and ligand. Ensure the organozinc reagent was successfully formed. Consider gentle heating (40-50 °C) if the reaction is sluggish.
Significant byproduct from β-hydride elimination Ligand is not optimal; reaction temperature too high.Ensure the correct ligand (e.g., CPhos) is used.[3][7] Maintain the reaction at room temperature, as higher temperatures can favor elimination.
Racemization of the product Reaction mechanism involves radical intermediates; unsuitable catalyst system.The chosen Pd/CPhos system is expected to favor stereoretention. If racemization occurs, consider a nickel-based catalyst system with a chiral ligand like s-Bu-Pybox, which can sometimes offer better stereocontrol.[12]

References

  • Kim, J., & Lee, J. (2010). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. The Journal of Organic Chemistry, 75(1), 223-225. Available from: [Link]

  • Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. Available from: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. Available from: [Link]

  • Wikipedia contributors. (2023, December 22). Negishi coupling. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health. Available from: [Link]

  • Huo, S. (2019). Part I: Mechanistic Insight in Alkyl-Alkyl and Aryl-Aryl Negishi Cross-Coupling. CORE. Available from: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. DSpace@MIT. Available from: [Link]

  • Cárdenas, D. J. (2006). Room-Temperature Negishi Cross-Coupling of Unactivated Alkyl Bromides with Alkyl Organozinc Reagents Utilizing a Pd/N-Heterocyclic Carbene Catalyst. ResearchGate. Available from: [Link]

  • Zhou, J., & Fu, G. C. (2003). Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(48), 14726–14727. Available from: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. Available from: [Link]

  • Chemistry Notes. (2022, August 12). Negishi coupling reaction: Mechanism, popular application. Available from: [Link]

  • Fu, G. C. (2008). Cross-Coupling Reactions of Unactivated Alkyl Halides. CORE. Available from: [Link]

  • Kim, J. H., et al. (2012). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Moodle@Units. Available from: [Link]

  • Chemeurope.com. (n.d.). Negishi coupling. Available from: [Link]

  • Lou, S., & Fu, G. C. (2010). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses, 87, 202. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Available from: [Link]

  • US Patent No. US20130109876A1. (2013). Process for the preparation of organozinc halides. Google Patents.
  • Eberhard, M. R., et al. (2013). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Dalton Transactions, 42(23), 8534-8544. Available from: [Link]

  • Dai, C., & Fu, G. C. (2001). The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. Journal of the American Chemical Society, 123(12), 2719–2724. Available from: [Link]

  • Krasovskiy, A., Duplais, C., & Lipshutz, B. H. (2010). Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature. PMC - NIH. Available from: [Link]

  • Juliá-Hernández, F., et al. (2017). Highly diastereoselective Csp₃-Csp₂ Negishi cross-coupling with 1,2-, 1,3- and 1,4-substituted cycloalkylzinc compounds. Nature Chemistry, 9(6), 577-583. Available from: [Link]

  • Organic Chemistry Portal. (2010). Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature. Available from: [Link]

  • Binder, J. T., & Fu, G. C. (2012). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. Journal of the American Chemical Society, 134(40), 16821–16827. Available from: [Link]

  • Han, C., & Buchwald, S. L. (2010). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. Available from: [Link]

Sources

Application Note: Formation of Citronellylmagnesium Bromide from (S)-(+)-Citronellyl Bromide: A Guide to Navigating Potential Rearrangements

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Grignard reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of citronellylmagnesium bromide from its chiral precursor, (S)-(+)-Citronellyl bromide. While the formation of Grignard reagents is a well-established process, the use of substrates with inherent stereochemistry and the potential for intramolecular rearrangements presents unique challenges.[3][4] This document will delve into the mechanistic intricacies of Grignard reagent formation, with a specific focus on the potential for radical-mediated cyclization of the citronellyl moiety. We will provide a comprehensive, step-by-step protocol designed to favor the formation of the desired linear Grignard reagent while minimizing rearrangement byproducts.

Mechanistic Insights: The Challenge of Radical Intermediates

The formation of a Grignard reagent from an alkyl halide and magnesium metal is not a simple insertion reaction but rather proceeds through a complex mechanism involving single-electron transfer (SET) and the generation of radical intermediates.[2] This radical nature is the primary reason for potential side reactions, including loss of stereochemical integrity and skeletal rearrangements.

In the case of this compound, the initially formed citronellyl radical is a homoallylic system. This proximity of the radical center to the double bond creates a high propensity for intramolecular cyclization. Radical cyclization reactions are powerful transformations that typically favor the formation of five- and six-membered rings.[5]

Potential Rearrangement Pathways

The citronellyl radical can undergo cyclization to form substituted cyclopentylmethyl or cyclohexyl radicals. These cyclized radicals can then be converted to their respective Grignard reagents, leading to a mixture of products upon reaction with an electrophile. The primary cyclization pathways to consider are a 5-exo-trig cyclization to form a substituted cyclopentylmethyl radical and a 6-endo-trig cyclization to yield a substituted cyclohexyl radical. Based on Baldwin's rules for radical cyclizations, the 5-exo-trig pathway is generally kinetically favored over the 6-endo-trig pathway.

G cluster_0 Grignard Formation and Rearrangement of this compound Citronellyl_Bromide This compound Citronellyl_Radical Citronellyl Radical Citronellyl_Bromide->Citronellyl_Radical + Mg (SET) Mg Mg Linear_Grignard Citronellylmagnesium Bromide (Desired Product) Citronellyl_Radical->Linear_Grignard + MgBr Cyclized_Radical_5 Cyclopentylmethyl Radical Citronellyl_Radical->Cyclized_Radical_5 5-exo-trig cyclization (Favored) Cyclized_Radical_6 Cyclohexyl Radical Citronellyl_Radical->Cyclized_Radical_6 6-endo-trig cyclization Cyclized_Grignard_5 Cyclized Grignard (5-membered ring) Cyclized_Radical_5->Cyclized_Grignard_5 + MgBr Cyclized_Grignard_6 Cyclized Grignard (6-membered ring) Cyclized_Radical_6->Cyclized_Grignard_6 + MgBr

Figure 1. Potential pathways in the formation of citronellylmagnesium bromide.

Experimental Protocol: Minimizing Rearrangements

The following protocol is designed to maximize the yield of the desired linear Grignard reagent by controlling key reaction parameters that influence the rate of radical trapping versus cyclization.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound>95%(Typical Supplier)Store under inert atmosphere, protected from light.
Magnesium turningsHigh Purity(Typical Supplier)
Anhydrous Diethyl Ether (Et₂O)DriSolv® or equivalent(Typical Supplier)Freshly distilled from sodium/benzophenone ketyl.
Iodine (I₂)Crystal(Typical Supplier)For activation of magnesium.
1,2-DibromoethaneAnhydrous(Typical Supplier)Optional, for activation.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalent(Typical Supplier)For titration.
Salicylaldehyde phenylhydrazone(Typical Supplier)Indicator for titration.
Standardized sec-Butanol in xylene(Typical Supplier)For titration.
Nitrogen (N₂) or Argon (Ar)High PurityFor inert atmosphere.
Procedure

1. Apparatus and Magnesium Activation:

  • All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas (N₂ or Ar).

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel, place the magnesium turnings (1.2 equivalents).

  • Activate the magnesium by adding a single crystal of iodine. The purple color of the iodine will disappear upon heating, indicating the activation of the magnesium surface. Alternatively, a small amount of 1,2-dibromoethane can be added, which will result in the evolution of ethylene gas.

2. Grignard Reagent Formation:

  • Add anhydrous diethyl ether to the flask to cover the magnesium turnings.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the citronellyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the shiny magnesium surface. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated, add the remaining citronellyl bromide solution dropwise at a rate that maintains a gentle reflux. Crucially, maintaining a low reaction temperature is key to minimizing cyclization. This can be achieved by cooling the reaction flask in a water bath.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the bromide.

3. Titration of the Grignard Reagent:

  • It is essential to determine the concentration of the prepared Grignard reagent before use. A common method is the titration with a standardized solution of sec-butanol in xylene using salicylaldehyde phenylhydrazone as an indicator.

G cluster_workflow Experimental Workflow A Dry Glassware and Assemble under Inert Gas B Activate Magnesium Turnings (Iodine or 1,2-Dibromoethane) A->B C Add Anhydrous Diethyl Ether B->C E Initiate Reaction with a Small Portion of Bromide Solution C->E D Prepare Solution of This compound in Et₂O D->E F Slow, Dropwise Addition of Remaining Bromide Solution (Maintain Gentle Reflux) E->F G Stir at Room Temperature (1-2 hours) F->G H Titrate to Determine Grignard Concentration G->H

Figure 2. Step-by-step experimental workflow for Grignard reagent formation.

Key Considerations for Minimizing Rearrangements and Preserving Stereochemistry

  • Solvent: Diethyl ether is generally preferred over THF for the formation of Grignard reagents from chiral halides as it can lead to better retention of configuration.[3]

  • Temperature: Lower temperatures favor the direct formation of the Grignard reagent over the competing cyclization of the radical intermediate. Maintaining a gentle reflux without excessive heating is crucial.

  • Concentration: Running the reaction at a higher concentration can favor the intermolecular reaction of the citronellyl radical with magnesium over the intramolecular cyclization.

  • Magnesium Activation: Highly activated magnesium (e.g., Rieke magnesium) can react at lower temperatures, which may further suppress the cyclization pathway.

Troubleshooting

IssueProbable CauseSolution
Reaction fails to initiate.Inactive magnesium surface; presence of moisture.Further activate magnesium with iodine or 1,2-dibromoethane; ensure all reagents and glassware are scrupulously dry.
Low yield of Grignard reagent.Incomplete reaction; side reactions (e.g., Wurtz coupling).Extend reaction time; ensure slow addition of the alkyl halide.
Presence of significant cyclized byproducts.High reaction temperature; low concentration.Maintain a lower reaction temperature using a cooling bath; increase the concentration of the reaction mixture.

Conclusion

The formation of citronellylmagnesium bromide from this compound presents a classic example of the challenges associated with Grignard reagent synthesis from substrates prone to rearrangement. By understanding the underlying radical mechanism and carefully controlling the reaction conditions, particularly temperature and solvent, researchers can significantly favor the formation of the desired linear product. The protocol and considerations outlined in this application note provide a robust framework for successfully preparing this valuable synthetic intermediate while minimizing the formation of cyclized byproducts, thereby preserving the integrity of the citronellyl backbone for subsequent chemical transformations.

References

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Hoffmann, R. W. The quest for chiral Grignard reagents. Chemical Society Reviews, 32(4), 225-230. [Link]

  • Wikipedia. Radical cyclization. [Link]

  • PubMed Central. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]

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Navigating the Complexities of Nucleophilic Substitution on a Chiral Allylic Substrate: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(+)-Citronellyl bromide is a valuable chiral building block in organic synthesis, prized for its role in constructing complex natural products and pharmaceutical intermediates.[1] Its structure, featuring a primary allylic bromide and a stereocenter, presents a fascinating case study in the competitive landscape of nucleophilic substitution reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on controlling the outcome of nucleophilic substitution reactions with this substrate. We will delve into the mechanistic dichotomy of SN1/SN2 and SN1'/SN2' pathways, offering field-proven insights and detailed protocols to steer these reactions toward desired products with high stereochemical fidelity.

Introduction: The Synthetic Potential and Mechanistic Challenges of this compound

This compound, with the empirical formula C10H19Br, is a chiral organic compound frequently employed as a reactant in stereoselective syntheses. Its utility stems from the presence of a reactive C-Br bond and a predefined stereocenter, making it an ideal starting material for introducing the citronellyl moiety into larger molecules. This substrate is particularly notable for its application in carbon-carbon bond-forming reactions, such as Negishi cross-coupling and Grignard reactions.[1]

The primary allylic nature of the bromide leaving group introduces a layer of complexity to its substitution chemistry. Nucleophilic attack can occur at two distinct electrophilic sites: the α-carbon (C1), directly attached to the bromine, and the γ-carbon (C3), the other terminus of the double bond. This leads to a competition between direct substitution (SN) and allylic rearrangement (SN'). Furthermore, each of these pathways can proceed through either a concerted (SN2/SN2') or a stepwise (SN1/SN1') mechanism. Understanding and controlling these competing pathways is paramount for achieving the desired product with high yield and stereochemical integrity.

Mechanistic Crossroads: SN1 vs. SN2 and the Allylic Rearrangement

The outcome of a nucleophilic substitution reaction on this compound is dictated by a careful interplay of several factors: the nature of the nucleophile, the solvent, and the reaction temperature.[2][3]

The SN2 and SN2' Pathways: A Concerted Dance

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3][4] This concerted mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.[2][3] For this compound, two SN2-type reactions are possible:

  • SN2: Direct attack at the primary carbon (C1), leading to inversion of configuration if the carbon were chiral (which it is not in this specific substrate, but the principle is important for other allylic systems).

  • SN2': Attack at the γ-carbon (C3) with concomitant migration of the double bond. This pathway is a hallmark of allylic systems and can lead to rearranged products.[5]

The "allylic effect" describes the enhanced rate of SN2 reactions for allylic substrates compared to their saturated counterparts.[6] This is attributed to the stabilization of the transition state through orbital overlap with the adjacent π-system.[6]

The SN1 and SN1' Pathways: A Stepwise Journey

In contrast, the SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process.[4] The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate.[4] This is followed by a rapid attack of the nucleophile on the carbocation. SN1 reactions are favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and substrates that can form stable carbocations.[7][8]

For this compound, the formation of a primary carbocation is generally unfavorable. However, the allylic nature of the substrate allows for the formation of a resonance-stabilized allylic carbocation, making the SN1 pathway accessible. This delocalized carbocation has positive charge distributed across both C1 and C3, allowing the nucleophile to attack at either position:

  • SN1: Attack at C1, leading to the direct substitution product.

  • SN1': Attack at C3, resulting in the allylic rearrangement product.

Due to the planar nature of the carbocation intermediate, SN1 reactions at a chiral center typically lead to racemization.[8]

Guiding the Reaction: The Role of Nucleophile and Solvent

The choice of nucleophile and solvent is the primary tool for directing the outcome of substitution reactions on this compound.

Factor Favors SN2 / SN2' Favors SN1 / SN1'
Nucleophile Strong (e.g., RS⁻, CN⁻, N₃⁻, R₂N⁻)[2]Weak (e.g., H₂O, ROH)[2]
Solvent Polar Aprotic (e.g., Acetone, DMF, DMSO)[2]Polar Protic (e.g., H₂O, ROH, Acetic Acid)[7]
Substrate Primary > Secondary >> Tertiary[9]Tertiary > Secondary > Primary (for stable carbocations)[9]

Table 1. Factors influencing the competition between SN1 and SN2 pathways.

Experimental Protocols

Protocol 1: SN2 Reaction with Sodium Azide in Acetone

This protocol exemplifies a classic SN2 reaction, utilizing a strong nucleophile (azide) in a polar aprotic solvent (acetone) to favor direct substitution with minimal rearrangement.

Objective: To synthesize (S)-(-)-citronellyl azide via an SN2 reaction.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (1.5 eq)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous acetone.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by partitioning the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-(-)-citronellyl azide.

Expected Outcome: The major product will be the result of direct SN2 substitution. The stereochemistry at the chiral center is retained as the reaction occurs at the primary carbon.

Protocol 2: SN1 Solvolysis in Aqueous Ethanol

This protocol demonstrates an SN1 reaction where the solvent acts as the nucleophile (solvolysis). The use of a polar protic solvent mixture (aqueous ethanol) will favor the formation of the allylic carbocation, leading to a mixture of direct and rearranged substitution products.

Objective: To synthesize a mixture of (S)-citronellol and the rearranged allylic alcohol via an SN1 reaction.

Materials:

  • This compound (1.0 eq)

  • Ethanol/Water mixture (e.g., 80:20 v/v)

  • Sodium bicarbonate (for neutralization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound in the ethanol/water mixture.

  • Heat the solution to a gentle reflux and stir. Monitor the reaction progress by TLC. The reaction may be slow and require prolonged heating (24-48 hours).

  • Cool the reaction mixture to room temperature.

  • Neutralize the generated HBr by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of direct substitution to rearranged products.

Expected Outcome: A mixture of (S)-citronellol (from attack at C1) and the tertiary allylic alcohol (from attack at C3) will be formed. Due to the formation of a carbocation intermediate, some loss of stereochemical purity may be observed.

Visualizing the Competing Pathways

G sub This compound sn2 SN2 Pathway (Direct Substitution) sub->sn2 Strong Nucleophile Polar Aprotic Solvent sn1 SN1 Pathway (Carbocation Intermediate) sub->sn1 Weak Nucleophile Polar Protic Solvent sn2_prime SN2' Pathway (Allylic Rearrangement) sub->sn2_prime Sterically Hindered Strong Nucleophile prod_sn2 Direct Substitution Product sn2->prod_sn2 Inversion at C1 (if chiral) prod_sn1 Direct Substitution Product (Racemization at C1 if chiral) sn1->prod_sn1 Attack at C1 prod_sn1_rearranged Allylic Rearrangement Product sn1->prod_sn1_rearranged Attack at C3 prod_sn2_rearranged Allylic Rearrangement Product sn2_prime->prod_sn2_rearranged

Figure 1. Competing nucleophilic substitution pathways for this compound.

Conclusion

The nucleophilic substitution reactions of this compound offer a rich platform for exploring the subtleties of reaction mechanisms and stereochemistry. By judiciously selecting the nucleophile and solvent, synthetic chemists can navigate the competing SN1, SN2, SN1', and SN2' pathways to achieve the desired synthetic outcomes. The protocols and principles outlined in this application note provide a robust framework for harnessing the synthetic potential of this versatile chiral building block. For further in-depth understanding of nucleophilic substitution reactions, readers are encouraged to consult foundational texts and review articles on the subject.

References

  • Benchchem. This compound | 143615-81-0.

  • Galabov, B., Koleva, G., Schaefer, H. F., & Allen, W. D. (2018). Nucleophilic Influences and Origin of the S N 2 Allylic Effect. Chemistry – A European Journal, 24(45), 11637–11648.

  • LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts.

  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.

  • Chemistry Stack Exchange. (2020). Nucleophilic allylic substitution via SN2.

  • Vedantu. (n.d.). Allylic Substitution Reaction: Mechanism, Examples & Tips. Vedantu.

  • Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.

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Application of (S)-(+)-Citronellyl Bromide in Terpene and Terpenoid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

(S)-(+)-Citronellyl bromide stands as a cornerstone chiral building block in the intricate art of terpene and terpenoid synthesis. This C10 synthon, derived from the naturally abundant (S)-(-)-citronellol, offers a unique combination of a defined stereocenter and versatile reactive sites—a primary alkyl bromide for nucleophilic substitution and coupling reactions, and a terminal alkene for further functionalization or participation in cyclization events. Its enantiomeric purity is a critical attribute, enabling the stereocontrolled construction of complex, biologically active natural products and high-value fragrance compounds.[1]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic utility of this compound. We move beyond simple procedural lists to delve into the mechanistic rationale behind protocol choices, offering field-proven insights to ensure experimental success and reproducibility.

Physicochemical and Spectroscopic Data

A thorough understanding of the starting material is paramount. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₉Br
Molecular Weight 219.16 g/mol
Appearance Liquid[2]
Boiling Point 111 °C at 12 mmHg[2][3]
Density 1.11 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.474[2][3]
Optical Activity ([α]20/D) +6.8° (neat)[2][3]
CAS Number 143615-81-0[4]

Preparation of this compound from (S)-(-)-Citronellol

The most common and reliable method for synthesizing this compound is the nucleophilic substitution of the primary alcohol in (S)-(-)-citronellol. The choice of brominating agent is critical to favor substitution over competing elimination reactions, which would yield undesired diene byproducts.[1] Phosphorus tribromide (PBr₃) is a preferred reagent as it allows the reaction to proceed under milder conditions compared to acidic reagents like HBr, thus minimizing acid-catalyzed dehydration and rearrangement of the allylic system.[1]

Protocol 1: Synthesis via Phosphorus Tribromide

This protocol details a standard laboratory procedure for the bromination of (S)-(-)-citronellol.

Causality and Insights:

  • Pyridine: A small amount of pyridine is used to neutralize the HBr byproduct generated during the reaction, further suppressing acid-catalyzed side reactions.

  • Temperature Control: The slow, dropwise addition of PBr₃ at 0 °C is crucial to control the exothermic reaction and prevent localized overheating, which favors elimination.

  • Aqueous Workup: The sequential washes with saturated NaHCO₃ and brine are essential to neutralize any remaining acid and remove water-soluble byproducts, respectively.

G cluster_reagents Reagents & Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification Citronellol (S)-(-)-Citronellol in dry Et₂O, Pyridine Add Dropwise addition of PBr₃ solution at 0 °C Citronellol->Add PBr3 PBr₃ in dry Et₂O PBr3->Add Stir Stir overnight at room temperature Add->Stir Quench Quench with ice-water Stir->Quench Wash_NaHCO3 Wash with sat. NaHCO₃ Quench->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry (MgSO₄), Filter Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via vacuum distillation Concentrate->Purify Product (S)-(+)-Citronellyl Bromide Purify->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (S)-(-)-citronellol (1 equiv.), dry pyridine (0.1 equiv.), and anhydrous diethyl ether.

  • Cooling: The flask is cooled to 0 °C in an ice-water bath.

  • Reagent Addition: Phosphorus tribromide (0.4 equiv.) dissolved in anhydrous diethyl ether is added dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight.

  • Quenching: The reaction is carefully quenched by slowly pouring the mixture into a flask containing ice-water.

  • Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with diethyl ether.

  • Washing: The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.[2][3]

Carbon-Carbon Bond Forming Reactions

This compound is an excellent substrate for a variety of C-C bond-forming reactions, allowing for the extension and elaboration of the terpene backbone.

Grignard Reagent Formation and Alkylation

Conversion of the bromide to the corresponding Grignard reagent, (S)-citronellylmagnesium bromide, transforms the electrophilic carbon into a potent nucleophile.[1] This organometallic intermediate readily reacts with a wide range of electrophiles, such as aldehydes, ketones, and epoxides.

Causality and Insights:

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic sources, including water. Strict anhydrous conditions (flame-dried glassware, dry solvents) are absolutely essential for successful formation.

  • Initiation: A small crystal of iodine or 1,2-dibromoethane is often used to activate the magnesium surface and initiate the reaction.

  • Solvent: Tetrahydrofuran (THF) is an excellent solvent for Grignard reactions as it solvates the magnesium species, keeping the reagent in solution.[5][6]

G A (S)-(+)-Citronellyl Bromide B Mg turnings, I₂ (cat.) Anhydrous THF A->B Oxidative Insertion C (S)-Citronellylmagnesium Bromide (Grignard Reagent) B->C E 1. Reaction at 0 °C to rt 2. Aqueous Workup (NH₄Cl) C->E D Electrophile (e.g., Epoxide) D->E Nucleophilic Attack F Elongated Terpenoid Alcohol E->F

Caption: Formation and reaction of (S)-Citronellylmagnesium Bromide.

Protocol 2: Synthesis of a C12 Homoterpenoid Alcohol

This protocol demonstrates the formation of the Grignard reagent and its subsequent reaction with ethylene oxide to add a two-carbon unit.

Step-by-Step Methodology:

  • Grignard Formation:

    • Magnesium turnings (1.5 equiv.) and a crystal of iodine are placed in a flame-dried, three-necked flask under nitrogen.

    • Anhydrous THF is added, and a solution of this compound (1 equiv.) in anhydrous THF is added dropwise. The reaction is often initiated by gentle warming.

    • Once initiated, the addition is continued at a rate that maintains a gentle reflux. After addition, the mixture is stirred for 1-2 hours until most of the magnesium is consumed.[5]

  • Reaction with Electrophile:

    • The prepared Grignard solution is cooled to 0 °C.

    • A solution of ethylene oxide (1.1 equiv.) in cold, anhydrous THF is added slowly via cannula.

    • The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

  • Workup and Purification:

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • The mixture is extracted three times with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

    • The resulting crude alcohol is purified by flash column chromatography on silica gel.

Transition Metal-Catalyzed Cross-Coupling

This compound is an effective partner in transition metal-catalyzed cross-coupling reactions, such as Negishi, Suzuki, and Kumada couplings.[1][2] These methods offer powerful and versatile ways to form C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds while preserving the chiral integrity of the citronellyl moiety.[7] The Negishi coupling, which pairs an organozinc reagent with an organic halide, is particularly effective for alkyl bromides.

The Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving a palladium or nickel catalyst.

  • Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the carbon-bromine bond of citronellyl bromide.[1]

  • Transmetalation: The organozinc reagent transfers its organic group to the metal center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the metal center couple and are eliminated, reforming the C-C bond and regenerating the active catalyst.

G Pd0 Pd(0)L₂ Pd_complex (Citronellyl)Pd(II)(Br)L₂ Pd0->Pd_complex Oxidative Addition CitBr (S)-Citronellyl-Br ZnXBr ZnXBr Pd_complex->ZnXBr Coupled_Pd (Citronellyl)Pd(II)(R)L₂ Pd_complex->Coupled_Pd Transmetalation RZnX R-ZnX Coupled_Pd->Pd0 Reductive Elimination Product Citronellyl-R Coupled_Pd->Product

Caption: Simplified catalytic cycle for Negishi cross-coupling.

Protocol 3: Negishi Coupling with an Aryl Zinc Reagent

Step-by-Step Methodology:

  • Catalyst Preparation: A Schlenk flask is charged with a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: Anhydrous THF is added, followed by this compound (1 equiv.).

  • Coupling Partner: A solution of the organozinc reagent (e.g., Phenylzinc chloride, 1.2 equiv.) in THF is added dropwise at room temperature.

  • Reaction: The reaction mixture is heated to reflux (approx. 65 °C) and monitored by TLC or GC-MS until the starting bromide is consumed.

  • Workup: The reaction is cooled to room temperature and quenched with saturated aqueous NH₄Cl.

  • Purification: The mixture is extracted with ethyl acetate, the combined organic layers are dried, concentrated, and the product is purified by flash column chromatography.

Biomimetic Cyclization Strategies

While direct cyclization of citronellyl bromide is uncommon, it serves as an excellent precursor for substrates designed for biomimetic cyclizations, which mimic the enzymatic processes found in nature.[8][9] A powerful strategy involves converting the bromide to a functionality, like an aldehyde, that can undergo an acid-catalyzed intramolecular ene reaction or Prins cyclization to form valuable monocyclic terpenoids like isopulegol and p-menthanes.[10][11][12]

Protocol 4: Two-Step Synthesis of Isopulegol Isomers

This advanced protocol demonstrates the conversion of this compound to (S)-citronellal, followed by a Lewis acid-catalyzed cyclization.

Step-by-Step Methodology:

Part A: Oxidation to (S)-Citronellal

  • Grignard Formation: Prepare (S)-citronellylmagnesium bromide as described in Protocol 2.

  • Formylation: Cool the Grignard solution to 0 °C. Add N,N-dimethylformamide (DMF, 1.5 equiv.) dropwise. Stir for 2 hours at 0 °C, then overnight at room temperature.

  • Hydrolysis: Quench the reaction by carefully pouring it into a cold (0 °C) solution of 1 M HCl. Stir vigorously for 1 hour.

  • Extraction & Purification: Extract the mixture with ether. Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield (S)-citronellal.

Part B: Lewis Acid-Catalyzed Cyclization

  • Setup: A flame-dried flask is charged with (S)-citronellal (1 equiv.) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cooled to -78 °C.

  • Catalyst Addition: A Lewis acid catalyst (e.g., SnCl₄ or InCl₃, 0.1-0.2 equiv.) is added dropwise.[12]

  • Reaction: The reaction is stirred at -78 °C for 1-3 hours, monitoring by TLC for the disappearance of the starting aldehyde.

  • Quenching & Purification: The reaction is quenched with saturated NaHCO₃ solution. After warming to room temperature, the layers are separated, and the aqueous phase is extracted with DCM. The combined organic layers are dried, concentrated, and purified by column chromatography to yield a mixture of isopulegol diastereomers.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][13] It is a combustible liquid.[13]

  • Handling:

    • Work in a well-ventilated fume hood.[14]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[13][14]

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile chiral synthon for terpene and terpenoid synthesis. Its ability to function as a substrate for Grignard reagent formation, transition metal-catalyzed cross-coupling, and as a precursor for biomimetic cyclizations makes it an invaluable tool for the stereoselective synthesis of complex natural products and other high-value chemicals. By understanding the mechanistic principles behind its reactivity and adhering to rigorous experimental protocols, researchers can effectively harness its synthetic potential to advance the fields of organic chemistry, drug discovery, and materials science.

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Application Notes and Protocols: Experimental Conditions for the Alkylation of Amines with (S)-(+)-Citronellyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the experimental conditions for the N-alkylation of primary and secondary amines using the chiral reagent (S)-(+)-Citronellyl bromide. This reaction is a valuable tool for introducing the versatile citronellyl moiety into a wide range of molecules, which is of significant interest in the synthesis of novel pharmaceuticals, agrochemicals, and fragrance compounds. This document outlines the underlying chemical principles, potential challenges such as overalkylation and elimination side reactions, and detailed protocols for conducting the reaction, monitoring its progress, and purifying and characterizing the resulting N-citronellyl amines.

Introduction: The Significance of N-Citronellyl Amines

The citronellyl group, a C10 isoprenoid unit, is a common motif in natural products and imparts unique physicochemical properties to molecules, including lipophilicity and specific steric bulk. The introduction of this chiral fragment onto an amine nitrogen atom can significantly influence a molecule's biological activity, membrane permeability, and metabolic stability. Consequently, the synthesis of N-citronellyl amines is a key strategy in medicinal chemistry and drug discovery for the development of new therapeutic agents. This compound is a readily available chiral starting material that serves as an effective electrophile for the alkylation of nucleophilic amines.

Reaction Mechanism and Key Considerations

The alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this concerted process, the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide leaving group.[1]

A critical challenge in the alkylation of primary and secondary amines is the potential for overalkylation .[1][3][4] The product of the initial alkylation (a secondary or tertiary amine) is often more nucleophilic than the starting amine, leading to subsequent reactions with the alkyl halide to form tertiary amines or even quaternary ammonium salts.[1][3] This results in a mixture of products that can be difficult to separate.[1]

Another significant consideration when using this compound is the potential for a competing elimination (E2) reaction to form citronellene as a byproduct.[5] This side reaction is promoted by strong bases and higher temperatures. The allylic position of the bromide in citronellyl bromide can make it susceptible to elimination pathways.

To favor the desired SN2 reaction and minimize side reactions, careful control of the experimental conditions is paramount.

Experimental Protocols

The following protocols provide a general framework for the alkylation of primary and secondary amines with this compound. Optimization of these conditions may be necessary for specific substrates.

Materials and Reagents
  • This compound (ensure high purity)

  • Amine (primary or secondary)

  • Anhydrous solvent (e.g., Acetonitrile, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Base (e.g., Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

General Protocol for N-Alkylation

This protocol is a starting point and should be optimized based on the specific amine and the desired degree of alkylation.

Reaction Setup:

  • To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the amine (1.0 equivalent).

  • Dissolve the amine in a suitable anhydrous solvent (e.g., Acetonitrile, 10 mL per mmol of amine).

  • Add the base (see Table 1 for recommendations).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add a solution of this compound (1.0-1.2 equivalents for mono-alkylation) in the same anhydrous solvent via a syringe.

Reaction Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate.

  • The reaction is complete when the starting amine spot has been consumed.

Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can then be purified by flash column chromatography on silica gel.

ParameterRecommendation for Primary Amines (for Mono-alkylation)Recommendation for Secondary AminesRationale
Amine:Bromide Ratio 2:1 to 3:11:1.2Using an excess of the primary amine helps to minimize dialkylation by increasing the probability of the bromide reacting with the starting amine. For secondary amines, a slight excess of the bromide ensures complete conversion of the starting material.
Base K₂CO₃ (2-3 equivalents)DIPEA or TEA (1.5-2 equivalents)A solid, non-nucleophilic base like K₂CO₃ is often preferred for primary amines to reduce the likelihood of side reactions. For secondary amines, a soluble organic base is typically sufficient.
Solvent Acetonitrile, DMFTHF, AcetonitrilePolar aprotic solvents stabilize the transition state of the SN2 reaction, accelerating the rate.
Temperature Room Temperature to 50 °CRoom Temperature to 60 °CLower temperatures are generally favored to minimize the competing elimination reaction. Gentle heating may be required for less reactive amines.
Reaction Time 12-48 hours6-24 hoursReaction times will vary depending on the nucleophilicity of the amine and the reaction temperature.

Table 1: Recommended Starting Conditions for N-Alkylation with this compound

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Reaction_Mixture Reaction Mixture Amine->Reaction_Mixture Solvent_Base Anhydrous Solvent + Base Solvent_Base->Reaction_Mixture TLC_Monitoring TLC Monitoring Reaction_Mixture->TLC_Monitoring Monitor Progress Citronellyl_Bromide This compound Citronellyl_Bromide->Reaction_Mixture Slow Addition Filtration Filtration TLC_Monitoring->Filtration Reaction Complete Concentration Concentration Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Pure_Product Pure N-Citronellyl Amine Chromatography->Pure_Product Mechanism cluster_SN2 SN2 Pathway (Desired) cluster_E2 E2 Pathway (Side Reaction) Amine R₂NH Transition_State_SN2 [R₂NH---CH₂(Citronellyl)---Br]‡ Amine->Transition_State_SN2 Citronellyl_Br (S)-(+)-Citronellyl-Br Citronellyl_Br->Transition_State_SN2 Product_SN2 R₂N-CH₂(Citronellyl) + HBr Transition_State_SN2->Product_SN2 Base Base Product_E2 Citronellene + H-Base⁺ + Br⁻ Base->Product_E2 Citronellyl_Br_E2 (S)-(+)-Citronellyl-Br Citronellyl_Br_E2->Product_E2

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Application Notes & Protocols: A Guide to the Preparation of Citronellyl-Containing Phosphonium Salts for Wittig Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Wittig Reaction in Terpene Synthesis

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds with exceptional regioselectivity.[1] This olefination reaction, which converts aldehydes and ketones into alkenes, is particularly valuable in the synthesis of complex natural products, including terpenes and isoprenoids like Vitamin A.[2][3] The reaction's power lies in the use of a phosphorus ylide, a nucleophilic species that attacks a carbonyl carbon, ultimately forming an alkene and a phosphine oxide byproduct.[4] The driving force for this transformation is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[5]

This guide provides a comprehensive overview and detailed protocols for the preparation of citronellyl-containing phosphonium salts, key precursors to the ylides required for synthesizing more complex terpene structures. By functionalizing the citronellyl backbone, researchers can access a diverse array of novel compounds for applications in fragrance, agriculture, and pharmaceutical development. We will delve into the mechanistic underpinnings of phosphonium salt formation, ylide generation, and the subsequent Wittig reaction, offering practical insights to ensure procedural success and high yields.

Part 1: Synthesis of Citronellyl-Containing Phosphonium Salts

The journey to a successful Wittig reaction begins with the synthesis of a stable phosphonium salt. This is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction between a phosphine, most commonly triphenylphosphine (PPh₃), and an alkyl halide.[6][7] The choice of starting material and reaction conditions is critical for achieving high yields and purity.

Causality Behind Experimental Choices:
  • Substrate Selection (Citronellyl Halide): The citronellyl moiety must first be converted into a suitable electrophile, typically a bromide or chloride. Citronellyl bromide is often preferred due to the bromide ion being an excellent leaving group. The SN2 mechanism dictates that primary halides react most efficiently.[4][5] Therefore, starting from citronellol, conversion to citronellyl bromide via a reagent like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) with triphenylphosphine is a standard and effective first step.

  • Nucleophile (Triphenylphosphine): Triphenylphosphine is an ideal nucleophile for this reaction. It is a solid that is easy to handle, relatively inexpensive, and its bulky phenyl groups discourage over-alkylation. The lone pair on the phosphorus atom readily attacks the electrophilic carbon of the alkyl halide.[8]

  • Solvent and Temperature: The quaternization reaction is typically performed in a non-polar, aprotic solvent such as toluene or acetonitrile.[8][9] Heating the reaction mixture, often to reflux, is necessary to provide the activation energy for the SN2 reaction to proceed at a reasonable rate.[10] The resulting phosphonium salt is generally insoluble in these solvents and precipitates out of the solution, which simplifies its isolation.[8][9]

Workflow for Phosphonium Salt Synthesis

The synthesis of the phosphonium salt is a straightforward process, but attention to detail is crucial for obtaining a pure product that will perform well in the subsequent ylide generation and Wittig reaction.

G cluster_0 Preparation of Citronellyl Halide cluster_1 Phosphonium Salt Formation (SN2) Citronellol Citronellol Citronellyl Bromide Citronellyl Bromide Citronellol->Citronellyl Bromide PBr3 or NBS/PPh3 Reaction_Mixture Reaction_Mixture Citronellyl Bromide->Reaction_Mixture + PPh3 in Toluene Precipitation Precipitation Reaction_Mixture->Precipitation Reflux Isolation Isolation Precipitation->Isolation Filtration & Washing (Citronellyl)triphenylphosphonium\nBromide (Citronellyl)triphenylphosphonium Bromide Isolation->(Citronellyl)triphenylphosphonium\nBromide Drying

Caption: Workflow for the synthesis of (citronellyl)triphenylphosphonium bromide.

Experimental Protocol 1: Preparation of (Citronellyl)triphenylphosphonium Bromide

This protocol details the synthesis of the phosphonium salt from citronellyl bromide.

Materials:

  • Citronellyl bromide

  • Triphenylphosphine (PPh₃)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.05 equivalents) in anhydrous toluene.

  • Addition of Alkyl Halide: To the stirred solution, add citronellyl bromide (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain for 18-24 hours. A white precipitate will form as the reaction progresses.[10]

  • Isolation: Cool the reaction mixture to room temperature. Collect the white precipitate by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials and impurities.[9]

  • Drying: Dry the purified (citronellyl)triphenylphosphonium bromide under vacuum to remove residual solvent. The product should be a fine, white crystalline solid.

  • Characterization: Confirm the structure and purity of the phosphonium salt using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.[11]

Parameter Condition Rationale
Reactant Ratio 1.05 eq. PPh₃ : 1.0 eq. Citronellyl BromideA slight excess of PPh₃ ensures complete conversion of the limiting alkyl halide.
Solvent Anhydrous TolueneA non-polar, aprotic solvent that facilitates the SN2 reaction and allows for precipitation of the product.
Temperature Reflux (approx. 111 °C)Provides the necessary activation energy for the reaction to proceed efficiently.
Reaction Time 18-24 hoursEnsures the reaction goes to completion.
Workup Filtration and washing with diethyl etherSimple and effective method for isolating the pure, solid product.

Part 2: Ylide Generation and Wittig Reaction

With the phosphonium salt in hand, the next step is the generation of the phosphorus ylide, a key intermediate in the Wittig reaction.[12] This is accomplished by deprotonating the phosphonium salt at the carbon adjacent to the phosphorus atom using a strong base.[6] The resulting ylide is a resonance-stabilized species with a nucleophilic carbanion.[12]

Mechanism of Ylide Formation and the Wittig Reaction
  • Deprotonation: A strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is used to abstract a proton from the α-carbon of the phosphonium salt.[13] The choice of base is crucial; for non-stabilized ylides like the one derived from citronellyl bromide, a very strong base is required.[13][14]

  • Ylide Formation: The deprotonation results in the formation of the phosphonium ylide, which exists as a resonance hybrid of a ylide and a phosphorane form.[12][13]

  • Nucleophilic Attack: The ylide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[4] This forms a betaine intermediate.

  • Oxaphosphetane Formation: The betaine rapidly undergoes ring closure to form a four-membered oxaphosphetane intermediate.[4]

  • Alkene Formation: The oxaphosphetane collapses in a retro-[2+2] cycloaddition to yield the final alkene product and triphenylphosphine oxide.[4]

G Phosphonium_Salt (Citronellyl)triphenylphosphonium Bromide Ylide Citronellyl Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde_Ketone Aldehyde or Ketone (R-CHO or R-CO-R') Aldehyde_Ketone->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Retro-[2+2] Cycloaddition Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: The mechanism of the Wittig reaction.

Stereoselectivity in the Wittig Reaction

The stereochemical outcome of the Wittig reaction (i.e., the formation of E or Z isomers) is highly dependent on the nature of the ylide.

  • Non-stabilized Ylides: Ylides derived from simple alkyl halides, such as citronellyl bromide, are considered non-stabilized. These ylides typically react under kinetic control to favor the formation of the Z-alkene.[5][15] This is often attributed to the steric interactions in the transition state leading to the oxaphosphetane.[15] To maximize Z-selectivity, reactions are often run in aprotic, non-polar solvents at low temperatures and under "salt-free" conditions.[16]

  • Stabilized Ylides: Ylides bearing an electron-withdrawing group on the α-carbon are stabilized by resonance. These ylides are less reactive and their reactions are often reversible, leading to the thermodynamically more stable E-alkene.[17]

Experimental Protocol 2: Wittig Reaction with Citronellyl Ylide

This protocol describes the in situ generation of the citronellyl ylide and its subsequent reaction with an aldehyde.

Materials:

  • (Citronellyl)triphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Aldehyde (e.g., acetaldehyde)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk line or glovebox for inert atmosphere techniques

  • Dry syringes and needles

Procedure:

  • Ylide Generation:

    • In a flame-dried Schlenk flask under an inert atmosphere, suspend (citronellyl)triphenylphosphonium bromide (1.0 equivalent) in anhydrous THF.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.0 equivalent) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Stir at this temperature for 1 hour.[16]

  • Wittig Reaction:

    • While maintaining the temperature at -78 °C, add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.[16]

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates completion.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[16]

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[16]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the alkene by column chromatography on silica gel.

Parameter Condition Rationale
Base n-Butyllithium (n-BuLi)A strong, non-nucleophilic base required to deprotonate the non-stabilized phosphonium salt.[14]
Solvent Anhydrous THFAn aprotic, non-polar solvent that favors the kinetic pathway leading to the Z-alkene.[16]
Temperature -78 °CLow temperature favors the kinetically controlled formation of the Z-alkene and minimizes side reactions.[16]
Atmosphere Inert (Nitrogen or Argon)Ylides and n-BuLi are highly reactive towards oxygen and moisture.[14][18]
Purification Column ChromatographyNecessary to separate the non-polar alkene product from the highly polar triphenylphosphine oxide byproduct.

References

Sources

Diastereoselective Reactions of (S)-(+)-Citronellyl Bromide with Chiral Nucleophiles: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(+)-Citronellyl bromide is a valuable chiral building block derived from the naturally abundant monoterpene, citronellol. Its defined stereocenter and primary alkyl bromide functionality make it an attractive electrophile for constructing more complex chiral molecules. This technical guide provides a comprehensive overview of the principles and protocols governing the diastereoselective reactions between this compound and chiral nucleophiles. We delve into the mechanistic underpinnings of stereocontrol, focusing on the bimolecular nucleophilic substitution (SN2) pathway. Detailed, field-tested protocols for diastereoselective C-C bond formation using chiral enolates (Evans auxiliaries) and C-O bond formation via chiral alkoxides are presented. Furthermore, this guide outlines essential analytical techniques for the determination of diastereomeric ratios, ensuring robust and reproducible results for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction to Stereocontrol with this compound

The synthesis of stereochemically pure compounds is a cornerstone of modern drug development and natural product synthesis. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, making the precise control of stereochemistry a critical objective. This compound, with its pre-existing stereocenter at the C6 position, serves as an excellent starting material for introducing additional, controlled stereocenters into a molecule.

When a chiral electrophile like this compound reacts with a chiral nucleophile, the resulting products are diastereomers. These diastereomers are formed via two different transition states that are also diastereomeric and thus have different energies. The difference in activation energy between these two pathways dictates the ratio of the resulting product diastereomers. By carefully selecting the chiral nucleophile and optimizing reaction conditions, chemists can favor the lower-energy transition state to achieve high diastereoselectivity.

This guide focuses on the practical application of this principle, providing chemists with the causal logic and actionable protocols to leverage this compound in diastereoselective synthesis.

Properties of this compound

Understanding the physical and chemical properties of the substrate is fundamental to designing successful experiments.

PropertyValueReference(s)
CAS Number 143615-81-0[1]
Molecular Formula C₁₀H₁₉Br[1]
Molecular Weight 219.16 g/mol [1]
Appearance Liquid
Boiling Point 111 °C / 12 mmHg[1]
Density 1.11 g/mL at 25 °C[1]
Optical Activity [α]²⁰/D +6.8°, neat[1]
Refractive Index n²⁰/D 1.474
Safety Irritant (H315, H319, H335)[2]

Mechanistic Principles of Stereocontrol

The reaction between this compound and a nucleophile is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The bromide is attached to a primary carbon, which is sterically accessible and disfavors the formation of a carbocation intermediate required for an SN1 pathway.[3]

The SN2 Reaction Pathway

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the "backside attack").[4][5] This mechanism dictates that the stereocenter at the reaction site undergoes an inversion of configuration, a phenomenon known as Walden inversion.[4] However, in the case of this compound, the reaction occurs at the C8 (primary) carbon, which is not a stereocenter. The existing chiral center at C6 is remote from the reaction site and does not participate directly in the substitution; therefore, its configuration remains unchanged throughout the reaction.[6][7]

Figure 1: SN2 reaction at the primary carbon of (S)-citronellyl bromide.
The Origin of Diastereoselectivity

Diastereoselectivity arises from the interaction between the chiral substrate and the chiral nucleophile. As the two chiral entities approach each other, they can do so in a way that minimizes steric hindrance and optimizes electronic interactions. This leads to two primary diastereomeric transition states, often denoted as the "matched" and "mismatched" pairs. The matched pair corresponds to the lower energy transition state, which forms the major diastereomeric product, while the mismatched pair leads to the minor diastereomer.

Diastereoselection cluster_reactants Reactants R_S (S)-Citronellyl Bromide (Chiral Electrophile) TS_matched Matched Transition State (S,R) - Lower Energy R_S->TS_matched TS_mismatched Mismatched Transition State (S,R) - Higher Energy R_S->TS_mismatched R_Nuc (R)-Nucleophile (Chiral Nucleophile) R_Nuc->TS_matched R_Nuc->TS_mismatched P_major Major Diastereomer (Product 1) TS_matched->P_major ΔG‡ (low) P_minor Minor Diastereomer (Product 2) TS_mismatched->P_minor ΔG‡ (high)

Figure 2: Energy diagram illustrating the formation of diastereomers.

Protocol 1: Diastereoselective C-C Bond Formation via Evans Auxiliary

One of the most reliable methods for diastereoselective alkylation involves the use of chiral oxazolidinone auxiliaries, developed by David A. Evans.[8] The N-acylated oxazolidinone is deprotonated to form a rigid, chelated (Z)-enolate. The bulky substituent on the auxiliary effectively blocks one face of the enolate, directing the incoming electrophile—in this case, this compound—to the opposite face with high selectivity.[9][10]

Experimental Workflow

Evans_Workflow cluster_prep Step 1: Enolate Formation cluster_reaction Step 2: Alkylation cluster_workup Step 3: Workup & Purification cluster_analysis Step 4: Analysis & Cleavage A N-Acyl Oxazolidinone + LDA or NaHMDS in THF B Stir at -78 °C (Formation of (Z)-Enolate) A->B C Add (S)-Citronellyl Bromide B->C D Allow to warm slowly (Reaction for 2-12 h) C->D E Quench with sat. NH₄Cl D->E F Aqueous Workup (Extraction with EtOAc) E->F G Purify via Flash Chromatography F->G H Determine d.r. by NMR/HPLC G->H I Cleave Auxiliary (e.g., LiOH/H₂O₂) H->I

Figure 3: Workflow for diastereoselective alkylation using an Evans auxiliary.
Detailed Protocol

Objective: To synthesize a chiral carboxylic acid derivative by alkylating an Evans auxiliary with this compound.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derived N-propionyl imide (1.0 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq)

  • This compound (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc), Hexanes

  • Brine, Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Enolate Formation: Dissolve the N-propionyl imide (1.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add NaHMDS (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the sodium enolate typically results in a pale yellow, viscous solution. Stir for 1 hour at -78 °C.

  • Alkylation: Add this compound (1.2 eq) neat via syringe.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexanes/EtOAc gradient) to yield the alkylated product.

  • Analysis: Determine the diastereomeric ratio (d.r.) of the purified product using ¹H NMR spectroscopy or chiral HPLC.[11][12]

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under standard conditions (e.g., LiOH, H₂O₂ in THF/H₂O) to yield the corresponding chiral carboxylic acid without epimerization of the newly formed stereocenter.[13]

Protocol 2: Diastereoselective Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming C-O bonds via an SN2 reaction between an alkoxide and an alkyl halide.[5][14] When a chiral alcohol is used to generate the nucleophilic alkoxide, its reaction with the chiral this compound can proceed with diastereoselectivity. The degree of selectivity is often dependent on the steric bulk of the chiral alcohol and the reaction conditions.

Detailed Protocol

Objective: To synthesize a diastereomeric mixture of ethers from a chiral secondary alcohol and this compound.

Materials:

  • (R)-(-)-2-Pentanol (or another chiral alcohol, 1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • This compound (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether, Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: In a flame-dried, two-necked round-bottom flask under nitrogen, add NaH (1.2 eq). Wash the NaH with anhydrous hexanes (x3) to remove mineral oil, decanting the hexanes carefully each time.

  • Alkoxide Formation: Add anhydrous THF to the washed NaH. Cool the suspension to 0 °C in an ice bath.

  • Add the chiral alcohol (1.0 eq) dropwise to the NaH suspension. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. This indicates complete formation of the sodium alkoxide.[15]

  • Etherification: Cool the alkoxide solution back to 0 °C. Add this compound (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. For less reactive alcohols, gentle heating (e.g., to 50 °C) may be required. Monitor the reaction by TLC or GC-MS.

  • Workup: Carefully quench the reaction by cooling to 0 °C and adding water dropwise to consume any unreacted NaH.

  • Dilute with diethyl ether and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude ether by flash chromatography. Analyze the diastereomeric ratio of the product fractions by ¹H NMR or GC.

Analysis of Diastereoselectivity

Accurate determination of the diastereomeric ratio is crucial for evaluating the success of a stereoselective reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most common method. Diastereomers are distinct compounds and will have slightly different chemical shifts. By identifying a pair of well-resolved signals corresponding to a specific proton in each diastereomer, the ratio can be determined by integrating these signals. For complex spectra, advanced techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, simplifying analysis.[16][17][18]

  • Chromatography (GC/HPLC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, can often separate diastereomers. The relative area of the peaks corresponds to the diastereomeric ratio. This method is highly sensitive and can be more accurate than NMR for ratios far from 1:1.

Conclusion and Outlook

This compound is a versatile and accessible chiral electrophile for building molecular complexity. Through standard SN2 reactions with chiral nucleophiles, such as Evans enolates or chiral alkoxides, new stereocenters can be installed with predictable and often high levels of diastereoselectivity. The protocols outlined in this guide provide a robust framework for researchers to employ these transformations. The key to success lies in the careful execution of anhydrous reaction techniques, precise control of temperature, and rigorous analysis of the resulting product mixture. Future work may explore the use of phase-transfer catalysis or novel organocatalytic systems to further enhance the diastereoselectivity and expand the scope of nucleophiles compatible with this valuable chiral building block.

References

  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]

  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. [Link]

  • Adams, R. W., et al. (n.d.). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy – Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Manchester NMR Methodology Group. (n.d.). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. [Link]

  • ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? [Link]

  • Jones, S., et al. (2000). On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents. PubMed. [Link]

  • Sci-Hub. (2007). Diastereoselective Alkylations of Enolates Directed by Chiral Electrophiles. Synfacts. [Link]

  • University of Wisconsin. (n.d.). Chapter 1: Enolate Alkylations. [Link]

  • Chemistry Stack Exchange. (2020). SN2 reactions and inversion of configuration in compounds with more than one chiral centre. [Link]

  • Chemistry Stack Exchange. (2016). Diastereoselectivity in enolate alkylation reactions. [Link]

  • Chemistry LibreTexts. (2023). Stereochemistry SN2 Reactions. [Link]

  • ResearchGate. (2011). 2.14 Selected Diastereoselective Reactions: Enolate Alkylation. [Link]

  • Reddit. (2023). I thought SN2 reactions always results in inversion of stereochemistry. [Link]

  • Semantic Scholar. (2021). One pot synthesis of chiral secondary alcohols using noyori asymmetric transfer hydrogenation and Williamson monoetherification. [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

  • Evans Enolate Alkylation-Hydrolysis. (n.d.). [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Myers, A. (n.d.). Chem 115 Handout. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Khan Academy. (n.d.). Sn2 mechanism: stereospecificity. [Link]

  • Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Evans, D. A., et al. (1982). Tetrahedron Lett., 23, 807. [Link]

  • Myers, A. (2015). CHEM 330 Topics Discussed on Nov. 16. [Link]

  • Macmillan Group, Princeton University. (2009). Enantioselective Aldehyde α-Nitroalkylation via Oxidative Organocatalysis. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-(+)-Citronellyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-(+)-Citronellyl bromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in this critical synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve challenges in your own laboratory settings.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each Q&A provides a diagnosis of the potential causes and offers actionable solutions.

Q1: My reaction yield is consistently low. What are the primary causes and how can I fix this?

Low yield is the most common issue, often stemming from one of three areas: incomplete conversion, competing side reactions, or loss of product during workup and purification.

Potential Cause 1: Incomplete Conversion The conversion of a primary alcohol like (S)-(-)-Citronellol to the bromide is not instantaneous. Insufficient reaction time or inadequate reagent stoichiometry will leave unreacted starting material.

  • Solution:

    • Reaction Monitoring: Actively monitor the reaction using Thin-Layer Chromatography (TLC). A typical mobile phase is 10:1 Hexanes:Ethyl Acetate. The starting alcohol will have a lower Rf value (more polar) than the product bromide. The reaction is complete only when the alcohol spot has completely disappeared.

    • Reagent Stoichiometry: For reactions with phosphorus tribromide (PBr₃), one mole of PBr₃ can theoretically react with three moles of alcohol. However, it's common practice to use a slight excess of the alcohol (e.g., 1.0 equivalent of alcohol to 0.33-0.40 equivalents of PBr₃) to ensure the complete consumption of the brominating agent, which can be difficult to remove during purification. For the Appel reaction (CBr₄/PPh₃), use a slight excess (1.1-1.2 equivalents) of both carbon tetrabromide and triphenylphosphine relative to the alcohol.

Potential Cause 2: Competing Side Reactions The structure of citronellol contains two potential sites for reactivity: the primary hydroxyl group and the trisubstituted double bond. Acidic conditions, often generated in situ, can lead to undesirable side reactions.

  • Primary Side Reactions:

    • Carbocation Rearrangement & Cyclization: Acidic catalysis (from HBr formed during PBr₃ hydrolysis, for instance) can protonate the double bond, leading to a tertiary carbocation. This can be trapped by the internal hydroxyl group, leading to cyclic ether byproducts like limonene oxide.

    • Elimination (Dehydration): Elevated temperatures can favor the elimination of water to form dienes like citronellene. This is a significant issue with stronger acids like HBr but less so with PBr₃ or the Appel reaction under controlled temperatures.[1]

  • Solutions to Minimize Side Reactions:

    • Temperature Control: Perform the reaction at low temperatures. For the PBr₃ method, maintain the temperature at 0 °C or below during the addition of the reagent.[2] For the Appel reaction, 0 °C is also recommended.[3]

    • Use of a Mild Base: In the PBr₃ reaction, adding a non-nucleophilic base like pyridine can scavenge the HBr byproduct, suppressing acid-catalyzed side reactions. The mechanism involves pyridine preventing the reverse reaction of the initial alcohol activation step.[4]

    • Choice of Reagents: The Appel reaction is conducted under neutral conditions and is generally less prone to acid-catalyzed rearrangements, often resulting in higher yields and cleaner reaction profiles.[5]

Potential Cause 3: Product Loss During Workup & Purification this compound is a relatively volatile oil.[6] Significant product can be lost if purification steps are not optimized.

  • Solutions:

    • Aqueous Workup: When quenching the reaction, use ice-cold water and perform extractions quickly. Minimize contact time with any aqueous acidic or basic solutions.

    • Solvent Removal: Use a rotary evaporator with a bath temperature no higher than 40 °C.[7] Avoid leaving the product under high vacuum for extended periods.

    • Purification: The product can be purified by flash column chromatography on silica gel. However, prolonged contact with silica gel can sometimes cause decomposition. A rapid filtration through a plug of silica gel is often sufficient to remove baseline impurities and phosphine oxide byproducts.[7] If distillation is used, it must be performed under high vacuum (e.g., 0.5-1 mmHg) to keep the boiling temperature low (boiling point is ~111 °C at 12 mmHg).

Q2: I see an unexpected, non-polar spot on my TLC. What is it likely to be?

An unexpected, non-polar spot (high Rf) is often an elimination byproduct.

  • Diagnosis: The most likely candidate is citronellene, a diene formed from the dehydration of citronellol. This side reaction is particularly favored at higher temperatures or under acidic conditions.[1]

  • Confirmation: This can be confirmed by GC-MS analysis, where the byproduct would show a molecular ion corresponding to C₁₀H₁₈.

  • Prevention:

    • Strictly maintain low reaction temperatures (≤ 0 °C).

    • If using PBr₃, consider adding a mild base like pyridine to neutralize any generated acid.

    • Ensure your starting alcohol is dry, as water can hydrolyze PBr₃ to form HBr, promoting elimination.

Q3: My purified product is a pale yellow or orange oil and seems to degrade over time. How can I improve its stability?

Alkyl bromides, especially allylic or homoallylic ones like citronellyl bromide, can be susceptible to decomposition.

  • Diagnosis: The discoloration suggests the formation of impurities, possibly through oxidation or elimination reactions initiated by light, residual acid, or heat. Geranyl bromide, a similar compound, is also known to turn orange upon standing, indicating decomposition.[7]

  • Solutions:

    • Thorough Purification: Ensure all acidic residues are removed during the aqueous workup. Washing the organic layer with a saturated sodium bicarbonate solution can help.

    • Storage: Store the purified bromide under an inert atmosphere (nitrogen or argon) in a sealed vial at low temperature (-20 °C is ideal). Protect from light by using an amber vial or wrapping the vial in foil.

    • Use Freshly Prepared: For reactions where the purity of the bromide is critical (e.g., in Grignard reagent formation or sensitive cross-coupling reactions), it is best to use it immediately after preparation and purification.[1]

Frequently Asked Questions (FAQs)

Q1: Which bromination method is better: Phosphorus Tribromide (PBr₃) or the Appel Reaction (CBr₄/PPh₃)?

Both methods are effective, but they have different advantages and disadvantages. The choice depends on the scale of your reaction, your tolerance for certain byproducts, and available resources.

FeaturePhosphorus Tribromide (PBr₃) MethodAppel (CBr₄/PPh₃) Method
Mechanism Sₙ2, proceeds through a phosphite ester intermediate.[4][8]Sₙ2, proceeds through an oxyphosphonium salt.[5][9]
Typical Yield Moderate to high (60-85%). Yields can be lower due to rearrangements.[4]High to excellent (often >90%).[10]
Conditions Mild, typically 0 °C. Can generate acidic byproducts (HBr).[2]Very mild and neutral conditions, 0 °C to room temperature.[3]
Stereochemistry Inversion of configuration at the chiral center.[11][12]Inversion of configuration at the chiral center.[3][9]
Byproducts Phosphorous acid (H₃PO₃), which is water-soluble and easily removed.Triphenylphosphine oxide (TPPO), which can be difficult to separate.
Pros Reagents are less expensive. Water-soluble byproduct is easy to remove.Higher yields, cleaner reaction, neutral conditions minimize side reactions.
Cons Prone to acid-catalyzed side reactions (rearrangements/elimination).[1] PBr₃ is highly corrosive and moisture-sensitive.[8]Stoichiometric amounts of triphenylphosphine and CBr₄ are needed. TPPO byproduct can complicate purification.[13]

Senior Scientist Recommendation: For small-scale, high-purity applications where yield is paramount, the Appel reaction is generally superior due to its milder conditions and lower propensity for side reactions.[5][10] For larger-scale syntheses where cost is a major factor, the PBr₃ method is a viable alternative, provided the reaction conditions are carefully controlled.

Q2: How do I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my Appel reaction?

TPPO is a common purification challenge due to its moderate polarity and high crystallinity.

  • Method 1: Column Chromatography: TPPO can be separated from citronellyl bromide by flash chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane). TPPO is more polar and will have a lower Rf.

  • Method 2: Precipitation/Filtration: After the reaction, the solvent can be removed, and the residue can be triturated with a non-polar solvent like cold hexanes or diethyl ether. Citronellyl bromide is soluble, while a significant portion of the TPPO will precipitate and can be removed by filtration. This may need to be repeated.

  • Method 3: Polymer-Supported Reagents: For cleaner workflows, consider using polymer-supported triphenylphosphine. After the reaction, the polymer-bound TPPO can be simply filtered off, greatly simplifying the workup.[9]

Q3: What are the critical safety precautions for handling these reagents?
  • Phosphorus Tribromide (PBr₃):

    • PBr₃ is highly corrosive and reacts violently with water, releasing toxic and corrosive hydrobromic acid (HBr) gas.[8][12]

    • Always handle PBr₃ in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

    • Quench any residual PBr₃ slowly and carefully with ice-cold water or a basic solution in a fume hood.

  • Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃):

    • CBr₄ is toxic and should be handled with care in a fume hood.

    • PPh₃ is an irritant.

    • Standard PPE should be worn.

  • This compound (Product):

    • The product is a skin, eye, and respiratory irritant.[14]

    • Handle in a fume hood and wear appropriate PPE.

Visualized Mechanisms & Workflows

Primary Reaction Pathway (Appel Reaction)

The Appel reaction converts the alcohol to a bromide via an Sₙ2 mechanism, which proceeds with inversion of stereochemistry. The driving force is the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[9][13]

Appel_Mechanism cluster_activation Step 1: Phosphonium Salt Formation cluster_alkoxide Step 2: Alkoxide Formation cluster_sn2 Step 3: Sₙ2 Displacement PPh3 Ph₃P CBr4 CBr₄ PPh3->CBr4 Phosphonium [Ph₃P-Br]⁺ Br₃C⁻ CBr4->Phosphonium ROH (S)-Citronellol-OH Phosphonium->ROH Deprotonation Alkoxide (S)-Citronellol-O⁻ ROH->Alkoxide Oxyphosphonium [Ph₃P-O-Citronellyl]⁺ Br⁻ Alkoxide->Oxyphosphonium Attack on P Product (S)-Citronellyl-Br Oxyphosphonium->Product Sₙ2 attack by Br⁻ TPPO Ph₃P=O Oxyphosphonium->TPPO Side_Reaction A (S)-Citronellol B Protonation of Alkene (H⁺ catalysis) A->B Side Path F Desired Reaction (PBr₃ or Appel) A->F Main Path C Tertiary Carbocation Intermediate B->C D Intramolecular Cyclization (Attack by -OH) C->D E Cyclic Ether Byproduct (e.g., Limonene Oxide derivative) D->E G (S)-Citronellyl Bromide F->G

Caption: Competing reaction pathways for Citronellol.

General Experimental Workflow

This diagram outlines the key stages from starting material to the final, purified product.

Workflow start Start: (S)-(-)-Citronellol reaction Reaction: - Dissolve in anhydrous solvent (e.g., DCM) - Cool to 0 °C - Add brominating agent (e.g., CBr₄/PPh₃) start->reaction monitor Monitor by TLC until starting material is consumed reaction->monitor workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with H₂O, NaHCO₃, brine monitor->workup dry Dry organic layer (e.g., Na₂SO₄) & Filter workup->dry concentrate Concentrate under reduced pressure (≤ 40 °C) dry->concentrate purify Purification: - Flash Chromatography or - High-vacuum distillation concentrate->purify product Final Product: This compound purify->product

Caption: General workflow for Citronellyl Bromide synthesis.

High-Yield Experimental Protocol: The Appel Reaction

This protocol is adapted from standard procedures known to provide high yields for the conversion of primary alcohols to bromides. [3] Materials:

  • (S)-(-)-Citronellol (1.0 equiv)

  • Carbon tetrabromide (CBr₄) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, add (S)-(-)-Citronellol (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: To the stirred solution, add triphenylphosphine (1.2 equiv) followed by the portion-wise addition of carbon tetrabromide (1.2 equiv). Caution: The addition may be mildly exothermic.

  • Reaction: Stir the resulting mixture at 0 °C. Monitor the reaction progress by TLC (10:1 Hexanes:EtOAc). The reaction is typically complete within 30-60 minutes.

  • Workup:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Add hexanes to the residue and stir vigorously. The triphenylphosphine oxide byproduct will precipitate as a white solid.

    • Filter the mixture through a pad of Celite or glass wool to remove the bulk of the precipitate, washing the solid with additional cold hexanes.

    • Combine the filtrates and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 40 °C).

    • The resulting crude oil can be further purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes).

  • Characterization: The final product should be a colorless oil. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and by measuring its specific rotation ([α]D). The reported value for this compound is around +6.8° (neat).

References

  • ResearchGate. (n.d.). Alkyl bromides prepared from the corresponding alcohols using the triphenylphosphine monolith for the Appel reaction in flow. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved January 14, 2026, from [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Phosphorus tribromide. Retrieved January 14, 2026, from [Link]

  • BYJU'S. (n.d.). PBr3 Reaction. Retrieved January 14, 2026, from [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved January 14, 2026, from [Link]

  • dlab @ EPFL. (n.d.). Phosphorus tribromide. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

Sources

Purification techniques for (S)-(+)-Citronellyl bromide after synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-(+)-Citronellyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the post-synthesis purification of this chiral building block. This compound is a valuable reagent in organic synthesis, often utilized in the preparation of chiral catalysts and complex molecules.[1][2] Achieving high purity is paramount for its successful application in subsequent reactions.[1][2]

This document moves beyond a simple recitation of protocols. Instead, it offers a structured approach to troubleshooting, grounded in the causal relationships between experimental choices and outcomes.

I. Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. The synthesis of this compound, typically from (S)-(-)-Citronellol, can introduce several byproducts and unreacted starting materials.

Common Synthesis Routes and Associated Impurities:

The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis.[3] Methods like the Appel reaction (using PPh₃ and CBr₄) or reaction with phosphorus tribromide (PBr₃) are common.[3][4][5]

  • From (S)-(-)-Citronellol using PBr₃: This is a widely used method.[4][5]

    • Unreacted (S)-(-)-Citronellol: Incomplete reaction is a common source of impurity.

    • Phosphorous-containing byproducts: Residual phosphorous acids or their esters can contaminate the product.

    • Rearrangement products: Although less common with PBr₃ which favors an Sₙ2 mechanism, trace amounts of rearranged bromides are possible, especially if reaction conditions are not carefully controlled.[5]

  • From (S)-(-)-Citronellol using the Appel Reaction: This method operates under mild, neutral conditions.[3]

    • Unreacted (S)-(-)-Citronellol: Similar to the PBr₃ method.

    • Triphenylphosphine oxide (TPPO): A major byproduct that needs to be efficiently removed.[3]

    • Unreacted Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄): If not fully consumed, these reagents will contaminate the crude product.

Diagram: Potential Impurities in this compound Synthesis

G cluster_synthesis Synthesis of this compound Citronellol (S)-(-)-Citronellol Product This compound Citronellol->Product Reaction Reagents Brominating Reagents (e.g., PBr₃, PPh₃/CBr₄) Reagents->Product Unreacted_SM Unreacted (S)-(-)-Citronellol Byproducts Reaction Byproducts (e.g., TPPO, Phosphorous acids) Side_Products Side-Reaction Products (e.g., Rearranged isomers, Ethers)

Caption: Overview of potential impurities from synthesis.

II. Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you might encounter during the purification of this compound.

Issue: My crude NMR shows significant unreacted (S)-(-)-Citronellol.

Cause: This indicates an incomplete reaction. Several factors could be at play, including insufficient reagent, suboptimal reaction time or temperature, or deactivation of the brominating agent.

Solution Pathway:

  • Re-evaluate Stoichiometry: Ensure at least a stoichiometric amount of the brominating agent was used. For PBr₃, remember that one mole can react with three moles of alcohol.[3]

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.[5] For PBr₃ reactions, a common procedure involves initial cooling followed by stirring at room temperature for several hours.[3]

  • Purification Strategy: Liquid-Liquid Extraction. A well-executed aqueous workup is the first line of defense.

    • Why it works: The significant polarity difference between the non-polar this compound and the more polar (S)-(-)-Citronellol allows for their separation between an organic solvent and water.

    • Protocol:

      • Quench the reaction mixture carefully with cold water or ice.[5]

      • Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., diethyl ether, hexane).[3][6]

      • Wash the organic layer sequentially with:

        • Water: To remove water-soluble byproducts.[7]

        • Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any acidic byproducts.[3]

        • Brine (saturated NaCl solution): To remove residual water from the organic phase and break up emulsions.[3][6]

      • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[3][5]

      • Filter and concentrate under reduced pressure.

Issue: I'm struggling to remove Triphenylphosphine Oxide (TPPO) from my product.

Cause: TPPO is a common byproduct of the Appel and Wittig reactions and is known for being difficult to separate from non-polar products due to its moderate polarity and tendency to co-crystallize.

Solution Pathway:

  • Initial Filtration: TPPO has some solubility in common organic solvents. Cooling the reaction mixture (e.g., in an ice bath) after completion can sometimes precipitate out a significant portion of the TPPO, which can then be removed by filtration.

  • Purification Strategy: Flash Column Chromatography. This is often the most effective method for removing TPPO.

    • Why it works: The difference in polarity between the non-polar this compound and the more polar TPPO allows for their separation on a silica gel stationary phase.

    • Protocol:

      • Stationary Phase: Silica gel is the standard choice.

      • Mobile Phase (Eluent): A non-polar solvent system is required. Start with 100% hexane or pentane. If the product does not elute, gradually increase the polarity by adding a small amount of a more polar solvent like diethyl ether or ethyl acetate. A gradient elution might be necessary.

      • Monitoring: Use TLC to determine the appropriate solvent system and to track the separation during the column run. Visualize the spots under a UV lamp (TPPO is UV active) and/or by staining.

Issue: My final product is discolored (yellow or brown).

Cause: Discoloration can be due to trace impurities, including residual bromine or decomposition of the product. Alkyl bromides can be sensitive to light and heat.

Solution Pathway:

  • Aqueous Wash with a Reducing Agent: A wash with a dilute solution of a reducing agent can remove residual bromine.

    • Protocol: During the liquid-liquid extraction workup, include a wash with a dilute (e.g., 5-10%) aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).

  • Purification Strategy: Activated Carbon Treatment.

    • Why it works: Activated carbon has a high surface area and can adsorb colored impurities.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a non-polar organic solvent (e.g., hexane).

      • Add a small amount of activated carbon (e.g., 1-2% by weight).

      • Stir the mixture for 15-30 minutes at room temperature.

      • Filter the mixture through a pad of Celite® to remove the carbon.

      • Concentrate the filtrate.

  • Purification Strategy: Distillation. Distillation is an excellent method for removing non-volatile impurities and can result in a colorless, pure product.

    • Why it works: this compound is a liquid with a defined boiling point, allowing it to be separated from non-volatile or higher-boiling impurities.[2][8][9]

    • Protocol:

      • Due to its relatively high boiling point (111 °C at 12 mmHg), vacuum distillation is recommended to prevent decomposition at atmospheric pressure.[2][8][9]

      • A simple distillation setup is often sufficient if the impurities are non-volatile. If you suspect the presence of impurities with boiling points close to that of your product, fractional distillation is necessary.[10][11]

Diagram: Purification Workflow for this compound

G Crude Crude Reaction Mixture Workup Aqueous Workup (Water, NaHCO₃, Brine) Crude->Workup Dry Drying (e.g., MgSO₄) & Filtration Workup->Dry Concentrate Concentration (Rotary Evaporation) Dry->Concentrate Crude_Product Crude this compound Concentrate->Crude_Product Chromatography Flash Column Chromatography (if necessary, e.g., for TPPO) Crude_Product->Chromatography Distillation Vacuum Distillation (for high purity) Crude_Product->Distillation Pure_Product Pure this compound Chromatography->Pure_Product Distillation->Pure_Product

Caption: A general purification workflow.

III. Frequently Asked Questions (FAQs)

Q1: Can I use simple distillation instead of vacuum distillation?

A1: It is not recommended. The atmospheric boiling point of this compound is significantly higher than its boiling point under vacuum (111 °C at 12 mmHg).[2][8][9] Distilling at atmospheric pressure would require high temperatures that could lead to decomposition of the product, resulting in lower yield and purity.

Q2: My liquid-liquid extraction is forming a persistent emulsion. What should I do?

A2: Emulsions are common when dealing with complex mixtures. Here are a few strategies to break them:

  • Add Brine: Adding a saturated solution of sodium chloride will increase the ionic strength of the aqueous layer, which can help to break up the emulsion.[3][6]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.

  • Filtration: Filtering the emulsion through a pad of Celite® or glass wool can sometimes resolve the issue.

  • Patience: Allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

Q3: What TLC stain can I use to visualize this compound?

A3: Since this compound contains a double bond, it can be visualized using a potassium permanganate (KMnO₄) stain. It will appear as a yellow spot on a purple background. It is not UV active.

Q4: How should I store the purified this compound?

A4: Alkyl halides can be sensitive to light and moisture. Store the purified product in a tightly sealed amber glass bottle, preferably under an inert atmosphere (nitrogen or argon), and in a refrigerator to minimize decomposition over time.

Q5: The purity of my product is still low after purification. What are my next steps?

A5: If a single purification technique is insufficient, a combination of methods is often effective. For example, after an initial aqueous workup and column chromatography, a final vacuum distillation can be performed to achieve very high purity. It is also crucial to re-examine the synthesis step to minimize impurity formation from the outset.

IV. Quantitative Data Summary

ParameterValueSource
Molecular Formula C₁₀H₁₉Br
Molecular Weight 219.16 g/mol [8][12]
Boiling Point 111 °C at 12 mmHg[2][8][9]
Density 1.11 g/mL at 25 °C[2][8][9]
Refractive Index n20/D 1.474[2][8]
Optical Activity [α]20/D +6.8°, neat[2]

V. References

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. (2021-06-20). [Link]

  • Organic Syntheses. alkyl and alkylene bromides.[Link]

  • Reddit. Organic chemists! Can I pick your brain on a purification question? (2011-06-14). [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation.[Link]

  • Wikipedia. Fractional distillation.[Link]

  • Wikipedia. Liquid–liquid extraction.[Link]

Sources

Technical Support Center: Preventing Elimination Side Reactions in Nucleophilic Substitutions of (S)-(+)-Citronellyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic applications. This guide provides in-depth troubleshooting advice and protocols for researchers utilizing (S)-(+)-Citronellyl bromide in nucleophilic substitution reactions. As a chiral secondary allylic bromide, this substrate presents a unique set of challenges, primarily the competitive and often undesired formation of elimination byproducts. Our goal is to equip you with the mechanistic understanding and practical strategies required to maximize your desired substitution product, maintain stereochemical integrity, and achieve reproducible results.

Foundational Principles: The SN vs. E Competition

This compound is a secondary alkyl halide, a class of substrates notorious for being on the mechanistic borderline. Furthermore, its allylic nature introduces additional complexity by stabilizing potential carbocation intermediates. This means that under any given set of conditions, four potential pathways are competing: SN2, SN1, E2, and E1. Understanding the triggers for each is the first step toward controlling the reaction's outcome.

  • Bimolecular Pathways (SN2/E2): These are concerted, single-step reactions whose rates depend on both the substrate and the nucleophile/base concentration. They are favored by strong nucleophiles or bases.

  • Unimolecular Pathways (SN1/E1): These are two-step reactions that proceed through a common resonance-stabilized allylic carbocation. Their rates depend only on the substrate concentration and are favored by polar protic solvents and weak nucleophiles/bases.

SN_vs_E_Competition sub (S)-Citronellyl Bromide sn2_prod Substitution Product (Inverted Stereochemistry) sub->sn2_prod SN2 (Strong Nu:-, Polar Aprotic Solvent) e2_prod Elimination Products (Dienes) sub->e2_prod E2 (Strong, Bulky Base, Heat) carbocation Allylic Carbocation (Planar, Achiral) sub->carbocation SN1 / E1 (Weak Nu:, Polar Protic Solvent) sn1_prod Substitution Product (Racemic Mixture) carbocation->sn1_prod SN1 (Racemization) e1_prod Elimination Products (Dienes) carbocation->e1_prod E1 (Heat Favors)

Caption: Competing reaction pathways for this compound.

Troubleshooting Guide: Isolating and Resolving Elimination Issues

This section addresses the most common issues encountered during the substitution reactions of citronellyl bromide.

Q1: My reaction is yielding a high percentage of dienes (elimination products). What are the primary causes?

This is the most frequent challenge and is almost always indicative of the E2 pathway outcompeting the SN2 pathway. The formation of conjugated dienes is often the thermodynamically favored outcome, especially at elevated temperatures.

Root Cause Analysis:

  • The Nucleophile is acting as a Base: Many strong nucleophiles are also strong bases (e.g., hydroxide, alkoxides).[1][2] For a secondary substrate like citronellyl bromide, steric hindrance around the electrophilic carbon can make it easier for the reagent to abstract a β-hydrogen (acting as a base) rather than attacking the carbon (acting as a nucleophile).[1][3]

  • High Reaction Temperature: Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS).[4][5] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, favoring elimination.[4][5][6] At lower temperatures, the enthalpy term (ΔH) dominates, and substitution is generally favored.[4]

  • Sterically Hindered Base: If a bulky base, such as potassium tert-butoxide (t-BuOK), is used, it will be too large to efficiently access the electrophilic carbon for an SN2 attack and will preferentially act as a base, leading to E2 products.[1][7][8]

Corrective Actions:

  • Select a "Softer" Nucleophile: Choose a nucleophile that is a weak base. Excellent choices include azide (N₃⁻), cyanide (CN⁻), thiolate (RS⁻), or halide ions (I⁻, Br⁻).[2][9] These species have high nucleophilicity but low basicity, strongly favoring the SN2 pathway.

  • Reduce Reaction Temperature: Perform the reaction at room temperature or below (e.g., 0 °C). This is the most effective single change to disfavor elimination.[3][6][10]

  • Choose an Appropriate Solvent: Use a polar aprotic solvent like DMSO, DMF, or acetonitrile. These solvents solvate the counter-cation but leave the nucleophile "naked" and highly reactive, accelerating the SN2 rate significantly relative to E2.[11][12][13]

Q2: I observe a loss of stereochemical integrity in my substitution product. What is happening?

If you start with the (S)-enantiomer but your product is a racemic mixture, your reaction is proceeding through the SN1 pathway. This is a critical issue in chiral drug development where single-enantiomer products are required.

Root Cause Analysis:

The bromide leaving group departs before the nucleophilic attack, forming a resonance-stabilized allylic carbocation.[14][15][16] This intermediate is sp²-hybridized and planar. The incoming nucleophile can then attack from either face of the plane with roughly equal probability, leading to a mixture of (R) and (S) products (racemization).[17] This pathway is promoted by:

  • Polar Protic Solvents: Solvents like water, methanol, or ethanol excel at stabilizing both the leaving group anion and the carbocation intermediate through hydrogen bonding, lowering the activation energy for the SN1 pathway.[11][18]

  • Weak or Low Concentration of Nucleophile: If the nucleophile is weak (e.g., H₂O, ROH) or its concentration is low, the reaction defaults to the slower, unimolecular SN1 route.

Corrective Actions:

  • Force a Bimolecular Mechanism: The best way to prevent racemization is to ensure the reaction follows the SN2 pathway, which avoids a carbocation intermediate entirely.

  • Solvent Change: Immediately switch from any polar protic solvent to a polar aprotic solvent (DMSO, DMF, acetone).[9][13]

  • Increase Nucleophile Strength and Concentration: Use a strong, negatively charged nucleophile at a high concentration to ensure the bimolecular reaction rate is much faster than the unimolecular rate.

Q3: How can I design my experiment to strongly favor the SN2 pathway from the start?

Proactive experimental design is key. To favor a clean SN2 reaction with this compound, you must control every variable to steer the reaction away from E2 and SN1/E1.

ParameterCondition to Favor SN2Rationale
Nucleophile Strong nucleophile, weak base (e.g., NaI, NaCN, NaN₃, NaSR)Maximizes rate of substitution while minimizing proton abstraction for elimination.[2][7][9]
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)Solvates the cation, leaving a highly reactive "naked" anion nucleophile to promote a fast bimolecular reaction.[11][12][13][18]
Temperature Low (0 °C to Room Temperature)Substitution has a lower activation energy and is less entropically favored than elimination; lower temperatures strongly favor substitution.[4][5][6][10]
Concentration High concentration of nucleophileThe SN2 rate is dependent on nucleophile concentration; keeping it high ensures this pathway is kinetically dominant.[19]

digraph "SN2_Optimization_Workflow" {
graph [splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

start [label="Start: (S)-Citronellyl Bromide", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; nuc [label="Choose Nucleophile", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solv [label="Choose Solvent", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; temp [label="Set Temperature", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="High Yield of SN2 Product", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> nuc; nuc -> solv [label="Weak Base\n(e.g., N3-, CN-, I-)"]; nuc -> e2_risk [label="Strong Base\n(e.g., RO-, OH-)"]; solv -> temp [label="Polar Aprotic\n(e.g., DMSO, DMF)"]; solv -> sn1_risk [label="Polar Protic\n(e.g., EtOH, H2O)"]; temp -> end [label="Low Temp\n(≤ 25°C)"]; temp -> e2_risk2 [label="High Temp\n(> 40°C)"];

e2_risk [label="High E2 Risk", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sn1_risk [label="High SN1/Racemization Risk", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; e2_risk2 [label="High E2 Risk", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Caption: Workflow for optimizing SN2 reaction conditions.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the role of the solvent in controlling the reaction outcome? The solvent is critical. Polar aprotic solvents (DMSO, DMF) are ideal for SN2 reactions because they are polar enough to dissolve the nucleophilic salt but cannot form hydrogen bonds.[13] This leaves the anion (the nucleophile) highly reactive.[18] Polar protic solvents (water, alcohols) slow down SN2 reactions by forming a "cage" of hydrogen bonds around the nucleophile, reducing its energy and reactivity.[11][12] However, these same solvents are excellent for SN1/E1 reactions because they stabilize the carbocation intermediate that must be formed.[11]

  • FAQ 2: Which nucleophiles are best suited for substitution on citronellyl bromide while minimizing elimination? The best nucleophiles are those with high nucleophilicity but low basicity. This group includes azide (N₃⁻), cyanide (CN⁻), thiolates (RS⁻), and halides like iodide (I⁻) .[2][9] Conversely, you should avoid strong, hard bases like alkoxides (CH₃O⁻, EtO⁻) and hydroxide (OH⁻), as these will significantly favor E2 elimination with a secondary halide.[1][9]

  • FAQ 3: Can temperature be used to precisely control the SN/E ratio? Yes, temperature is a powerful tool. All else being equal, increasing the reaction temperature will always increase the proportion of elimination products relative to substitution products.[6][10][20] This is because elimination has a higher activation energy and is more entropically favorable.[4] Therefore, to maximize substitution, reactions should be run at the lowest temperature that allows for a reasonable reaction rate, often starting at 0 °C and allowing the reaction to slowly warm to room temperature.

Experimental Protocols

Protocol 4.1: General Procedure for Maximizing SN2 Substitution of this compound with Sodium Azide

This protocol is designed to maximize the yield of (R)-8-azido-2,6-dimethyl-2-octene via an SN2 pathway, which results in an inversion of stereochemistry.

Reagents & Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and thermometer

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add anhydrous DMF, followed by sodium azide (1.5 eq). Stir the suspension.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the cold, stirring suspension over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature (approx. 20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide spot is consumed (typically 4-8 hours).

  • Workup: Once complete, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude azide product by flash column chromatography on silica gel.

References

  • Why substitution and elimination reactions are favored respectively at lower and higher temperature? - Chemistry Stack Exchange. (2017). Chemistry Stack Exchange. [Link]

  • Why does polar aprotic solvent favour SN2 reactions generally? - Quora. (2017). Quora. [Link]

  • SN2 vs. E2 - Organic Chemistry. SparkNotes. [Link]

  • Elimination Reactions Are Favored By Heat. (2012). Master Organic Chemistry. [Link]

  • Why do Sn2 reactions need polar solvents? : r/OrganicChemistry - Reddit. (2016). Reddit. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. [Link]

  • SN2 vs E2. Chemistry Steps. [Link]

  • Effect of Temperature on Elimination and Substitution Reactions. (2023). Video Summary and Q&A. [Link]

  • Elimination vs substitution: tertiary substrate. Khan Academy. [Link]

  • 7.5: SN1 vs SN2. (2021). Chemistry LibreTexts. [Link]

  • Deciding SN1/SN2/E1/E2 (2) – The Nucleophile/Base. (2012). Master Organic Chemistry. [Link]

  • Why do polar, aprotic solvents favour SN2 pathways over SN1? : r/chemhelp - Reddit. (2015). Reddit. [Link]

  • Predicting Products: Substitution vs. Elimination. (2023). JoVE. [Link]

  • 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. (2021). Chemistry LibreTexts. [Link]

  • Allylic and Benzylic Substrates: SN1/SN2/E1 or E2? (2019). YouTube. [Link]

  • Why is a secondary halides E2 reaction preferred than SN2? - Quora. (2018). Quora. [Link]

  • Alkyl Halide Reactivity. MSU chemistry. [Link]

  • 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. KPU Pressbooks. [Link]

  • Benzylic and Allylic Substitution and Elimination Reactions. (2021). YouTube. [Link]

  • Nucleophilic Substitution. Arts, Science, and Commerce College, Kolhar. [Link]

  • Chem 261 Assignment & Lecture Outline 3: Stereochemistry, Alkyl Halide Substitution (SN1 & SN2). Chemeketa Community College. [Link]

Sources

Optimizing solvent and temperature for reactions with (S)-(+)-Citronellyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-(+)-Citronellyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for reactions involving this versatile chiral building block. Our focus is to move beyond simple procedural steps and delve into the mechanistic reasoning that governs reaction outcomes, empowering you to control for yield, stereochemical integrity, and byproduct formation by fine-tuning solvent and temperature.

Part 1: Foundational Concepts - The SN1/SN2 Mechanistic Crossroads

This compound is a primary alkyl halide with a stereocenter. This structure places its reactivity at a critical junction between two primary nucleophilic substitution pathways: Sₙ1 (unimolecular) and Sₙ2 (bimolecular). The path your reaction takes is not arbitrary; it is dictated by the conditions you choose, and it fundamentally determines the stereochemical outcome of your product.

sub (S)-(+)-Citronellyl Bromide sn2 Sₙ2 Pathway (Concerted) sub->sn2 Strong Nucleophile Polar Aprotic Solvent Low Temperature sn1 Sₙ1 Pathway (Carbocation Intermediate) sub->sn1 Weak Nucleophile Polar Protic Solvent (Warmer Temp) inversion Inversion of Stereochemistry (R)-Product sn2->inversion Predictable Outcome racemization Racemic Mixture (R)- and (S)-Products sn1->racemization Loss of Control

Caption: Deciding between Sₙ1 and Sₙ2 pathways for Citronellyl Bromide.

Frequently Asked Questions: Core Principles

Q1: What are the primary reaction pathways for this compound, and why should I care?

A1: The primary pathways are Sₙ2 and Sₙ1 nucleophilic substitutions.[1][2] You must care because they lead to fundamentally different products from a stereochemical perspective. The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks as the bromide leaving group departs, resulting in a predictable inversion of the stereocenter.[3] The Sₙ1 mechanism involves a two-step process where the leaving group departs first, forming a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of stereoisomers (racemization).[3][4]

Q2: How does the choice between Sₙ1 and Sₙ2 impact the stereochemistry of my product?

A2: This is the most critical aspect of using a chiral starting material.

  • Sₙ2 Pathway: This pathway is stereospecific. Starting with this compound, an Sₙ2 reaction will exclusively yield the (R)-product due to the backside attack of the nucleophile, which inverts the stereocenter.[3][5] If your goal is to transfer the chirality of the starting material to your product, you must create conditions that favor the Sₙ2 mechanism.

  • Sₙ1 Pathway: This pathway leads to a loss of stereochemical information. The achiral carbocation intermediate allows for nucleophilic attack from both sides, resulting in a racemic or near-racemic mixture of (R)- and (S)-products.[3][6] This is generally undesirable when using an expensive, enantiopure starting material.

Q3: What is the most common side reaction, and how do solvent and temperature influence it?

A3: The most common side reaction is elimination (E1 or E2) to form alkene byproducts, primarily 3,7-dimethylocta-1,6-diene or related isomers.[7] Elimination reactions are highly sensitive to temperature. They are generally favored at higher temperatures because they are more entropically favored (one molecule becomes two or more).[8] Using strong, sterically hindered bases as nucleophiles will also strongly favor elimination.[8] To minimize this, use lower reaction temperatures and nucleophiles that are weakly basic.[9]

Part 2: Troubleshooting Guide - Optimizing Your Reaction Conditions

This section addresses specific issues you may encounter and provides actionable solutions grounded in mechanistic principles.

Problem 1: My reaction is very slow or has a low yield, and I've recovered mostly starting material.

  • Possible Cause 1: Unfavorable Solvent Choice. You may be using a solvent that hinders your nucleophile's reactivity. Polar protic solvents (like ethanol or water) can form a "cage" of hydrogen bonds around an anionic nucleophile, stabilizing it and making it less reactive, thus slowing down an Sₙ2 reaction.[10][11]

  • Solution 1: Switch to a Polar Aprotic Solvent. For Sₙ2 reactions, which are desired for stereochemical control, polar aprotic solvents are ideal.[4] Solvents like DMF, DMSO, or acetone dissolve the nucleophile salt but do not strongly solvate the anion, leaving it "naked" and highly reactive.[11] This dramatically increases the rate of Sₙ2 reactions.

  • Possible Cause 2: Insufficient Temperature. While high temperatures can cause side reactions, extremely low temperatures may not provide enough activation energy for the reaction to proceed at a reasonable rate.

  • Solution 2: Controlled Temperature Increase. Start the reaction at a low temperature (e.g., 0 °C) to ensure selectivity. If the reaction is clean but slow (monitored by TLC or GC), you can allow it to slowly warm to room temperature. Avoid aggressive heating unless absolutely necessary, as this will begin to favor elimination.[8]

Problem 2: My product has lost its optical activity; I'm seeing a racemic mixture.

  • Possible Cause: Your conditions are favoring the Sₙ1 pathway. This is the classic sign of carbocation formation. This is likely due to the use of a polar protic solvent (which stabilizes the carbocation intermediate) and/or a weak nucleophile that cannot engage in a concerted Sₙ2 displacement.[12][13]

  • Solution: Force an Sₙ2 Mechanism. To preserve stereochemistry, you must ensure the reaction proceeds via the Sₙ2 pathway.

    • Use a Strong Nucleophile: Employ a good nucleophile (e.g., N₃⁻, CN⁻, I⁻).[8]

    • Use a Polar Aprotic Solvent: As mentioned above, switch to DMSO, DMF, or acetone.[14]

    • Increase Nucleophile Concentration: Since the Sₙ2 reaction rate is dependent on the concentration of both the substrate and the nucleophile, using a higher concentration of the nucleophile can help push the reaction through the desired bimolecular pathway.[2]

Problem 3: I'm getting a significant amount of an alkene byproduct.

  • Possible Cause: Your conditions are favoring elimination (E2). This is common when using a nucleophile that is also a strong base (e.g., alkoxides like ethoxide) or when running the reaction at elevated temperatures.[8]

  • Solution: Minimize Basicity and Temperature.

    • Choose a Non-Basic Nucleophile: Select a nucleophile that is known to be a poor base. Halide ions (I⁻, Br⁻) and azide (N₃⁻) are excellent examples of good nucleophiles that are weak bases.[8]

    • Lower the Reaction Temperature: Elimination has a higher activation energy than substitution and is favored by heat. Running the reaction at room temperature or below will significantly increase the substitution-to-elimination product ratio.[8][9]

Part 3: Data & Protocols for Practical Application

Solvent Selection Guide

The choice of solvent is arguably the most powerful tool for directing the mechanism of a nucleophilic substitution.

SolventTypeDielectric Constant (ε)Favored PathwayRationale
Water (H₂O) Polar Protic80.1Sₙ1Excellent at stabilizing both the carbocation intermediate and the leaving group through H-bonding.[4][12]
Ethanol (EtOH) Polar Protic24.5Sₙ1 / E1Stabilizes carbocations; also acts as a weak nucleophile (solvolysis).[13]
Acetone Polar Aprotic21.0Sₙ2Polar enough to dissolve reagents but does not H-bond with the nucleophile, increasing its reactivity.[4]
DMF Polar Aprotic36.7Sₙ2Highly polar and an excellent choice for Sₙ2 reactions with anionic nucleophiles.[4][15]
DMSO Polar Aprotic46.7Sₙ2Similar to DMF, effectively solvates cations while leaving the anionic nucleophile highly reactive.[4][15]
Hexane Non-Polar1.9NoneGenerally unsuitable as ionic nucleophiles have very poor solubility.
Experimental Protocol: Stereospecific Synthesis of (R)-Citronellyl Azide (Sₙ2 Pathway)

This protocol is designed to maximize the Sₙ2 pathway, ensuring complete inversion of stereochemistry.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel)

Procedure:

  • Setup: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).

  • Reagents: To a round-bottom flask, add sodium azide (1.5 eq) and anhydrous DMF. Stir the suspension.

  • Addition: Add this compound (1.0 eq) to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material spot.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the product with diethyl ether (3x volumes). The aqueous layer contains the DMF and inorganic salts.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine to remove any residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure (R)-Citronellyl azide. The stereochemical integrity can be confirmed by polarimetry, which should show a sign of optical rotation opposite to that of the starting material.

start Define Goal: Stereochemical Inversion nuc Select Strong, Non-Basic Nucleophile (e.g., N₃⁻) start->nuc sol Select Polar Aprotic Solvent (e.g., DMF, DMSO) nuc->sol temp Set Low to Moderate Temperature (0°C to RT) sol->temp run Run Reaction & Monitor (TLC/GC) temp->run analyze Analyze Product: Yield & Optical Rotation run->analyze success Success: High Yield, Inverted Product analyze->success Results Match Goal fail Troubleshoot analyze->fail Low Yield / Racemization / Byproducts fail->nuc Re-evaluate Conditions

Caption: Workflow for optimizing a stereospecific Sₙ2 reaction.

References

  • Filo. (2025, October 1). Question: What happens during allylic bromination at high temperature? Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. In Organic Chemistry I. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]

  • YouTube. (2020, May 31). Alkyl Halides: Solvent effects in substitution reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination? Retrieved from [Link]

  • White Rose Research Online. (2022, December 2). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2014, June 30). Effect of Allylic Groups on SN2 Reactivity. Retrieved from [Link]

  • Brainly.in. (2020, September 14). when alkenes are heated with Br2 or Cl2 at high temperature hydrogen atom of allylic carbon is sunstittuted. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Allylic Bromination. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (n.d.). Stereoselective Reaction Guide. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. In Organic Chemistry I. Retrieved from [Link]

  • YouTube. (2016, October 7). 26 stereochemistry reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, July 1). 4.5: Stereochemistry of reactions. Retrieved from [Link]

  • Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Retrieved from [Link]

  • Science Trove. (n.d.). Stereochemistry of reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of (S)-(+)-Citronellyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of (S)-(+)-Citronellyl bromide in cross-coupling reactions. Instead of a generic protocol, this document provides a deep dive into the specific chemical nature of this substrate and offers targeted, field-proven strategies to overcome common hurdles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental chemical principles governing the reactivity of this compound. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: Why is my coupling reaction with this compound failing or giving inconsistent, low yields?

The low reactivity of this compound is not due to a single factor, but rather a combination of its unique structural features. As a primary allylic bromide, it is electronically activated for nucleophilic substitution and oxidative addition. However, its significant steric bulk and the potential for competing side reactions often complicate its use in standard cross-coupling protocols.[1] Key challenges include hindered access of the catalyst to the C-Br bond, catalyst deactivation, and the formation of undesired byproducts through elimination or isomerization pathways.

Q2: How does the allylic nature of the bromide influence the reaction?

The adjacent π-system of the double bond is a double-edged sword.

  • Activation: The double bond stabilizes the transition state of the oxidative addition step in many palladium-catalyzed cycles, making the C-Br bond more labile than a typical primary alkyl bromide.[2]

  • Side Reactions (Allylic Rearrangement): The primary point of failure is often the formation of a π-allylpalladium intermediate. Once formed, the nucleophile can attack at either the primary (α, desired) or the tertiary (γ, undesired) carbon. This can lead to a mixture of regioisomeric products, complicating purification and reducing the yield of the target molecule.[3] Controlling the regioselectivity of this attack is paramount.

Q3: Is steric hindrance a significant problem for this substrate?

Yes, steric hindrance is a major contributor to low reactivity.[4] While the bromide is on a primary carbon, the overall molecule is bulky and non-planar. The gem-dimethyl group on the double bond and the flexible isobutyl tail can shield the C-Br bond, impeding the approach of the often-large palladium-ligand complex. This steric clash can dramatically slow down the rate-limiting oxidative addition step of the catalytic cycle.[1][5]

Q4: What are the most common side reactions and byproducts to look out for?

Beyond regioisomers from allylic rearrangement, several other side reactions can plague coupling attempts:

  • β-Hydride Elimination: If the coupling partner or reaction conditions allow, elimination to form β-citronellene is a common pathway, particularly at higher temperatures or with strongly basic conditions.

  • Homocoupling: Formation of the C10-C10 dimer of citronellene can occur, especially if the transmetalation step is slow or if oxygen is present in the reaction.[6]

  • Protodebromination (Hydrodehalogenation): The bromide is replaced by a hydrogen atom, yielding dihydromyrcene. This can be caused by trace amounts of water or other proton sources in the reaction mixture, especially under reducing conditions that can be inadvertently generated.[7][8]

Part 2: General Troubleshooting Workflow

When a reaction delivers a poor result, a systematic approach is more effective than random changes. The following workflow provides a logical sequence for diagnosing and solving the issue.

Troubleshooting_Workflow cluster_0 Phase 1: Foundational Checks cluster_1 Phase 2: Reaction Parameter Optimization cluster_2 Phase 3: Advanced Diagnostics start Low Conversion or Complex Mixture reagents Verify Reagent & Solvent Purity (Anhydrous? Degassed?) start->reagents Always start here atmosphere Confirm Inert Atmosphere (Proper N2/Ar purge?) reagents->atmosphere temp Check Temperature Control (Accurate heating?) atmosphere->temp catalyst Screen Catalyst & Ligand (Bulky/Electron-Rich?) temp->catalyst If fundamentals are solid base Optimize Base (Strength & Solubility) catalyst->base solvent Screen Solvents (Polarity & Solubility) base->solvent concentration Adjust Concentration (High dilution?) solvent->concentration analysis Analyze Byproducts (GC-MS, NMR) concentration->analysis If optimization fails elimination Elimination Product Found analysis->elimination e.g., β-citronellene homocoupling Homocoupling Found analysis->homocoupling no_reaction Mainly Starting Material analysis->no_reaction elimination->base Action: Use weaker base, lower temperature no_reaction->catalyst Action: Use more active catalyst (e.g., Buchwald ligand), higher temp

Caption: A systematic workflow for troubleshooting coupling reactions.

Part 3: Specific Guides for Common Coupling Reactions

Guide 1: Suzuki-Miyaura Coupling

The Suzuki coupling is a powerful C(sp³)–C(sp²) bond-forming reaction, but it is sensitive to steric hindrance and base selection.[9][10][11]

Recommended Starting Conditions & Optimization Parameters

ParameterInitial RecommendationOptimization StrategyRationale
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts can be more active and allow for specific ligand pairing.[11]
Ligand None (with Pd(PPh₃)₄)SPhos, XPhos, RuPhos (4-10 mol%)Bulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition and reductive elimination steps for hindered substrates.[7][12]
Base K₂CO₃ (2.5 equiv)K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases can accelerate transmetalation without promoting elimination.[12]
Solvent Toluene/H₂O (10:1)Dioxane/H₂O, THFSolvent choice affects the solubility of the base and the boronic acid species, influencing reaction rates.[12]
Temperature 80-90 °CIncrease to 110 °C or refluxHigher temperatures can overcome the activation energy barrier for oxidative addition.
Guide 2: Sonogashira Coupling

Used to couple with terminal alkynes, this reaction's success hinges on managing the copper co-catalyst and preventing alkyne dimerization.[13][14]

Recommended Starting Conditions & Optimization Parameters

ParameterInitial RecommendationOptimization StrategyRationale
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(PPh₃)₄The Pd(0) catalyst is often more active, but the Pd(II) pre-catalyst is more air-stable.
Cu Co-catalyst CuI (1-5 mol%)Use Copper-Free conditionsThe copper co-catalyst, while increasing reactivity, is the primary cause of alkyne homocoupling (Glaser coupling).[15][16] Removing it can provide a cleaner reaction, though it may be slower.
Base Et₃N (3 equiv)DIPEA, PiperidineThe amine base is critical and acts as both the base and a solvent. Its choice can significantly impact the reaction rate.
Solvent THF or DMFTolueneA polar aprotic solvent is typically used to facilitate the reaction.[12]
Temperature Room Temp to 50 °CIncrease to 80 °CFor a sterically hindered bromide, elevated temperatures may be necessary to drive the reaction to completion.[12]
Guide 3: Grignard / Kumada-Type Coupling

While powerful, using highly reactive Grignard reagents can lead to side reactions like elimination and homocoupling.[17][18]

Recommended Starting Conditions & Optimization Parameters

ParameterCatalystSolventTemperatureKey Considerations
Recommendation Ni(dppp)Cl₂ (1-5 mol%) or Pd(dppf)Cl₂THF, Diethyl Ether0 °C to Room TempUse of a catalyst is crucial to favor cross-coupling over Wurtz-type homocoupling of the Grignard reagent.[19]
Troubleshooting If elimination is observed, use a lower reaction temperature. If reactivity is low, consider transmetalating the Grignard reagent to zinc (forming an organozinc reagent for a Negishi coupling), which can be less basic and give cleaner reactions.

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Screening Reaction

This protocol is designed as a robust starting point for optimization.

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the boronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.5 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and ligand (e.g., SPhos, 5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Reagent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., Dioxane, 0.2 M). Stir for 5-10 minutes to allow for catalyst activation.

  • Substrate Addition: Add this compound (1.0 equiv) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic layers. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 5: Mechanistic Visualization

Understanding the catalytic cycle helps to pinpoint potential failure modes with a challenging substrate like citronellyl bromide.

Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OA_TS Oxidative Addition Pd0->OA_TS + Citronellyl-Br PdII_Complex Citronellyl-Pd(II)L2-Br Complex OA_TS->PdII_Complex Steric_Hindrance Steric Hindrance (Slows this step) OA_TS->Steric_Hindrance TM_TS Transmetalation PdII_Complex->TM_TS + R-B(OR)2 + Base Pi_Allyl π-Allyl Formation (Leads to Isomers) PdII_Complex->Pi_Allyl Elimination β-Hydride Elimination PdII_Complex->Elimination PdII_R_Complex Citronellyl-Pd(II)L2-R Complex TM_TS->PdII_R_Complex RE_TS Reductive Elimination PdII_R_Complex->RE_TS RE_TS->Pd0 Catalyst Regeneration Product Coupled Product RE_TS->Product

Caption: Pd-catalyzed cycle showing failure points for citronellyl bromide.

References

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Skoog, S. J., & Biscoe, M. R. (2014). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. PMC - NIH. Available at: [Link]

  • Lipshutz, B. H., & Chung, D. W. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara. Available at: [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters - ACS Publications. Available at: [Link]

  • Chen, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. Available at: [Link]

  • Jasperse, C. Grignard Reaction. Available at: [Link]

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Storage and handling conditions to prevent degradation of (S)-(+)-Citronellyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-(+)-Citronellyl bromide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this valuable chiral building block. As a sensitive allylic bromide, its integrity is paramount for achieving desired stereochemical outcomes and high reaction yields. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and extensive field experience.

Understanding the Instability of this compound

This compound is a chiral organic compound widely used in synthesis. However, like many allylic bromides, it is susceptible to degradation through several pathways. Understanding these mechanisms is crucial for preventing the loss of material and ensuring the enantiomeric purity of your products. The primary degradation routes include hydrolysis, elimination, and isomerization (allylic rearrangement).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of this compound in a question-and-answer format.

Storage & Stability

Question 1: I've stored my this compound for a few months, and now my reaction yields are significantly lower. What could be the cause?

Answer: The most likely cause is the degradation of the this compound upon storage. This degradation can manifest in several ways:

  • Hydrolysis: Exposure to moisture, even atmospheric humidity, can lead to the hydrolysis of the bromide back to (S)-(-)-citronellol. Alkyl bromides are generally susceptible to hydrolysis.[1][2] This inert alcohol will not participate in your intended reaction, thus lowering the effective concentration of your starting material and reducing yields.

  • Elimination: Over time, especially if exposed to basic conditions or elevated temperatures, this compound can undergo an elimination reaction to form various diene isomers.[3][4] These byproducts will not only decrease the concentration of the desired reactant but can also complicate purification.

  • Isomerization (Allylic Rearrangement): As an allylic bromide, it is prone to allylic rearrangement, where the double bond shifts, potentially leading to a mixture of constitutional isomers.[5][6][7] This can be particularly problematic if the subsequent reaction is sensitive to the position of the double bond.

Question 2: My this compound has turned a pale yellow color. Is it still usable?

Answer: A pale yellow coloration can be an indicator of decomposition. While slight discoloration might not always signify a complete loss of purity, it warrants caution. The color may arise from the formation of trace amounts of bromine or polymeric materials. It is highly recommended to assess the purity of the material before use, for instance, by thin-layer chromatography (TLC) or proton NMR, to check for the presence of degradation products.

Question 3: What are the optimal storage conditions to maximize the shelf-life of this compound?

Answer: To minimize degradation, adhere to the following storage protocols:

ParameterRecommendationRationale
Temperature Store at 2-8°C. Some suppliers recommend freezer storage.[8]Low temperatures slow down the rates of all potential degradation reactions (hydrolysis, elimination, isomerization).
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).This displaces moisture and oxygen, minimizing hydrolysis and potential oxidation.
Light Store in an amber or opaque vial.Allylic halides can be light-sensitive, and light can promote radical-mediated decomposition pathways.
Moisture Ensure the container is tightly sealed. Use of a desiccator for long-term storage is advisable.Prevents hydrolysis to the corresponding alcohol.
Stabilizers For long-term storage, consider adding a stabilizer. Commercial preparations of similar compounds like allyl bromide often contain stabilizers such as propylene oxide or phenolic compounds.[9]Stabilizers can scavenge acidic impurities that may catalyze degradation or inhibit polymerization.
Handling & In-Use Issues

Question 4: I'm seeing an unexpected constitutional isomer in my product's NMR spectrum. Could this be from the this compound?

Answer: Yes, this is a classic sign of allylic rearrangement of your starting material.[5][6][7] The resonance-stabilized allylic carbocation or radical intermediate that can form from this compound allows for the possibility of the bromine being attached at a different carbon, leading to a shift in the double bond. This rearrangement can be promoted by heat, acidic or basic impurities, or certain reaction conditions.

Question 5: My reaction is very sensitive to moisture. What are the best practices for handling this compound to avoid introducing water?

Answer: Meticulous handling is key:

  • Equilibration: Before opening, allow the refrigerated vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold surface of the compound.

  • Inert Atmosphere Transfer: Whenever possible, handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Syringe Transfer: Use a dry, nitrogen-flushed syringe to withdraw the required amount.

  • Resealing: After use, flush the vial with an inert gas before tightly resealing.

Question 6: Can I purify this compound if I suspect it has degraded?

Answer: Yes, purification is possible but should be done with care due to the compound's sensitivity. Distillation under reduced pressure is a common method.[10] However, be aware that heating can promote elimination and isomerization. It is crucial to use a clean distillation apparatus and maintain a good vacuum to keep the distillation temperature as low as possible. A simple purification to remove non-volatile impurities can also be achieved by passing a solution of the bromide through a short plug of neutral alumina or silica gel, followed by solvent removal under reduced pressure at low temperature.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This quick check can help you identify the presence of the more polar degradation product, (S)-(-)-citronellol.

Materials:

  • TLC plate (silica gel 60 F254)

  • Developing solvent (e.g., 9:1 Hexane:Ethyl Acetate)

  • This compound sample

  • (S)-(-)-citronellol standard (if available)

  • Visualizing agent (e.g., potassium permanganate stain or p-anisaldehyde stain)

  • TLC chamber

Procedure:

  • Prepare the developing chamber by adding the solvent system and allowing it to saturate.

  • On the TLC plate, spot your this compound sample and, if available, the citronellol standard.

  • Place the TLC plate in the developing chamber and allow the solvent to elute.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Visualize the spots. This compound will have a higher Rf value (less polar) than the more polar (S)-(-)-citronellol. A significant spot at the Rf of citronellol indicates hydrolysis.

Protocol 2: Synthesis of this compound from (S)-(-)-Citronellol

This protocol is provided for context and is based on common methods for converting primary alcohols to bromides.

Method A: Using Phosphorus Tribromide (PBr₃) [11]

  • Cool the (S)-(-)-citronellol in a suitable solvent (e.g., diethyl ether) to 0 °C in an ice bath under an inert atmosphere.

  • Slowly add PBr₃ (approximately 0.33-0.5 equivalents) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by pouring it over ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Method B: Appel Reaction using Carbon Tetrabromide and Triphenylphosphine [12][13]

  • Dissolve (S)-(-)-citronellol and triphenylphosphine (1.1-1.5 equivalents) in a dry, inert solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of carbon tetrabromide (1.1-1.5 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Concentrate the reaction mixture and purify by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide.

Visualization of Degradation Pathways

The following diagrams illustrate the primary degradation pathways for this compound.

G cluster_main Degradation Pathways CitronellylBromide This compound Citronellol (S)-(-)-Citronellol CitronellylBromide->Citronellol Hydrolysis (+H₂O) Dienes Diene Byproducts CitronellylBromide->Dienes Elimination (-HBr) Isomer Isomeric Bromide (Allylic Rearrangement) CitronellylBromide->Isomer Isomerization

Caption: Primary degradation pathways of this compound.

G cluster_workflow Recommended Handling Workflow Start Retrieve from 2-8°C storage Equilibrate Equilibrate to Room Temp in Desiccator Start->Equilibrate InertAtmosphere Open under Inert Atmosphere (e.g., Argon, Nitrogen) Equilibrate->InertAtmosphere Withdraw Withdraw Reagent with Dry Syringe InertAtmosphere->Withdraw Use Use in Reaction Withdraw->Use Reseal Flush Headspace with Inert Gas and Tightly Reseal Withdraw->Reseal Store Return to 2-8°C storage Reseal->Store

Caption: Recommended workflow for handling this compound.

By understanding the inherent instability of this compound and implementing these storage and handling protocols, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible experimental outcomes.

References

  • Google Patents. (n.d.). Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition.
  • Grokipedia. (n.d.). Allylic rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). Method for stabilizing allyl bromide, and stabilized allyl bromide composition.
  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination? Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Pentaerythrityl Bromide and Iodide. Retrieved from [Link]

  • Master Organic Chemistry. (2013, December 2). Allylic Bromination With Allylic Rearrangement. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). A Convenient, Scalable, and Chromatographically Free Synthesis of Chiral Glycylsultam. Retrieved from [Link]

  • Wikipedia. (n.d.). Allylic rearrangement. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 15). Elimination reaction. Retrieved from [Link]

  • MG Science Institute. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Beilstein Journals. (2011, December 8). The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkyl bromides prepared from the corresponding alcohols using the triphenylphosphine monolith for the Appel reaction in flow. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2α,4α-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. Retrieved from [Link]

  • BITS Pilani. (n.d.). Elimination Reactions (Unit I). Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

  • Chapter 17 Allylic and Benzylic Reactivity. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Alkyl and Alkylene Bromides. Retrieved from [Link]

  • SR INNOVATIONS INDIA. (n.d.). Certificate of Analysis: this compound. Retrieved from [Link]

  • Beilstein Journals. (2011). The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Cinnamyl Bromide. Retrieved from [Link]

  • BITS Pilani. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Rearrangement of allylic bromine accompanying the addition of hypobromous acid to allyl bromide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • ResearchGate. (2015, April 14). Are alkyl bromides susceptible to hydrolysis? Retrieved from [Link]

  • Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved from [Link]

  • DTIC. (n.d.). Research on the Effects of Substituents on the Stability of Cyclic Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2009, January 20). A greener organic chemistry experiment: Reduction of citronellal to citronellol using poly(methylhydro)siloxane. Retrieved from [Link]

  • ResearchGate. (2015, February 5). Can anyone offer me a reasonable mechanism for the following reaction? Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with (S)-(+)-Citronellyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving the chiral synthon, (S)-(+)-Citronellyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. We will delve into the causality behind experimental choices, providing field-proven insights to troubleshoot common issues and ensure the successful, stereoselective synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound as an electrophile in cross-coupling reactions?

A1: this compound is a versatile chiral building block, but its structure presents distinct challenges.[1] As an allylic bromide, it is prone to several competing reaction pathways that can compromise yield, regioselectivity, and stereochemical integrity. The primary concerns are:

  • Regioisomerization: Metal-catalyzed reactions can proceed through a π-allyl intermediate, which can lead to nucleophilic attack at either the C1 or C3 position, resulting in a mixture of regioisomers (the desired linear product and a branched isomer).[2]

  • Loss of Stereochemistry: The formation of a symmetrical π-allyl intermediate can lead to racemization, eroding the valuable enantiopurity of the starting material.

  • β-Hydride Elimination: This is a common side reaction with alkyl halides in palladium-catalyzed couplings, leading to the formation of diene byproducts and reducing the yield of the desired coupled product.[3][4]

Q2: Which catalyst classes—Palladium vs. Nickel—are generally preferred for cross-coupling with this compound?

A2: Both palladium and nickel complexes are highly effective for cross-coupling reactions, and the choice depends heavily on the specific reaction type and nucleophile.[5][6]

  • Palladium catalysts are the most versatile and widely studied for cross-coupling.[5] They offer high functional group tolerance and a vast library of phosphine and N-heterocyclic carbene (NHC) ligands to fine-tune reactivity and selectivity.[5][7] For allylic substitutions, palladium catalysis is the classic approach, though controlling regioselectivity can be challenging.[2]

  • Nickel catalysts are often more reactive, especially for coupling with C(sp³)-hybridized nucleophiles and for activating less reactive electrophiles.[5][6] Nickel catalysis can sometimes offer alternative selectivity profiles compared to palladium and may be more cost-effective.[8] Recent advances have shown nickel's utility in enantioconvergent couplings of racemic allylic electrophiles, highlighting its power in controlling stereochemistry.[9]

Q3: How critical is ligand selection for maintaining stereochemical integrity and regioselectivity?

A3: Ligand selection is arguably the most critical parameter. The ligand's steric and electronic properties directly influence the structure of the active catalyst and the key intermediates in the catalytic cycle.[10][11][12]

  • For Stereoretention: To prevent racemization, a reaction pathway that avoids a symmetric π-allyl intermediate is desired. Some catalyst systems can promote a direct SN2-type oxidative addition, which can proceed with inversion of stereochemistry. Alternatively, in stereoretentive couplings, the catalyst system is designed to ensure the nucleophilic attack occurs in a way that preserves the original stereocenter's configuration.[13][14]

  • For Regiocontrol: Bulky ligands can sterically direct the incoming nucleophile to the less hindered terminus of a π-allyl intermediate, favoring the formation of the linear product. The electronic properties of the ligand also play a profound role; electron-donating ligands can increase the rate of oxidative addition and influence the stability of intermediates.[11][12]

Q4: What specific named cross-coupling reactions are most suitable for this compound?

A4: Given its structure, several named reactions are particularly well-suited, with the choice primarily depending on the desired nucleophile.

  • Negishi Coupling (Organozinc nucleophiles): This is an excellent choice due to the high functional group tolerance of organozinc reagents.[15][16] It is explicitly reported as a successful method for this compound, allowing for the formation of C(sp³)-C(sp²), C(sp³)-C(sp³), and C(sp³)-C(sp) bonds.[1][17][18]

  • Kumada Coupling (Grignard nucleophiles): While highly reactive, Grignard reagents are less tolerant of sensitive functional groups.[3][8] This reaction is effective for coupling with aryl, vinyl, and some alkyl groups but requires careful substrate selection to avoid side reactions.[1][6]

  • Suzuki Coupling (Organoboron nucleophiles): While broadly applicable, Suzuki coupling with C(sp³)-electrophiles like citronellyl bromide can be challenging due to slower rates of oxidative addition and competing β-hydride elimination.[19][20] Success often requires specialized ligands and conditions.

  • Tsuji-Trost Reaction (Soft Nucleophiles): This palladium-catalyzed allylic substitution is ideal for coupling with soft nucleophiles like malonates, amines, and alkoxides.[2] The primary challenge here is controlling regioselectivity.

Catalyst System Recommendations

Cross-Coupling ReactionTypical Catalyst SystemKey Considerations
Negishi Coupling Pd(0) or Pd(II) precatalyst with phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or NiCl₂(dppp).[15][16]Excellent functional group tolerance. Organozinc reagents are typically prepared from the corresponding Grignard or organolithium reagent.
Kumada Coupling NiCl₂(dppe), NiCl₂(dppp), or Pd(PPh₃)₄.[3][4]Highly reactive Grignard nucleophiles are intolerant of acidic protons and many carbonyl groups.[8]
Suzuki Coupling Pd(0) precatalysts with bulky, electron-rich ligands (e.g., Buchwald ligands).Slower reaction rates compared to aryl halides; β-hydride elimination is a major side reaction.[19]
Buchwald-Hartwig Amination Pd(0) or Pd(II) precatalysts with specialized biarylphosphine ligands (e.g., BINAP, Josiphos).[21][22]Used for C-N bond formation with primary or secondary amines.

Troubleshooting Guide

This section addresses common experimental failures in a problem-and-solution format. Follow the logical workflow to diagnose and resolve issues.

Problem 1: Low or No Yield of the Desired Product

This is the most common issue and can stem from multiple sources. A systematic approach is key to diagnosis.

Potential Causes & Recommended Solutions:

  • Inactive Catalyst: The active Pd(0) or Ni(0) species is not being generated or is decomposing.

    • Solution: Use a bench-stable precatalyst (e.g., a Buchwald G3 precatalyst) that reliably generates the active L-Pd(0) species.[23] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen), as oxygen can oxidize and deactivate the catalyst.[7] Use freshly distilled, anhydrous, and degassed solvents.

  • Inefficient Oxidative Addition: The first step of the catalytic cycle is too slow.

    • Solution: Increase the reaction temperature in 10-15 °C increments. Switch to a more electron-rich ligand (e.g., from PPh₃ to P(t-Bu)₃ or an NHC ligand) to accelerate oxidative addition.[11][12] Nickel catalysts are generally more reactive than palladium and can be a good alternative.[6]

  • Competing β-Hydride Elimination: The intermediate formed after oxidative addition eliminates to form a diene instead of proceeding to transmetalation.

    • Solution: Use bulkier ligands to sterically hinder the conformation required for β-hydride elimination. Lowering the reaction temperature can also disfavor this side reaction.

  • Poor Nucleophile Reactivity/Stability: The organometallic nucleophile is either not reactive enough or is decomposing under the reaction conditions.

    • Solution: If using a Grignard reagent (Kumada), ensure it is freshly prepared and titrated. For substrates with sensitive functional groups, switch to a more tolerant organozinc (Negishi) or organoboron (Suzuki) reagent.[15][24]

Troubleshooting Workflow Diagram

G Start Problem: Low or No Yield Catalyst Is the catalyst active? Start->Catalyst Conditions Are reaction conditions optimal? Catalyst->Conditions Yes Sol_Catalyst Solution: - Use a pre-catalyst. - Ensure inert atmosphere. - Use dry, degassed solvents. Catalyst->Sol_Catalyst No SideReaction Are side reactions dominant? Conditions->SideReaction Yes Sol_Conditions Solution: - Increase temperature. - Screen more electron-rich ligands. - Consider a Ni catalyst. Conditions->Sol_Conditions No Sol_SideReaction_Beta Solution: - Use bulkier ligands. - Lower reaction temperature. SideReaction->Sol_SideReaction_Beta β-Hydride Elimination? Sol_SideReaction_Other Solution: - Check nucleophile quality. - Switch to a more tolerant nucleophile (e.g., Organozinc). SideReaction->Sol_SideReaction_Other Other Issues?

Caption: Troubleshooting Decision Tree for Low Yield.

Problem 2: Significant Formation of Isomeric Byproducts (Loss of Regioselectivity)

Potential Cause: The reaction proceeds through a symmetric π-allyl intermediate, allowing for non-selective nucleophilic attack.

Recommended Solutions:

  • Ligand Modification: This is the most effective strategy. Introduce ligands that impart significant steric or electronic bias.

    • Steric Control: Use very bulky ligands (e.g., t-BuXPhos, BrettPhos) to physically block one side of the allyl intermediate, directing the nucleophile to the less hindered carbon.

    • Electronic Control: Utilize ligands that can electronically differentiate the two ends of the allyl system. This is a more advanced strategy and often requires screening specialized ligands.[10]

  • Change the Metal: Nickel and copper-catalyzed systems can sometimes favor direct displacement pathways over the formation of π-allyl complexes, leading to higher regioselectivity. A screen of Ni(acac)₂ or NiCl₂(dppp) could be beneficial.[9]

Problem 3: Loss of Enantiomeric Purity (Racemization)

Potential Cause: The catalytic cycle involves an intermediate (like a planar π-allyl complex) that loses the stereochemical information from the starting material.

Recommended Solutions:

  • Promote a Stereoretentive Mechanism: The goal is to avoid the formation of a symmetric intermediate.

    • Catalyst Choice: Investigate catalyst systems known for stereospecific or stereoretentive C(sp³)-couplings. This is a frontier of catalysis research, with some nickel-based systems showing promise for radical-mediated pathways that can retain stereochemistry.[13][14]

    • Reaction Conditions: Use the lowest possible temperature that affords a reasonable reaction rate. Use non-polar solvents (e.g., toluene, dioxane) which may better preserve the stereochemistry of organometallic intermediates compared to polar solvents.

  • Employ Asymmetric Catalysis: If a racemic or regioisomeric mixture of a related allylic precursor is available, a powerful alternative is to use a chiral ligand in an asymmetric allylic alkylation (AAA) reaction. This approach, pioneered by Trost, creates the desired stereocenter catalytically, often with very high enantioselectivity.[2] This requires a different starting material but can be a more robust strategy for establishing the chiral center.

General Experimental Protocol: Negishi Coupling with this compound

This protocol provides a robust starting point. Optimization of the ligand, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Organozinc reagent (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (1.1-1.2 equiv relative to Pd)

  • Anhydrous, degassed solvent (e.g., THF, Dioxane)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen. Repeat this cycle at least three times to ensure an oxygen-free environment.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the this compound.

  • Nucleophile Addition: Add the organozinc reagent dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extraction & Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Vertex AI Search. (n.d.). Nickel-Catalyzed Reductive Cross-Coupling of Aziridines and Allylic Chlorides. Retrieved January 14, 2026.
  • Vertex AI Search. (n.d.). Dual nickel and Lewis acid catalysis for cross-electrophile coupling: the allylation of aryl halides with allylic alcohols - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. Retrieved January 14, 2026.
  • Sigma-Aldrich. (n.d.). This compound 95 143615-81-0. Retrieved January 14, 2026.
  • Benchchem. (n.d.). This compound | 143615-81-0. Retrieved January 14, 2026.
  • National Institutes of Health. (n.d.). Enantio‐ and Regioconvergent Nickel‐Catalyzed C(sp3)−C(sp3) Cross‐Coupling of Allylic Electrophiles Steered by a Silyl Group. Retrieved January 14, 2026.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Palladium-catalysed asymmetric allylic substitution: a ligand design incorporating steric and electronic effects. Retrieved January 14, 2026.
  • Sigma-Aldrich. (n.d.). This compound 95 143615-81-0. Retrieved January 14, 2026.
  • University of Liverpool IT Services. (n.d.). Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. Retrieved January 14, 2026.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Nickel-catalyzed cross-electrophile coupling of aryl chlorides with allylic alcohols. Retrieved January 14, 2026.
  • ACS Publications. (n.d.). Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. Retrieved January 14, 2026.
  • National Institutes of Health. (n.d.). Dual nickel and Lewis acid catalysis for cross-electrophile coupling: the allylation of aryl halides with allylic alcohols - PMC. Retrieved January 14, 2026.
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Retrieved January 14, 2026.
  • ChemRxiv. (n.d.). Integrating Allyl Electrophiles into Nickel-Catalyzed Conjunctive Cross-Coupling. Retrieved January 14, 2026.
  • PubMed. (2014, April 18). Catalytic stereospecific allyl-allyl cross-coupling of internal allyl electrophiles with AllylB(pin). Retrieved January 14, 2026.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 14, 2026.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 14, 2026.
  • ACS Publications. (2021, March 19). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications | Chemical Reviews. Retrieved January 14, 2026.
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  • ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters. Retrieved January 14, 2026.
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  • Wikipedia. (n.d.). Negishi coupling. Retrieved January 14, 2026.
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Technical Support Center: Managing Steric Hindrance in Reactions with (S)-(+)-Citronellyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-2026-01-14-001 Version: 1.0

Introduction

(S)-(+)-Citronellyl bromide is a valuable chiral building block in organic synthesis, prized for its role in constructing complex natural products and pharmaceuticals.[1][2] However, its utility is often accompanied by a significant synthetic challenge: steric hindrance. While classified as a primary alkyl bromide, a substrate class typically amenable to straightforward bimolecular nucleophilic substitution (SN2) reactions, its unique structure complicates its reactivity profile.[3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing the steric effects inherent in reactions involving this compound. Our goal is to explain the causality behind common experimental issues and provide field-proven protocols to optimize reaction outcomes.

Section 1: Understanding the Core Challenge

This section addresses the fundamental reasons why this compound behaves as a sterically hindered substrate.

Q1: Why is this compound considered sterically hindered despite being a primary alkyl bromide?

A1: The classification as a "primary" alkyl bromide refers only to the alpha-carbon (the carbon bonded to the bromine), which is attached to only one other carbon atom. However, the steric environment is dictated by the adjacent (beta) carbon. In this compound, this beta-carbon is branched, containing a methyl group and being part of the larger isoprenoid chain. This structure is analogous to neopentyl halides, which are notorious for their extremely slow SN2 reaction rates due to steric hindrance.[5][6][7] The bulky groups near the reaction center physically block the required backside attack of a nucleophile, significantly slowing down the SN2 pathway.[4]

cluster_citronellyl This compound cluster_nucleophile Nucleophile Attack C_alpha C_beta C_alpha->C_beta Br Br C_alpha->Br H1 H C_alpha->H1 H2 H C_alpha->H2 Me CH₃ C_beta->Me Chain Isoprenoid Chain C_beta->Chain Me->p1 Chain->p2 Nu Nu⁻ Nu->C_alpha Backside Attack (SN2)

Caption: Steric shielding at the α-carbon of citronellyl bromide.

Q2: What are the primary consequences of this steric hindrance in substitution reactions?

A2: The steric bulk has three main consequences:

  • Reduced SN2 Reaction Rates: The rate of SN2 reactions can be dramatically reduced, sometimes requiring forcing conditions like higher temperatures or longer reaction times.[8]

  • Increased E2 Elimination: Bimolecular elimination (E2) becomes a significant competitive pathway.[9] It is often easier for a nucleophile (acting as a base) to abstract a sterically accessible beta-hydrogen than to perform a backside attack on the hindered alpha-carbon. This is especially true with strong, bulky bases.[10][11]

  • Potential for SN1-type Rearrangements: Under conditions that might favor carbocation formation (polar protic solvents, high heat), an SN1-like pathway can occur. This would involve the formation of an unstable primary carbocation that immediately rearranges (via a 1,2-hydride or 1,2-alkyl shift) to a more stable secondary or tertiary carbocation, leading to rearranged products.[5][12]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides practical solutions to common problems encountered during experiments.

Q3: My SN2 reaction is giving low yields and a significant amount of an elimination byproduct. What's happening and how can I fix it?

A3: This is the most common issue and stems from the competition between SN2 and E2 pathways.[13] Steric hindrance slows down the SN2 reaction, allowing the E2 pathway to become more prominent, especially if your nucleophile is also a strong base.

Solutions:

  • Optimize Your Nucleophile: Choose a nucleophile that has high nucleophilicity but low basicity. For instance, halides (I⁻, Br⁻), azide (N₃⁻), and cyanide (CN⁻) are excellent nucleophiles that are relatively weak bases and will favor substitution.[14] Avoid strong, sterically hindered bases like potassium tert-butoxide (t-BuOK), which will almost exclusively yield the E2 product.[10][15]

  • Control the Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at the lowest feasible temperature (starting at 0 °C or even lower before slowly warming to room temperature) will favor the SN2 pathway.

  • Choose the Right Solvent: The choice of solvent is critical. Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents solvate the counter-ion (e.g., Na⁺) but leave the nucleophile relatively "naked" and highly reactive, which accelerates the SN2 reaction.[16][17] Polar protic solvents (like water, methanol, ethanol) can form a solvent cage around the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the SN2 reaction, which can allow E2 to compete more effectively.[18][19]

ParameterTo Favor SN2 (Substitution)To Favor E2 (Elimination)Rationale
Nucleophile/Base High nucleophilicity, low basicity (e.g., I⁻, N₃⁻, CN⁻)Strong, sterically hindered base (e.g., t-BuOK, DBU)A strong base more readily abstracts a β-proton, while a good nucleophile prefers to attack the α-carbon.[10]
Temperature Low (0 °C to RT)HighElimination pathways are often entropically favored and become dominant at higher temperatures.
Solvent Polar Aprotic (DMSO, DMF, Acetonitrile)Often less critical than the base, but polar aprotic can also accelerate E2.Polar aprotic solvents enhance the strength of the nucleophile, boosting the rate of the bimolecular SN2 reaction.[20]

Q4: My reaction is extremely slow or fails to reach completion. How can I improve the reaction rate without promoting side reactions?

A4: The slow kinetics are a direct result of the steric hindrance.[8] Besides the optimization steps mentioned in Q3, you can employ a strategy to make the reaction more favorable.

Solution: The Finkelstein Reaction The bromide leaving group can be replaced in situ with a superior leaving group, iodide. This is achieved through the Finkelstein reaction, which involves adding a catalytic or stoichiometric amount of an alkali iodide salt (e.g., NaI or KI) to the reaction mixture.[21] The reaction is an equilibrium, but in a solvent like acetone, the resulting NaCl or NaBr is insoluble and precipitates, driving the reaction toward the formation of the more reactive (S)-(+)-Citronellyl iodide.[22][23] This newly formed alkyl iodide is significantly more reactive in SN2 reactions, which can dramatically accelerate your desired transformation.

Caption: Workflow comparing direct vs. Finkelstein-assisted substitution.

Section 3: Experimental Protocols

Protocol 1: Optimized SN2 Azide Substitution

This protocol details a standard SN2 reaction, optimized to minimize the E2 side product.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium azide (NaN₃, 1.5 equivalents).

  • Solvent: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Stir the suspension until the azide is well-dispersed.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Substrate Addition: Slowly add this compound (1.0 equivalent) dropwise to the stirred suspension over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing water and diethyl ether. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude azide by flash column chromatography.

Protocol 2: Finkelstein-Assisted Cyanation

This protocol is for a sluggish reaction where enhancing the leaving group is beneficial.

  • Setup: To a flame-dried flask under an inert atmosphere, add sodium cyanide (NaCN, 1.2 equivalents) and sodium iodide (NaI, 0.1-0.2 equivalents).

  • Solvent: Add anhydrous acetone (approx. 0.1 M). Stir the suspension.

  • Substrate Addition: Add this compound (1.0 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (acetone bp ~56 °C) and maintain for 18-36 hours. The formation of a white precipitate (NaBr) should be observed. Monitor the reaction by TLC or GC-MS.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 1, taking appropriate safety precautions for handling cyanide waste.

Section 4: Frequently Asked Questions (FAQs)

Q5: Can I use Grignard reagents with this compound?

A5: Yes, this substrate is used in Grignard reactions and other cross-coupling methods like the Negishi coupling.[1] However, direct reaction with a Grignard reagent (R-MgX) can sometimes lead to Wurtz-type coupling side products. For more efficient C-C bond formation, it is often better to first convert the citronellyl bromide into its own Grignard reagent by reacting it with magnesium metal or to use a transition-metal catalyst (e.g., copper or palladium-based) to facilitate the cross-coupling.[1]

Q6: Are there any side reactions involving the alkene functional group?

A6: Under the typical basic or neutral conditions of SN2 reactions, the internal double bond is generally unreactive. However, you must avoid two things:

  • Strongly Acidic Conditions: Acid can protonate the alkene, leading to potential carbocation formation and subsequent intramolecular cyclization (forming cyclic ethers or other rearranged products).

  • Radical Initiators: In the presence of radical initiators (e.g., AIBN, peroxides) and certain reagents like N-Bromosuccinimide (NBS), you risk initiating radical reactions at the allylic position, which would compete with the desired substitution at the primary carbon.

References

  • Quora. (2017). Why does polar aprotic solvent favour SN2 reactions generally?[Link]

  • Reddit r/chemhelp. (2015). Why do polar, aprotic solvents favour SN2 pathways over SN1?[Link]

  • Reddit r/OrganicChemistry. (2016). Why do Sn2 reactions need polar solvents?[Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Chemistry Steps. SN2 vs E2. [Link]

  • ACS Publications - The Journal of Physical Chemistry A. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?[Link]

  • Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]

  • Reddit r/OrganicChemistry. (2022). Primary Halides and E2. [Link]

  • Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • ResearchGate. (2025). How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions. [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. [Link]

  • Chemistry Stack Exchange. (2018). Does neopentyl halide undergo SN1?[Link]

  • Wikipedia. Finkelstein reaction. [Link]

  • BYJU'S. SN1 SN2 E1 E2 Reaction Mechanism. [Link]

  • Reddit r/chemhelp. (2015). Could a primary alkyl halide be unreactive in Sn2 reactions?[Link]

  • Chemistry Stack Exchange. (2016). Does Finkelstein's reaction proceed through an SN2 mechanism?[Link]

  • Chemistry Stack Exchange. (2018). Why is the effect of beta-branching neglected in this comparison of SN2 reaction rates?[Link]

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • Filo. (2025). Explain why neo pentyl bromide undergoes nucleophilic substitution reaction very slowly. [Link]

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Technical Support Center: Characterization of Impurities in Commercial (S)-(+)-Citronellyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-(+)-Citronellyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization in this versatile chiral building block. In the synthesis of complex molecules, the purity of your starting materials is paramount. This resource provides in-depth answers to frequently asked questions and robust troubleshooting guides to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and how are they formed?

A1: Commercial this compound is typically synthesized from (S)-(-)-citronellol.[1] The impurities observed are often byproducts of this synthesis. The primary impurities to be aware of are:

  • (R)-(-)-Citronellyl bromide: This is the enantiomeric impurity. Its presence indicates incomplete stereochemical control during the synthesis or the use of starting material with low enantiomeric purity.

  • Citronellene: This elimination byproduct is a significant impurity that can form during the bromination of citronellol, especially under acidic conditions or at elevated temperatures.[1]

  • Unreacted (S)-(-)-Citronellol: Incomplete reaction will leave residual starting material.

  • Isomeric Bromides: Rearrangement of the double bond can lead to the formation of structural isomers.

These impurities can arise from the choice of brominating agent (e.g., PBr₃, HBr) and reaction conditions.[1] Careful control of these parameters is crucial to minimize byproduct formation.

Q2: Why is it critical to characterize the enantiomeric purity of this compound?

A2: As a chiral building block, the enantiomeric purity of this compound directly impacts the stereochemical outcome of subsequent reactions.[1][2] In pharmaceutical applications, different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Therefore, ensuring high enantiomeric excess (%ee) is crucial for synthesizing the desired stereoisomer and for regulatory compliance. Chiral chromatography techniques are the most reliable methods for determining enantiomeric purity.[3]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: this compound is susceptible to hydrolysis and other degradation pathways. To maintain its integrity, it should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1] It is also advisable to store it at reduced temperatures, protected from light and moisture.

Troubleshooting Guide

Problem 1: I am observing an unexpected peak in my GC-MS analysis. How can I identify it?

Answer: An unexpected peak can be an impurity, a degradation product, or a contaminant. Here is a systematic approach to its identification:

  • Mass Spectrum Analysis:

    • Compare the mass spectrum of the unknown peak with a library database (e.g., NIST).[4][5]

    • Look for characteristic fragmentation patterns. For example, a loss of Br (m/z 79/81) is expected for brominated compounds.

  • Consider Potential Impurities:

    • Refer to the common impurities listed in FAQ 1 . Could the peak correspond to citronellene, unreacted citronellol, or an isomeric bromide?

    • Citronellene will have a molecular weight of 138.25 g/mol , while citronellol is 156.27 g/mol .

  • NMR Spectroscopy:

    • If the impurity is present in a sufficient quantity, ¹H and ¹³C NMR can provide definitive structural information.

    • Consult reference tables for chemical shifts of common laboratory solvents and impurities to rule out contamination.[6][7][8]

Problem 2: My enantiomeric excess (%ee) value is lower than specified. What could be the cause?

Answer: A lower than expected %ee can be due to several factors:

  • On-Column Racemization: The analytical conditions of your chiral GC or HPLC method could be causing racemization.

    • Troubleshooting: Try lowering the injector temperature in GC or using a mobile phase with a different pH in HPLC.[3]

  • Inaccurate Integration: The peak integration of the two enantiomers might be incorrect, especially if the peaks are not well-resolved.

    • Troubleshooting: Optimize your chromatographic method to achieve baseline separation. Manually review the peak integration.

  • Degradation: The sample may have degraded during storage or sample preparation.

    • Troubleshooting: Use a fresh sample and prepare it immediately before analysis.

Detailed Analytical Protocols

Protocol 1: GC-MS for Impurity Profiling

This method is ideal for separating and identifying volatile impurities.[4][5]

1. Sample Preparation:

  • Dilute the this compound sample to approximately 1000 ppm in a suitable solvent like ethyl acetate.[5]

2. GC-MS Parameters:

ParameterExample ValuePurpose
Column HP-5MS capillary columnProvides good separation of a wide range of compounds.
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program 60 °C (hold 2 min), ramp to 240 °C at 10 °C/minAchieves optimal separation of components with different boiling points.[9]
Carrier Gas Helium at a constant flow rateInert carrier gas for sample transport.
MS Detector Scan range 40-400 m/zDetects a wide range of fragment ions for identification.

3. Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
  • Quantify impurities using the area normalization method, assuming similar response factors for all components.
Protocol 2: Chiral GC for Enantiomeric Purity

This protocol is designed to separate the (S)-(+) and (R)-(-) enantiomers.[3][10]

1. Sample Preparation:

  • Prepare a 1000 ppm solution of the sample in a suitable solvent (e.g., hexane).

2. Chiral GC Parameters:

ParameterExample ValuePurpose
Column Cyclodextrin-based chiral capillary column (e.g., β-DEX™)The chiral stationary phase enables enantiomeric separation.[1]
Injector Temperature 220 °CTo ensure rapid volatilization without causing on-column degradation.[1]
Oven Program 100 °C (hold 2 min), ramp to 180 °C at 5 °C/minTo achieve optimal separation of the enantiomers.[1]
Carrier Gas Helium or Hydrogen---
Detector Flame Ionization Detector (FID)Provides high sensitivity for quantification.

3. Data Analysis:

  • Calculate the enantiomeric excess (%ee) using the peak areas of the two enantiomers: %ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
Protocol 3: NMR Spectroscopy for Structural Elucidation

NMR is a powerful tool for confirming the structure of the main component and identifying impurities.

1. Sample Preparation:

  • Dissolve ~10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is required.

2. NMR Acquisition:

  • Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 300 MHz or higher).
  • If necessary, perform 2D NMR experiments like COSY and HSQC to aid in structure elucidation.

3. Data Analysis:

  • Assign the peaks in the spectra to the protons and carbons of this compound.
  • Look for smaller peaks that may correspond to impurities. The chemical shifts and coupling patterns of these peaks can help in their identification.
  • Refer to spectral databases and literature for known impurities.[6][7][8]

Visualizations

Impurity_Formation Citronellol (S)-(-)-Citronellol Desired_Product This compound Citronellol->Desired_Product SN2 Substitution Elimination_Product Citronellene Citronellol->Elimination_Product Elimination Unreacted_SM Unreacted Citronellol Citronellol->Unreacted_SM Incomplete Reaction Brominating_Agent Brominating Agent (e.g., PBr3, HBr) Brominating_Agent->Desired_Product Reaction_Conditions Reaction Conditions (Temperature, Solvent) Reaction_Conditions->Desired_Product Reaction_Conditions->Elimination_Product

Caption: Formation pathways of common impurities during the synthesis of this compound.

Troubleshooting_Workflow Start Unexpected Peak in GC-MS Check_MS Analyze Mass Spectrum Start->Check_MS Compare_Library Compare with NIST Library Check_MS->Compare_Library Check_Fragments Look for Characteristic Fragments (e.g., loss of Br) Check_MS->Check_Fragments Consider_Impurities Consider Known Impurities (Citronellene, Citronellol) Compare_Library->Consider_Impurities No Match Identify_Impurity Identify as Synthesis Impurity Compare_Library->Identify_Impurity Match Found Check_Fragments->Consider_Impurities NMR_Analysis Perform NMR for Structural Elucidation Consider_Impurities->NMR_Analysis Identify_Contaminant Identify as Solvent/Contaminant NMR_Analysis->Identify_Contaminant Solvent/Grease Identified NMR_Analysis->Identify_Impurity Structure Confirmed End Unknown NMR_Analysis->End Structure Unclear

Caption: Troubleshooting workflow for identifying an unknown peak in GC-MS analysis.

References

  • Characterization of Citronella Essential Oil Application Note. (2020). LECO Corporation. Retrieved January 14, 2026, from [Link]

  • GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient Identification. (2023). Journal of Food Hygiene and Safety. Retrieved January 14, 2026, from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved January 14, 2026, from [Link]

  • (R)-(+)-Citronellal. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

  • Supporting Information - Wiley-VCH. (2007). Retrieved January 14, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Measuring Chiral Purity - OpenOChem Learn. (n.d.). Retrieved January 14, 2026, from [Link]

  • Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). (2018). SciTePress. Retrieved January 14, 2026, from [Link]

  • Fractionation of Citronella Oil and Identification of Compounds by Gas Chromatography-Mass Spectrometry. (2020). UI Scholars Hub. Retrieved January 14, 2026, from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved January 14, 2026, from [Link]

  • Chiral Drug Separation. (n.d.). Retrieved January 14, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved January 14, 2026, from [Link]

  • This compound - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved January 14, 2026, from [Link]

  • Alkyl and alkylene bromides. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of (S)-(+)- and (R)-(-)-Citronellyl Bromide Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of stereochemistry is paramount. The spatial arrangement of atoms within a molecule can dramatically influence its biological activity and chemical reactivity. This guide provides an in-depth comparison of the reactivity of (S)-(+)-citronellyl bromide and (R)-(-)-citronellyl bromide, two enantiomers that serve as valuable chiral building blocks in organic synthesis.

Introduction to Citronellyl Bromide Enantiomers: The Principle of Chirality

This compound and (R)-(-)-Citronellyl bromide are chiral molecules, meaning they are non-superimposable mirror images of each other.[1] This structural relationship, known as enantiomerism, is analogous to a pair of hands. While they have the same components, they are oriented differently in three-dimensional space.

In an achiral environment , where they interact with non-chiral reagents, enantiomers exhibit identical physical and chemical properties.[1][2] They will have the same boiling points, densities, and refractive indices. Crucially, their reaction rates with achiral nucleophiles or bases will be identical. This is because the activation energies for the reactions of both enantiomers are the same, leading to the formation of enantiomeric transition states that are equal in energy.

The fascinating divergence in their chemical behavior emerges in a chiral environment . When reacting with other chiral molecules, such as enzymes, chiral catalysts, or chiral reagents, enantiomers can exhibit significantly different reaction rates.[3][4] This phenomenon, known as stereoselectivity, is the cornerstone of asymmetric synthesis and is fundamental to the development of enantiomerically pure pharmaceuticals.[2][5] The interaction between two chiral molecules creates diastereomeric transition states, which have different energies and thus lead to different reaction rates.[4]

Reactivity in Achiral Environments: A Baseline of Identicality

In standard nucleophilic substitution (SN2) and elimination (E2) reactions involving achiral reagents, both (S)-(+)- and (R)-(-)-citronellyl bromide will display the same reactivity. The rate of a bimolecular nucleophilic substitution (SN2) reaction depends on the concentration of both the alkyl halide and the nucleophile.[6][7][8]

Consider the reaction of either enantiomer with an achiral nucleophile like sodium cyanide (NaCN) in a polar aprotic solvent. The cyanide ion will attack the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step.[7][9] The rate of this reaction will be identical for both the (S) and (R) enantiomers.

Figure 1. Generalized workflow for the reaction of citronellyl bromide enantiomers with an achiral nucleophile.

Differentiating Reactivity: The Role of a Chiral Environment

The distinct reactivity of (S)-(+)- and (R)-(-)-citronellyl bromide becomes evident when they are subjected to a chiral reagent or a chiral catalyst. This principle is the basis of kinetic resolution, a process where one enantiomer reacts faster than the other, allowing for their separation.[4]

To illustrate this, we will consider a hypothetical experimental comparison of the two enantiomers in an enantioselective reaction.

Experimental Design: Kinetic Resolution via Asymmetric Epoxidation

Let's hypothesize a scenario where a racemic mixture of (S)-(+)- and (R)-(-)-citronellyl bromide is subjected to a Sharpless asymmetric epoxidation. While this reaction is typically used for allylic alcohols, for the sake of a clear, illustrative example, we will adapt the principle to our substrate, which contains a double bond. The chiral catalyst system will preferentially catalyze the epoxidation of one enantiomer over the other.

Objective: To compare the reaction rates of (S)-(+)- and (R)-(-)-citronellyl bromide in the presence of a chiral catalyst and determine the enantiomeric excess (ee) of the unreacted starting material and the product.

Figure 2. Experimental workflow for comparing the reactivity of citronellyl bromide enantiomers in a chiral environment.

Hypothetical Experimental Protocol

Materials:

  • Racemic (±)-citronellyl bromide

  • (S)-(-)-N-Acetyl-alpha-phenylglycine (as a hypothetical chiral directing agent)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) column

Procedure:

  • Dissolve racemic (±)-citronellyl bromide and (S)-(-)-N-Acetyl-alpha-phenylglycine in DCM in a round-bottom flask.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA in DCM to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After a predetermined time (e.g., 50% conversion), quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the resulting mixture of unreacted citronellyl bromide and the epoxidized product using silica gel column chromatography.

  • Analyze the enantiomeric excess of the unreacted citronellyl bromide and the product using chiral HPLC.

Expected Results and Data Analysis

In this hypothetical experiment, the chiral directing agent, (S)-(-)-N-Acetyl-alpha-phenylglycine, would form a diastereomeric complex with each enantiomer of citronellyl bromide. These complexes would have different steric and electronic properties, leading to different rates of epoxidation.

Let's assume the (S)-enantiomer of citronellyl bromide reacts faster with the chiral epoxidizing agent.

Table 1: Hypothetical Reactivity Data

EnantiomerRelative Reaction RateEnantiomeric Excess (ee) of Unreacted SubstrateEnantiomeric Excess (ee) of Product
This compoundFasterDepleted (negative ee)Enriched in (S)-epoxide
(R)-(-)-Citronellyl bromideSlowerEnriched (positive ee)Depleted in (R)-epoxide

The enantiomeric excess (ee) is a measure of the purity of a chiral substance. It is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

A higher reaction rate for the (S)-enantiomer would result in its depletion from the starting material, leading to an enrichment of the (R)-enantiomer in the unreacted substrate. Consequently, the epoxide product would be enriched in the (S)-enantiomer.

Mechanistic Insights: The Origin of Stereoselectivity

The difference in reaction rates stems from the diastereomeric transition states formed during the reaction. The chiral reagent creates a chiral environment that differentiates between the two enantiomers of the substrate.

G cluster_S (S)-Citronellyl Bromide Pathway cluster_R (R)-Citronellyl Bromide Pathway S_Reactants (S)-Citronellyl Bromide + Chiral Reagent S_TS Diastereomeric Transition State 1 (Lower Energy) S_Reactants->S_TS k_fast S_Product (S)-Product S_TS->S_Product R_Reactants (R)-Citronellyl Bromide + Chiral Reagent R_TS Diastereomeric Transition State 2 (Higher Energy) R_Reactants->R_TS k_slow R_Product (R)-Product R_TS->R_Product

Figure 3. Energy profile diagram illustrating the different activation energies for the reaction of enantiomers with a chiral reagent.

The transition state leading to the (S)-product is lower in energy due to more favorable steric and electronic interactions between the (S)-enantiomer and the chiral reagent. This lower activation energy results in a faster reaction rate (k_fast) compared to the reaction of the (R)-enantiomer (k_slow), which proceeds through a higher-energy transition state.

Conclusion and Applications

  • Asymmetric Synthesis: To synthesize enantiomerically pure compounds, which is crucial in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active.[2]

  • Kinetic Resolution: To separate racemic mixtures by selectively reacting one enantiomer.[4]

  • Chiral Recognition: To develop sensors and analytical methods capable of distinguishing between enantiomers.

A thorough understanding of these principles allows researchers to design and execute highly selective chemical transformations, leading to the efficient synthesis of complex chiral molecules with desired stereochemistry.

References

  • Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]

  • Chemistry Learner. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021-05-10). [Link]

  • Chemistry Steps. SN2 Reaction Mechanism. [Link]

  • Clark, J. The SN2 Mechanism. Chemistry LibreTexts. (2024-03-17). [Link]

  • Quora. How to decide which enantiomer is more reactive than the other. (2018-05-24). [Link]

  • Quora. Do enantiomers have the same chemical reactivity with chiral reagents? (2021-07-14). [Link]

  • Longdom Publishing. Study and Synthesis of Enantiomers and its Unique Properties. [Link]

  • Wikipedia. Stereoselectivity. [Link]

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A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-(+)-Citronellyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is of paramount importance. (S)-(+)-Citronellyl bromide is a versatile chiral building block used in the synthesis of a variety of natural products and pharmaceuticals.[1][2] Ensuring its enantiomeric purity is critical for the stereochemical integrity of the final products.[1] This guide provides an in-depth comparison of the primary analytical techniques used to determine the enantiomeric excess (ee) of this compound and its derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to assist in selecting the most appropriate method for your research needs.

Introduction to Enantiomeric Excess

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[3] It is defined as the absolute difference between the mole fractions of the two enantiomers and is typically expressed as a percentage.[3] A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure enantiomer has an ee of 100%.[3]

Chromatographic Methods: The Workhorses of Chiral Separations

Chromatographic techniques are the most widely used methods for determining enantiomeric excess due to their high accuracy, sensitivity, and reproducibility. These methods involve the separation of enantiomers by passing them through a chiral stationary phase (CSP) or by using a chiral mobile phase additive.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds like citronellyl bromide and its derivatives.[4] The separation is achieved using a capillary column coated with a chiral stationary phase, often based on cyclodextrin derivatives.[5]

Principle of Separation: The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and, thus, separation. The differing interactions arise from the formation of transient diastereomeric complexes between the enantiomers and the CSP.

Experimental Protocol: Chiral GC-FID Analysis of this compound

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column like HP-chiral-20B).[6]

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 270 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Injection Volume: 1 µL (split injection with a split ratio of 50:1).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Citronellyl Bromide Sample Dilution Dilute in Hexane Sample->Dilution Injection Inject into GC Dilution->Injection Separation Chiral Column Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee% Integration->Calculation Result Result Calculation->Result Enantiomeric Excess

Caption: Workflow for ee determination by Chiral GC.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another cornerstone technique for enantiomeric excess determination and is particularly suitable for a wider range of compounds, including those that are not volatile or are thermally labile.[7] The separation can be achieved directly using a chiral stationary phase or indirectly by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column.[8]

Principle of Separation: Similar to chiral GC, direct chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase.[9] Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers.[10] For indirect analysis, the formation of diastereomers with distinct physicochemical properties allows for their separation on conventional achiral columns.[8]

Experimental Protocol: Direct Chiral HPLC Analysis of a Citronellyl Bromide Derivative

This protocol assumes the derivative has a suitable chromophore for UV detection. If not, derivatization to introduce a chromophore may be necessary.

  • Instrumentation: An HPLC system equipped with a UV detector and a chiral column (e.g., a cellulose-based column like Chiralpak® IB).[11]

  • Sample Preparation: Dissolve the citronellyl bromide derivative in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined empirically.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of the derivative.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers as described for the GC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Citronellyl Derivative Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee% Integration->Calculation Result Result Calculation->Result Enantiomeric Excess

Caption: Workflow for ee determination by Chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methods

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess, particularly when chromatographic methods are challenging or when a non-separative technique is preferred.[12] The key is to convert the enantiomers into diastereomers in situ, which will have distinct NMR spectra.[13]

Mosher's Acid Analysis

This classic method involves the derivatization of a chiral alcohol (in this case, the precursor (S)-(+)-citronellol) with an enantiomerically pure chiral derivatizing agent, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), or its acid chloride.[14][15] The resulting diastereomeric esters exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for the determination of the enantiomeric excess of the original alcohol.[16] While this method is applied to the precursor alcohol, its ee directly correlates to the ee of the subsequently synthesized this compound, assuming the bromination reaction proceeds with high stereochemical fidelity.

Principle of Analysis: The two diastereomeric Mosher's esters will have different chemical shifts for the protons near the stereocenter. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be determined.[17]

Experimental Protocol: Mosher's Ester Analysis of (S)-(+)-Citronellol

  • Materials: (S)-(+)-Citronellol, (R)-(-)-MTPA-Cl, (S)-(+)-MTPA-Cl, pyridine-d₅, and a suitable deuterated solvent (e.g., CDCl₃).

  • Esterification (in two separate NMR tubes):

    • Tube 1: To a solution of (S)-(+)-citronellol (approx. 5 mg) in CDCl₃ (0.5 mL) in an NMR tube, add a few drops of pyridine-d₅, followed by a slight molar excess of (R)-(-)-MTPA-Cl.

    • Tube 2: Repeat the procedure using (S)-(+)-MTPA-Cl.

  • Reaction and NMR Acquisition: Allow the reactions to proceed to completion at room temperature (monitor by TLC or ¹H NMR). Acquire ¹H NMR spectra for both samples.

  • Data Analysis: Identify a well-resolved proton signal near the stereocenter that shows distinct chemical shifts for the two diastereomers. Integrate the corresponding peaks in each spectrum to determine the ratio of the diastereomers, which reflects the enantiomeric ratio of the starting citronellol.

Mosher_Workflow cluster_derivatization Derivatization cluster_analysis NMR Analysis cluster_data Data Processing Citronellol (S)-(+)-Citronellol R_MTPA React with (R)-MTPA-Cl Citronellol->R_MTPA S_MTPA React with (S)-MTPA-Cl Citronellol->S_MTPA NMR_R Acquire ¹H NMR of (R)-Ester R_MTPA->NMR_R NMR_S Acquire ¹H NMR of (S)-Ester S_MTPA->NMR_S Comparison Compare Spectra NMR_R->Comparison NMR_S->Comparison Integration Integrate Diastereomeric Signals Comparison->Integration Calculation Calculate ee% Integration->Calculation Result Result Calculation->Result Enantiomeric Excess

Caption: Workflow for ee determination by Mosher's Acid Analysis.

Comparison of Methods

FeatureChiral GCChiral HPLCNMR (Mosher's Acid)
Principle Chromatographic separation of enantiomers on a chiral stationary phase.Chromatographic separation of enantiomers on a chiral stationary phase or separation of diastereomeric derivatives on an achiral phase.Spectroscopic distinction of diastereomeric derivatives.
Analyte Volatility RequiredNot requiredNot required
Sample Throughput HighMedium to HighLow to Medium
Sensitivity High (FID)High (UV, MS)Moderate
Accuracy & Precision ExcellentExcellentGood to Excellent
Development Time ModerateModerate to HighLow to Moderate
Cost (Instrument) ModerateHighHigh
Cost (Consumables) LowHigh (chiral columns)Moderate
Direct/Indirect DirectDirect or IndirectIndirect (requires derivatization)
Key Advantage High resolution and speed for volatile compounds.Broad applicability and versatility.No chromatographic separation needed; can also determine absolute configuration.
Key Limitation Limited to volatile and thermally stable compounds.Higher cost of chiral columns and solvents.Requires a reactive functional group for derivatization; potential for kinetic resolution during derivatization.

Conclusion and Recommendations

The choice of method for determining the enantiomeric excess of this compound and its derivatives depends on several factors, including the specific properties of the analyte, the available instrumentation, and the desired level of accuracy and throughput.

  • For direct and rapid analysis of this compound itself, Chiral GC is often the method of choice due to its volatility.[18] It offers excellent resolution and high throughput.

  • For non-volatile or more complex derivatives, Chiral HPLC provides greater flexibility. The wide variety of available chiral stationary phases makes it a versatile tool for a broad range of compounds.[19]

  • NMR spectroscopy, particularly Mosher's acid analysis of the precursor alcohol, is a valuable complementary technique. It is especially useful when chromatographic methods are unsuccessful or for confirming results from other methods. A significant advantage is the ability to simultaneously determine the absolute configuration.[15]

Ultimately, a multi-faceted approach, potentially employing two different techniques, can provide the highest level of confidence in the enantiomeric purity of your chiral compounds.

References

  • Cannabis Science and Technology. (2025). Beyond Cannabinoids: The Analytical Value of Terpene Chirality in Cannabis. Retrieved from [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 853-859. Retrieved from [Link]

  • University of Bath. Determination of enantiomeric excess. Retrieved from [Link]

  • Chemistry Steps. Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]

  • Wikipedia. Enantiomeric excess. Retrieved from [Link]

  • ResearchGate. (2015). a) : enantio-GC-FID analysis of the hydrocarbons monoterpenes chiral; (1): (-)- -pinene, (2). Retrieved from [Link]

  • Wikipedia. Mosher's acid. Retrieved from [Link]

  • Agilent. (2018). Terpenes Analysis in Cannabis Products by Liquid Injection using the Agilent Intuvo 9000/5977B GC/MS System. Retrieved from [Link]

  • Google Patents. (2017). RU2610352C1 - Method for determination of enantiomeric excess of chiral compounds (versions).
  • ResearchGate. (2000). NMR determination of enantiomeric excess. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • PubMed. (2020). Optical Terpene and Terpenoid Sensing: Chiral Recognition, Determination of Enantiomeric Composition and Total Concentration Analysis with Late Transition Metal Complexes. Journal of the American Chemical Society, 142(9), 4121-4125. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Retrieved from [Link]

  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 639. Retrieved from [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: NMR Bibliography. Retrieved from [Link]

  • ResearchGate. (2021). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. Retrieved from [Link]

  • Organic Syntheses. cinnamyl bromide. Retrieved from [Link]

  • Semantic Scholar. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis of heterocyclic analogues of Mosher's acid. Retrieved from [Link]

  • Wiley-VCH. Supporting Information. Retrieved from [Link]

  • Organic Syntheses. alkyl and alkylene bromides. Retrieved from [Link]

  • PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link]

  • ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Stereochemical Confirmation of (S)-(+)-Citronellyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules.

Introduction: The Criticality of Stereochemical Integrity

(S)-(+)-Citronellyl bromide, a key chiral building block in the synthesis of a variety of natural products and active pharmaceutical ingredients, demands rigorous stereochemical control. The spatial arrangement of the atoms at its stereocenter dictates its biological activity and physicochemical properties. Consequently, confirming the stereochemistry of this compound products is not merely a procedural step but a cornerstone of quality control and a prerequisite for the synthesis of enantiomerically pure target molecules.

This guide provides a comprehensive comparison of the primary analytical methods for confirming the stereochemistry of this compound. We will delve into the principles, practical applications, and comparative performance of Polarimetry, Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents, and Vibrational Circular Dichroism (VCD). Each technique will be evaluated for its utility in both determining enantiomeric purity and assigning absolute configuration, empowering researchers to select the most appropriate method for their specific needs.

Polarimetry: A Foundational, Rapid Assessment

Optical rotation measurement is a classical and straightforward technique for the initial assessment of the stereochemical outcome of a synthesis. It relies on the inherent property of chiral molecules to rotate the plane of polarized light.

Principle of Operation: A solution of the chiral analyte is placed in a polarimeter, and the angle to which the plane of polarized light is rotated is measured. The specific rotation, a characteristic physical constant for a given enantiomer under defined conditions (temperature, wavelength, solvent, and concentration), is then calculated. For this compound, the "(+)" designation signifies that it is dextrorotatory, rotating the plane of polarized light in a clockwise direction. The reported specific rotation is [α]20/D +6.8° (neat)[1].

Advantages:

  • Rapid and Simple: Provides a quick indication of the presence of an excess of one enantiomer.

  • Non-destructive: The sample can be recovered after analysis.

  • Low Cost: Polarimeters are relatively inexpensive compared to other analytical instruments.

Limitations:

  • Insensitive to Small Enantiomeric Imbalances: Not suitable for the accurate determination of high enantiomeric excess (ee).

  • Dependent on Purity: The presence of optically active impurities can lead to erroneous results.

  • Does Not Provide Enantiomeric Ratio: It only indicates the net rotation and not the ratio of the two enantiomers.

Experimental Protocol: Measurement of Specific Rotation
  • Instrument Calibration: Calibrate the polarimeter using a blank (the solvent to be used for the sample).

  • Sample Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent (e.g., chloroform, ethanol). If measuring neat, ensure the sample is free of bubbles.

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are in the light path.

  • Data Acquisition: Measure the optical rotation.

  • Calculation: Calculate the specific rotation using the formula: [α]λT = α / (l × c) where:

    • [α]λT is the specific rotation at a specific temperature (T) and wavelength (λ).

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters.

    • c is the concentration of the sample in g/mL.

Chiral Chromatography: The Gold Standard for Enantiomeric Purity

Chiral chromatography is the most widely used and reliable method for the separation and quantification of enantiomers. Both Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are powerful techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) to achieve enantiomeric separation. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their baseline separation and quantification.

Principle of Operation: A solution of the analyte is passed through a column packed with a chiral stationary phase. The enantiomers interact with the CSP to form transient diastereomeric complexes. The difference in the stability of these complexes results in one enantiomer being retained longer on the column than the other.

Causality Behind Experimental Choices: For compounds like citronellyl bromide, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral molecules[2][3]. Normal-phase chromatography, using a non-polar mobile phase like hexane with a polar modifier such as isopropanol, is typically employed for non-polar analytes like alkyl halides.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Citronellyl Bromide Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

Experimental Protocol: Chiral HPLC of this compound
  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel) or a similar polysaccharide-based column.

  • Mobile Phase: n-Hexane/Isopropanol (99:1, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the citronellyl bromide sample in the mobile phase to a concentration of approximately 1 mg/mL.

Chiral Gas Chromatography (GC)

Chiral GC is an excellent alternative to HPLC for volatile and thermally stable compounds like citronellyl bromide. Similar to HPLC, it employs a chiral stationary phase to separate enantiomers.

Principle of Operation: The volatile sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column coated with a chiral stationary phase. The enantiomers exhibit different interactions with the CSP, leading to different retention times.

Causality Behind Experimental Choices: Derivatized cyclodextrin-based CSPs are the most common and effective for the chiral separation of a wide range of volatile compounds, including terpenes and their derivatives[4]. The choice of a specific cyclodextrin derivative depends on the analyte's structure and functionality. A slow temperature ramp is often employed to maximize the resolution between the enantiomers[5].

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample Citronellyl Bromide Sample Dilute Dilute in Hexane Sample->Dilute Inject Inject into GC-FID/MS Dilute->Inject Separate Separation on Chiral Column Inject->Separate Detect FID/MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for Chiral GC Analysis.

Experimental Protocol: Chiral GC of this compound
  • Column: Rt-βDEXse (or similar derivatized β-cyclodextrin) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: 60 °C (hold 1 min), then ramp to 180 °C at 2 °C/min.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) at 250 °C.

  • Sample Preparation: Dilute the citronellyl bromide sample in hexane.

NMR Spectroscopy with Chiral Shift Reagents: Probing the Diastereomeric Environment

While standard NMR spectroscopy cannot distinguish between enantiomers, the addition of a chiral shift reagent (CSR) can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers.

Principle of Operation: A chiral lanthanide shift reagent, such as Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), is added to the NMR sample. This paramagnetic complex coordinates with a Lewis basic site on the analyte (in the case of citronellyl bromide, the bromine atom can act as a weak Lewis base), forming transient diastereomeric complexes. The different spatial arrangements of the enantiomers relative to the chiral ligand of the CSR result in different induced shifts in the proton NMR spectrum, allowing for the resolution and quantification of the enantiomeric signals[6][7].

Advantages:

  • Provides a direct measure of the enantiomeric ratio from the integration of the separated signals.

  • Can provide structural information simultaneously.

Limitations:

  • Requires a suitable coordinating group on the analyte.

  • Line broadening can occur at higher concentrations of the shift reagent.

  • Less sensitive than chromatographic methods.

Experimental Protocol: NMR Analysis with a Chiral Shift Reagent
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Addition of CSR: Add a small, accurately weighed amount of the chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

  • Titration: Acquire a series of ¹H NMR spectra after successive additions of the CSR, monitoring the separation of key proton signals.

  • Data Analysis: Once baseline separation of a pair of signals corresponding to the two enantiomers is achieved, integrate the peaks to determine the enantiomeric ratio.

Vibrational Circular Dichroism (VCD): An Unambiguous Determination of Absolute Configuration

VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is particularly valuable for determining the absolute configuration of molecules in solution, especially when crystallization for X-ray analysis is not feasible.

Principle of Operation: A VCD spectrum is a plot of the difference in absorbance of left and right circularly polarized light versus frequency. The resulting spectrum consists of positive and negative bands, which is a unique fingerprint of the molecule's absolute configuration and conformation in solution. The experimental VCD spectrum is then compared to the theoretically calculated spectrum for a known enantiomer (e.g., the S-enantiomer). A match confirms the absolute configuration of the sample[8][9].

Advantages:

  • Provides a definitive assignment of absolute configuration.

  • Applicable to a wide range of molecules, including oils and non-crystalline solids.

  • Provides information about the solution-state conformation.

Limitations:

  • Requires specialized instrumentation.

  • Relies on accurate quantum mechanical calculations.

  • Can be time-consuming for conformationally flexible molecules.

VCD_Workflow cluster_exp Experimental Measurement cluster_calc Theoretical Calculation cluster_comp Comparison and Assignment Sample Prepare Sample in IR-transparent Solvent Measure Measure VCD and IR Spectra Sample->Measure Compare Compare Experimental and Calculated Spectra Measure->Compare Conformers Conformational Search Optimize Optimize Geometries (DFT) Conformers->Optimize Calculate Calculate VCD and IR Spectra for (S)-enantiomer Optimize->Calculate Calculate->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for VCD Analysis.

Experimental Protocol: VCD Analysis of this compound
  • Sample Preparation: Prepare a concentrated solution (e.g., 0.1 M) of the purified citronellyl bromide in an IR-transparent solvent such as carbon tetrachloride (CCl₄) or chloroform-d (CDCl₃)[8].

  • Data Acquisition: Measure the VCD and IR spectra of the sample in the fingerprint region (typically 2000-800 cm⁻¹).

  • Computational Modeling:

    • Perform a thorough conformational search for the (S)-citronellyl bromide molecule using molecular mechanics or semi-empirical methods.

    • For the low-energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • Calculate the Boltzmann-averaged VCD and IR spectra for the (S)-enantiomer.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. A good agreement in the signs and relative intensities of the major VCD bands confirms the absolute configuration as (S).

Comparative Summary of Analytical Methods

FeaturePolarimetryChiral HPLCChiral GCNMR with Chiral Shift ReagentsVibrational Circular Dichroism (VCD)
Primary Application Quick check of optical activityEnantiomeric purity (% ee)Enantiomeric purity (% ee)Enantiomeric ratioAbsolute configuration
Sensitivity LowHighHighModerateModerate
Accuracy for % ee LowHighHighHighNot for direct quantification
Sample Requirement mg to gµg to mgµg to mgmgmg
Analysis Time Minutes10-30 minutes10-40 minutes5-20 minutes per titration pointHours (including calculation)
Instrumentation Cost LowHighHighVery HighVery High
Key Advantage Simplicity and speedHigh resolution and accuracyHigh resolution for volatilesDirect quantificationUnambiguous absolute configuration
Key Disadvantage Insensitive and non-specificRequires method developmentRequires volatile/stable sampleLine broadening, less sensitiveRequires complex calculations

Conclusion: An Integrated Approach to Stereochemical Confirmation

The selection of an analytical method for the stereochemical confirmation of this compound is contingent upon the specific analytical question being addressed. For a rapid, qualitative assessment of enantiomeric enrichment, polarimetry serves as an effective initial screen. For accurate determination of enantiomeric excess, chiral HPLC and chiral GC are the undisputed gold standards, with the choice between them depending on sample volatility and available instrumentation. NMR with chiral shift reagents offers a valuable alternative for direct quantification of enantiomeric ratios, provided a suitable coordinating site is present. Finally, for the unambiguous determination of the absolute configuration, Vibrational Circular Dichroism provides the most definitive answer, especially for non-crystalline samples.

In a research and development setting, a multi-faceted approach is often the most robust. Initial screening by polarimetry, followed by quantitative analysis of enantiomeric purity using a validated chiral chromatographic method, and, where necessary, definitive assignment of the absolute configuration by VCD, constitutes a comprehensive and self-validating workflow for ensuring the stereochemical integrity of this compound products.

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A Comparative Guide to the Synthetic Utility of Citronellyl Bromide Versus Other Chiral Alkyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enantioselective synthesis, the choice of chiral building blocks is paramount to achieving desired stereochemical outcomes.[1][2] Among these, chiral alkyl halides serve as versatile synthons for introducing stereogenic centers. This guide provides an in-depth comparative analysis of citronellyl bromide against other notable chiral alkyl halides, offering insights into their reactivity, applications, and the strategic advantages each may offer in complex molecular construction.

Introduction: The Role of Chiral Alkyl Halides in Asymmetric Synthesis

Chiral alkyl halides are fundamental reagents in organic synthesis, enabling the construction of complex chiral molecules through nucleophilic substitution and cross-coupling reactions.[3][4] The stereochemical integrity of these reactions is often dictated by the reaction mechanism, with S(N)2 reactions famously proceeding with inversion of configuration.[5][6] The structure of the alkyl halide, particularly the steric hindrance around the reactive center, significantly influences the reaction rate and pathway.[7][8] This guide will explore these principles through the lens of citronellyl bromide and its counterparts.

Citronellyl Bromide: A Terpenoid-Derived Chiral Synthon

Citronellyl bromide, available in both (S)-(+) and (R)-(-) enantiomers, is a valuable chiral building block derived from citronellol, a naturally occurring monoterpenoid.[9][10][11] Its structure, featuring a chiral center at the C3 position and a terminal double bond, offers multiple points for synthetic manipulation.

Physical and Chemical Properties:

  • Molecular Formula: C₁₀H₁₉Br[9][10]

  • Molecular Weight: 219.16 g/mol [9][10]

  • Appearance: Liquid

  • Boiling Point: 111 °C at 12 mmHg

  • Density: 1.11 g/mL at 25 °C

Synthetic Applications:

Citronellyl bromide is a versatile reagent employed in a range of stereoselective transformations:

  • Nucleophilic Substitution Reactions: It serves as a chiral alkylating agent in reactions with various nucleophiles. For instance, it is used in the Gabriel synthesis to produce chiral amines and in the alkylation of sulfonimidates to create chiral sulfur-containing compounds.[12]

  • Cross-Coupling Reactions: (S)-(+)-Citronellyl bromide is a known reactant in the Negishi cross-coupling reaction, facilitating the formation of new carbon-carbon bonds.[13]

  • Synthesis of Natural Products and Bioactive Molecules: The citronellyl moiety is a common structural motif in natural products.[14][15] For example, (R)-(-)-citronellyl bromide is a key intermediate in the synthesis of (+)-caparratriene via a Wittig reaction.

Stereochemical Considerations:

The conversion of citronellol to citronellyl bromide can proceed through various brominating agents. The choice of reagent is critical for controlling the stereochemical outcome, as S(_N)1-type pathways can lead to racemization, while S(_N)2 pathways generally result in inversion of stereochemistry.[12]

Comparative Analysis with Other Chiral Alkyl Halides

To understand the unique utility of citronellyl bromide, it is essential to compare it with other commonly used chiral alkyl halides.

Geranyl bromide and neryl bromide are achiral, isomeric allylic halides that are also derived from terpenoids.[16] While not chiral themselves, they are important precursors in the synthesis of chiral molecules.[17]

Key Differences and Synthetic Implications:

FeatureCitronellyl BromideGeranyl/Neryl Bromide
Chirality Inherently chiralAchiral
Reactivity Primary alkyl halide, undergoes S(_N)2 reactionsAllylic halides, highly reactive in S(_N) reactions, can undergo S(_N)2' reactions
Stereocontrol Transfers its inherent chirality to the productChirality must be induced during the reaction
Applications Building block for chiral molecules where the citronellyl scaffold is desired.Used to introduce geranyl or neryl moieties, often in the synthesis of other terpenes and natural products.[17][18]

The enhanced reactivity of allylic halides like geranyl bromide can be advantageous for certain transformations but may also lead to challenges in controlling regioselectivity and stereoselectivity.[8]

A wide variety of chiral primary and secondary alkyl halides are commercially available or can be synthesized.[19] Their reactivity in S(N)2 reactions is heavily influenced by steric hindrance.[5][7]

General Reactivity Trend in S(_N)2 Reactions:

Methyl > Primary (1°) > Secondary (2°) > Tertiary (3°) (Negligible)[6][20]

Citronellyl bromide, as a primary alkyl halide, exhibits good reactivity in S(_N)2 reactions. The steric bulk of the citronellyl group is further from the reaction center, minimizing steric hindrance compared to more substituted secondary alkyl halides.

Experimental Protocols and Data

Protocol 1: General Procedure for S(_N)2 Reaction with a Chiral Alkyl Halide

This protocol provides a general framework for a nucleophilic substitution reaction, which can be adapted for citronellyl bromide and other chiral alkyl halides.

Objective: To demonstrate a typical S(_N)2 reaction and monitor its progress.

Materials:

  • Chiral alkyl bromide (e.g., this compound)

  • Nucleophile (e.g., Sodium azide in DMF)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • TLC plates and developing chamber

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alkyl bromide (1.0 eq) in anhydrous DMF.

  • Add the nucleophile (1.1 - 1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and measure its optical rotation to determine the stereochemical outcome.

Data Presentation: Comparative Reactivity in S(_N)2 Reactions

The following table summarizes the relative reaction rates of different types of alkyl halides in S(_N)2 reactions, illustrating the impact of steric hindrance.

Alkyl Halide TypeExampleRelative Rate
MethylCH₃Br~2,000,000
Primary (1°)CH₃CH₂Br~40,000
Citronellyl Bromide (1°) (CH₃)₂C=CH(CH₂)₂CH(CH₃)CH₂CH₂Br Comparable to other primary halides
Secondary (2°)(CH₃)₂CHBr~500
Tertiary (3°)(CH₃)₃CBrNegligible
Data is illustrative and compiled from various sources to show general trends.[20]

Visualization of Key Concepts

S(_N)2 Reaction Mechanism

The following diagram illustrates the concerted, single-step mechanism of an S(_N)2 reaction, which is characteristic of citronellyl bromide and other primary alkyl halides.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Backside Attack Substrate R-X Substrate->TS Product Nu-R TS->Product Bond Formation LG X⁻ TS->LG Bond Breaking

Caption: Concerted mechanism of an S(_N)2 reaction.

Experimental Workflow for a Comparative Reactivity Study

This workflow outlines a competition experiment to empirically determine the relative reactivity of different alkyl halides.

Competition_Experiment A Prepare Equimolar Mixture of Alkyl Halides (e.g., Citronellyl Bromide & Secondary Bromide) B Add Sub-Stoichiometric Amount of Nucleophile (e.g., NaI in Acetone) A->B Step 1 C Allow Reaction to Proceed for a Fixed Time B->C Step 2 D Quench Reaction C->D Step 3 E Extract Organic Components D->E Step 4 F Analyze by Gas Chromatography (GC) E->F Step 5 G Determine Relative Amounts of Unreacted Alkyl Halides F->G Step 6

Caption: Workflow for a competition experiment.

Conclusion: Strategic Selection of Chiral Alkyl Halides

The choice between citronellyl bromide and other chiral alkyl halides is a strategic decision based on the specific synthetic goal.

  • Citronellyl bromide is the reagent of choice when the final target molecule is intended to contain the terpenoid-derived citronellyl backbone. Its primary nature ensures good reactivity in S(_N)2 reactions with predictable stereochemical inversion, making it a reliable tool for introducing a specific chiral fragment.

  • Allylic halides like geranyl bromide offer high reactivity and are precursors for creating chiral centers through enantioselective catalysis, but require careful control of reaction conditions to manage selectivity.

  • Other primary and secondary chiral alkyl halides provide a broader palette of structural motifs. The selection among them will depend on the desired substitution pattern and the tolerance for potentially slower reaction rates and increased steric hindrance associated with secondary halides.

Ultimately, a thorough understanding of the mechanistic principles governing nucleophilic substitution and the specific properties of each class of chiral alkyl halide will empower the synthetic chemist to make informed decisions and efficiently construct complex, enantiomerically pure molecules.

References

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A Senior Application Scientist's Guide to Validating Reaction Mechanisms of (S)-(+)-Citronellyl Bromide Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the reaction mechanisms involving the versatile chiral synthon, (S)-(+)-Citronellyl bromide. Our focus is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for predictable and reproducible outcomes.

This compound is a valuable chiral building block in the synthesis of complex organic molecules, particularly terpenes and other natural products. Its utility stems from the presence of a stereocenter and a reactive bromide leaving group, allowing for a variety of transformations. However, the presence of an internal double bond and its nature as a primary alkyl halide place it at a crossroads of several competing reaction pathways. A thorough understanding and validation of these mechanisms are paramount to controlling product distribution and maintaining stereochemical integrity. This guide will compare the primary reaction pathways—nucleophilic substitution (S N 1 and S N 2), elimination (E1 and E2), intramolecular cyclization, and Grignard reagent formation—providing the experimental data and protocols necessary to navigate this complex reactivity.

The Crossroads of Reactivity: An Overview of Competing Pathways

The reactivity of this compound is governed by a delicate balance of factors including the nature of the nucleophile/base, solvent, and temperature. The primary carbon bearing the bromide suggests a predisposition towards S N 2 reactions. However, the potential for carbocation formation under certain conditions opens the door to S N 1, E1, and intramolecular cyclization pathways. Furthermore, strong, bulky bases can favor E2 elimination.

G cluster_start Starting Material cluster_paths Reaction Conditions cluster_outcomes Primary Reaction Mechanisms Citronellyl Bromide Citronellyl Bromide Strong Nucleophile\nPolar Aprotic Solvent Strong Nucleophile Polar Aprotic Solvent Citronellyl Bromide->Strong Nucleophile\nPolar Aprotic Solvent Weak Nucleophile\nProtic Solvent Weak Nucleophile Protic Solvent Citronellyl Bromide->Weak Nucleophile\nProtic Solvent Strong, Bulky Base Strong, Bulky Base Citronellyl Bromide->Strong, Bulky Base Mg, Ether Mg, Ether Citronellyl Bromide->Mg, Ether Acid Catalyst Acid Catalyst Citronellyl Bromide->Acid Catalyst SN2 SN2 (Inversion) Strong Nucleophile\nPolar Aprotic Solvent->SN2 SN1_E1 SN1 / E1 (Racemization/Elimination) Weak Nucleophile\nProtic Solvent->SN1_E1 Cyclization Intramolecular Cyclization Weak Nucleophile\nProtic Solvent->Cyclization E2 E2 (Elimination) Strong, Bulky Base->E2 Grignard Grignard Formation Mg, Ether->Grignard Acid Catalyst->Cyclization

Caption: Competing reaction pathways for this compound.

Nucleophilic Substitution: The S N 2 vs. S N 1 Dichotomy

Nucleophilic substitution is a cornerstone of synthetic chemistry, and for this compound, the outcome is highly dependent on the chosen mechanism.[1]

The S N 2 Pathway: A Tale of Inversion

The S N 2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single-step process where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[2] This concerted mechanism invariably leads to an inversion of stereochemistry at the reaction center, a phenomenon known as the Walden inversion.[3]

Favorable Conditions:

  • Substrate: As a primary alkyl halide, this compound is sterically unhindered, making it an ideal candidate for S N 2 reactions.

  • Nucleophile: Strong, negatively charged nucleophiles (e.g., OH⁻, RO⁻, CN⁻) are required to drive the reaction.[4]

  • Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are preferred as they solvate the cation but leave the nucleophile relatively free and highly reactive.

Caption: The concerted S N 2 mechanism leads to stereochemical inversion.

The S N 1 Pathway: The Carbocation and Racemization

In contrast, the S N 1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process.[5] The first and rate-determining step is the spontaneous departure of the leaving group to form a planar carbocation intermediate.[6] The nucleophile then attacks this flat intermediate from either face, typically leading to a mixture of retention and inversion products, a process known as racemization.[7]

While less common for primary halides, the S N 1 pathway can be induced under specific conditions.

Favorable Conditions:

  • Substrate: Although primary, the carbocation that would form from citronellyl bromide could potentially be stabilized by rearrangement or participate in cyclization.

  • Nucleophile: Weak nucleophiles (e.g., H₂O, ROH) are used, as they are not strong enough to force an S N 2 reaction.

  • Solvent: Polar protic solvents (e.g., water, ethanol) are essential as they stabilize both the departing leaving group and the carbocation intermediate through hydrogen bonding.

  • Catalysts: Strongly acidic conditions can promote the formation of a carbocation intermediate.[8]

The formation of the carbocation is a critical juncture, as it can also lead to E1 elimination or intramolecular cyclization, often resulting in complex product mixtures.[9]

Comparison of Nucleophilic Substitution Pathways
FeatureS N 2 MechanismS N 1 Mechanism
Kinetics Second-order rate law: Rate = k[Substrate][Nucleophile]First-order rate law: Rate = k[Substrate]
Mechanism One-step, concertedTwo-step, via carbocation intermediate
Stereochemistry Complete inversion of configurationRacemization (mixture of inversion and retention)
Substrate Favored by primary (1°) halides like Citronellyl-BrGenerally disfavored for 1° halides, but possible
Nucleophile Requires strong, unhindered nucleophilesFavored by weak nucleophiles
Solvent Polar aprotic (e.g., DMSO, Acetone)Polar protic (e.g., H₂O, EtOH)
Rearrangement Not possiblePossible via carbocation intermediate

Competing Elimination Reactions: E2 vs. E1

Elimination reactions, which form a double bond, are always a potential side reaction during nucleophilic substitutions.[10]

  • E2 (Elimination, Bimolecular): This pathway is analogous to S N 2. It is a concerted, one-step reaction that requires a strong, sterically hindered base (e.g., t-BuOK) to abstract a proton from a carbon adjacent to the leaving group.[11] With a primary substrate like citronellyl bromide, E2 is generally favored over S N 2 only when a bulky base is used.

  • E1 (Elimination, Unimolecular): This pathway competes directly with S N 1 as it proceeds through the same carbocation intermediate. Instead of attacking the carbocation, a weak base removes an adjacent proton to form an alkene. E1 reactions often accompany S N 1 reactions, especially at higher temperatures.

G cluster_input Reactants cluster_pathways Pathways cluster_products Products Citronellyl-Br Citronellyl-Br SN2 SN2 (Strong, non-bulky Nu) Citronellyl-Br->SN2 E2 E2 (Strong, bulky Base) Citronellyl-Br->E2 Carbocation Carbocation Intermediate (Weak Nu/Base, Protic Solvent) Citronellyl-Br->Carbocation Base_Nu Base / Nucleophile Base_Nu->SN2 Base_Nu->E2 Base_Nu->Carbocation Sub_Product Substitution Product SN2->Sub_Product Elim_Product Elimination Product E2->Elim_Product Carbocation->Sub_Product SN1 Carbocation->Elim_Product E1

Caption: Competition between substitution and elimination pathways.

Intramolecular Reactions: Cyclization and Grignard Formation

The unique structure of this compound enables two powerful intramolecular transformations.

Intramolecular Cyclization

Under acidic conditions or those promoting carbocation formation, the internal C=C double bond can act as an intramolecular nucleophile, attacking the carbocationic center. This leads to the formation of cyclic terpene structures, such as p-menthane derivatives.[12] This pathway is a biomimetic approach, mimicking the terpene biosynthesis pathways found in nature.[13][14] The stereochemical outcome of these cyclizations is often dictated by the conformation of the acyclic precursor in the transition state.[15]

Grignard Reagent Formation

The reaction of this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) produces the corresponding Grignard reagent, citronellylmagnesium bromide.[16][17] This reaction is a classic example of "umpolung" or polarity reversal. The carbon atom bonded to bromine, initially an electrophile, becomes a potent nucleophile in the Grignard reagent due to the highly polarized C-Mg bond.[18][19]

Key Considerations:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be rapidly destroyed by any protic source, including traces of water.[20] All glassware must be oven-dried, and solvents must be anhydrous.

  • Utility: The resulting Grignard reagent is a powerful tool for forming new carbon-carbon bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[16]

G cluster_reagent Grignard Formation cluster_reaction C-C Bond Formation C-Br Citronellyl-Br (C is δ+) C-MgBr Citronellyl-MgBr (C is δ-, Nucleophilic) C-Br->C-MgBr Mg, THF (Umpolung) Product Alcohol Product C-MgBr->Product Electrophile Electrophile (e.g., Ketone, R₂C=O) Electrophile->Product

Caption: Formation and synthetic utility of the citronellyl Grignard reagent.

Experimental Validation Protocols

Validating the operative mechanism requires a multi-faceted analytical approach. Here, we outline a general protocol for investigating a nucleophilic substitution reaction and the key data to collect.

General Protocol: Nucleophilic Substitution with Sodium Azide (S N 2 Favored)

This protocol aims to synthesize (R)-(-)-Citronellyl azide via an S N 2 pathway, which should result in an inversion of stereochemistry.

Materials:

  • This compound (95% purity)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagents: To the flask, add this compound (e.g., 5.0 g, 22.8 mmol) and 40 mL of anhydrous DMF.

  • Nucleophile Addition: Add sodium azide (e.g., 2.22 g, 34.2 mmol, 1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to 60°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Key Analytical Validation Techniques
TechniquePurposeExpected Outcome for S N 2Expected Outcome for S N 1
Gas Chromatography (GC) Determine product purity and yield. Quantify the ratio of substitution to elimination products.High yield of substitution product, minimal elimination.Mixture of substitution and elimination products.
¹H and ¹³C NMR Confirm the structure of the product.Spectrum consistent with the azide substitution product.Spectra may show a mixture of products, including rearranged or cyclized species.
Mass Spectrometry (MS) Determine the molecular weight of the product, confirming substitution.Molecular ion peak corresponding to Citronellyl-N₃.May show multiple molecular ions for different products.
Polarimetry Measure the specific optical rotation to determine the stereochemical outcome.Negative specific rotation, indicating inversion from the (+)-bromide to the (-)-azide.Specific rotation near zero, indicating racemization.
Kinetic Studies Determine the reaction order by varying reactant concentrations.Second-order kinetics.First-order kinetics.

Conclusion

The reactivity of this compound is a classic illustration of the competition between fundamental organic reaction mechanisms. While its primary structure predisposes it to S N 2 reactions with strong nucleophiles in polar aprotic solvents, leading to predictable stereochemical inversion, this is only part of the story. The choice of a weak nucleophile in a protic solvent can open the door to a carbocation intermediate, resulting in a loss of stereochemical control (S N 1) and the formation of elimination (E1) and cyclization byproducts. Conversely, the use of strong, sterically hindered bases can drive the E2 pathway. Finally, reaction with magnesium provides access to the nucleophilic Grignard reagent, a powerful tool for C-C bond formation.

Effective validation of any proposed mechanism requires a rigorous analytical approach, combining chromatographic separation, spectroscopic characterization, and stereochemical analysis via polarimetry. By carefully selecting reaction conditions based on the principles outlined in this guide, researchers can confidently navigate the complex reactivity of this versatile chiral intermediate to achieve their desired synthetic targets.

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A Senior Application Scientist's Guide to Spectroscopic Comparison of (S)-(+)-Citronellyl Bromide and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of stereoselective synthesis, chiral building blocks are indispensable tools for constructing complex, enantiomerically pure molecules. (S)-(+)-Citronellyl bromide, a derivative of the naturally occurring citronellol, serves as a versatile C10 synthon.[1] Its utility stems from the presence of a primary alkyl bromide, which acts as a reliable electrophilic site for a variety of nucleophilic substitution and elimination reactions, allowing for the controlled formation of new chemical bonds.[2]

This guide provides an in-depth spectroscopic comparison between this compound and the products derived from two of its most fundamental transformations: a nucleophilic substitution (SN2) reaction and an elimination (E2) reaction. Understanding the distinct spectroscopic signatures of the starting material versus its products is paramount for reaction monitoring, product verification, and purity assessment. We will delve into the practical application and interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unambiguously differentiate these compounds.

Spectroscopic Profile of the Starting Material: this compound

Before initiating any chemical transformation, establishing a baseline spectroscopic profile of the starting material is a critical first step. This compound (systematic name: (S)-8-bromo-2,6-dimethyloct-2-ene) possesses several key structural features that give rise to a characteristic spectroscopic fingerprint.[3]

Key Structural Features:

  • A trisubstituted double bond.

  • A chiral center at the C6 position.

  • A primary alkyl bromide (-CH₂Br).

These features are clearly resolved by various spectroscopic techniques, as summarized in the table below.

Spectroscopic Technique Characteristic Feature Expected Value / Observation
¹H NMR (CDCl₃, 400 MHz)Vinylic Proton (-CH =C(CH₃)₂)δ ≈ 5.10 ppm (t)
Methylene Protons (-CH₂ -Br)δ ≈ 3.40 ppm (m)
Methyl Protons (-CH=C(CH₃ )₂)δ ≈ 1.68, 1.60 ppm (s)
Chiral Methyl Proton (-CH(CH₃ )-)δ ≈ 0.90 ppm (d)
¹³C NMR (CDCl₃, 100 MHz)Alkene Carbons (C =C )δ ≈ 131.5, 124.5 ppm
Brominated Carbon (-C H₂-Br)δ ≈ 35-40 ppm
Other Aliphatic Carbonsδ ≈ 17-40 ppm
IR Spectroscopy (Thin Film)C-Br Stretch650-550 cm⁻¹ (weak-medium)
C=C Stretch (trisubstituted)~1670 cm⁻¹ (weak)
sp² C-H Stretch~3030 cm⁻¹
sp³ C-H Stretch2960-2850 cm⁻¹
Mass Spectrometry (EI)Molecular Ion (M⁺)m/z 218 & 220 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes)
Key Fragmentm/z 139 ([M-Br]⁺)

Synthetic Transformations: Experimental Protocols and Rationale

We will explore two mechanistically distinct pathways: an SN2 reaction with an azide nucleophile and an E2 elimination using a sterically hindered base.

Reaction I: Nucleophilic Substitution (SN2) with Sodium Azide

This reaction replaces the bromide leaving group with an azide nucleophile. The choice of sodium azide is strategic; the azide group introduces a unique and powerful spectroscopic handle, particularly in IR spectroscopy, making product identification straightforward. The reaction proceeds via an SN2 mechanism, which is favored for primary alkyl halides.[4] This mechanism results in an inversion of stereochemistry at the adjacent chiral center is not directly involved, but it's a key concept for SN2 reactions at chiral centers. The product is (S)-8-azido-2,6-dimethyloct-2-ene.

Experimental Protocol: Synthesis of (S)-8-azido-2,6-dimethyloct-2-ene

  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), add sodium azide (NaN₃, 1.5 eq).

  • Stir the mixture vigorously at 60 °C under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer sequentially with water (3x) and brine (1x) to remove DMF and excess NaN₃.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude azide by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is used because it solvates the sodium cation but leaves the azide anion relatively "naked" and highly nucleophilic, accelerating the SN2 reaction rate.[4]

  • Temperature: Moderate heating is applied to provide sufficient activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions like elimination.

Reaction II: Elimination (E2) with Potassium tert-Butoxide

This reaction is designed to remove HBr and form a new double bond. The choice of potassium tert-butoxide (KOtBu), a strong and sterically bulky base, is critical.[5] Its large size hinders its ability to act as a nucleophile, thereby minimizing competing SN2 reactions.[6] Furthermore, its bulk favors the abstraction of the most accessible proton, leading preferentially to the less-substituted "Hofmann" product over the more thermodynamically stable "Zaitsev" product.[7] The major product expected is (+)-(S)-3,7-dimethylocta-1,6-diene.[8]

Experimental Protocol: Synthesis of (+)-(S)-3,7-dimethylocta-1,6-diene

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with pentane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product is volatile).

  • The resulting diene is often pure enough for characterization, or it can be further purified by distillation.

Causality Behind Experimental Choices:

  • Base: As mentioned, KOtBu is a strong, non-nucleophilic, bulky base. This combination is ideal for promoting the E2 mechanism while favoring the formation of the terminal alkene (Hofmann product).[5]

  • Solvent: THF is a suitable aprotic solvent that dissolves both the substrate and the alkoxide base.

  • Temperature: The reaction is started at a low temperature to control the exothermic reaction and improve selectivity.

Comparative Spectroscopic Analysis of Reaction Products

The success of the synthetic transformations is confirmed by identifying the key changes in the spectroscopic data of the products compared to the starting material.

Analysis of the SN2 Product: (S)-8-azido-2,6-dimethyloct-2-ene

The replacement of the bromine atom with an azide group leads to significant and easily identifiable spectroscopic shifts.

Spectroscopic Technique This compound (Reactant) (S)-Citronellyl Azide (Product) Interpretation of Change
¹H NMR (-CH₂-X)δ ≈ 3.40 ppmδ ≈ 3.25 ppmUpfield shift of methylene protons due to the lower electronegativity of the azide group compared to bromine.
¹³C NMR (-C H₂-X)δ ≈ 35-40 ppmδ ≈ 51 ppmSignificant downfield shift of the carbon atom, a characteristic feature of C-N bond formation in azides.
IR Spectroscopy C-Br: 650-550 cm⁻¹N₃ Stretch: ~2095 cm⁻¹ (very strong, sharp) Disappearance of the C-Br stretch and appearance of the unmistakable, intense azide stretch. This is the most diagnostic evidence of reaction success.
Mass Spectrometry (M⁺)m/z 218 & 220m/z 181Loss of the Br isotopic pattern and a new molecular ion corresponding to the formula C₁₀H₁₉N₃.
Analysis of the E2 Product: (+)-(S)-3,7-dimethylocta-1,6-diene

The elimination of HBr results in the formation of a new terminal double bond, which introduces several new signals, particularly in NMR spectroscopy.

Spectroscopic Technique This compound (Reactant) (+)-(S)-3,7-dimethylocta-1,6-diene (Product) Interpretation of Change
¹H NMR -CH₂-Br: δ ≈ 3.40 ppmVinylic Protons: δ ≈ 5.75 (dd), 4.95 (m) ppmDisappearance of the -CH₂Br signal and appearance of three new protons in the vinylic region (δ 4.9-5.8 ppm) corresponding to the new -CH=CH₂ group.
¹³C NMR -CH₂-Br: δ ≈ 35-40 ppmVinylic Carbons: δ ≈ 145, 112 ppmDisappearance of the C-Br signal and appearance of two new sp² carbon signals.
IR Spectroscopy C-Br: 650-550 cm⁻¹=C-H Stretch: ~3075 cm⁻¹, C=C Stretch: ~1640 cm⁻¹Absence of the C-Br band and appearance of new bands characteristic of a terminal alkene.
Mass Spectrometry (M⁺)m/z 218 & 220m/z 138Loss of the Br isotopic pattern and a new molecular ion corresponding to the formula C₁₀H₁₈, reflecting the loss of HBr.[9]

Visualizing the Workflow and Logic

To provide a clear overview, the entire process from starting material to analysis can be visualized.

G cluster_start Starting Material cluster_reactions Synthetic Pathways cluster_products Reaction Products cluster_analysis Spectroscopic Analysis SM (S)-(+)-Citronellyl Bromide SN2_reagent NaN₃, DMF (SN2 Reaction) SM->SN2_reagent E2_reagent KOtBu, THF (E2 Reaction) SM->E2_reagent Product_SN2 (S)-Citronellyl Azide SN2_reagent->Product_SN2 Product_E2 (+)-(S)-3,7-dimethylocta- 1,6-diene E2_reagent->Product_E2 Analysis ¹H NMR, ¹³C NMR IR, Mass Spec Product_SN2->Analysis Product_E2->Analysis

Caption: Experimental workflow from reactant to products and analysis.

A logical diagram helps in validating the outcome of a reaction based on key spectroscopic evidence.

G Start Analyze Reaction Mixture IR_Check Strong, sharp peak at ~2100 cm⁻¹ in IR? Start->IR_Check NMR_Check New vinylic signals (δ 4.9-5.8 ppm) in ¹H NMR? IR_Check->NMR_Check  No Product_SN2 SN2 Product Confirmed (Citronellyl Azide) IR_Check->Product_SN2  Yes No_Reaction Starting Material Remains NMR_Check->No_Reaction  No Product_E2 E2 Product Confirmed (Diene) NMR_Check->Product_E2  Yes

Caption: Decision tree for product identification using key spectroscopic data.

Conclusion

The transformation of this compound into its corresponding azide or diene products results in dramatic and definitive changes to its spectroscopic profile. For the SN2 substitution, the appearance of the intense azide stretch around 2095 cm⁻¹ in the IR spectrum is the single most compelling piece of evidence for a successful reaction. For the E2 elimination, the emergence of a new set of vinylic protons in the ¹H NMR spectrum is equally diagnostic. By systematically comparing the spectra of the reaction products against the starting material, researchers can confidently verify the molecular structure, confirm the reaction outcome, and proceed with the next steps in their synthetic sequence. This guide underscores the power of a multi-technique spectroscopic approach as a self-validating system for chemical synthesis.

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The Strategic Advantage of (S)-(+)-Citronellyl Bromide in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. The choice of a chiral synthon—a building block embodying stereochemical information—is a critical decision that dictates the efficiency and stereochemical outcome of a synthetic route. Among the diverse array of chiral synthons derived from nature's "chiral pool," (S)-(+)-citronellyl bromide emerges as a versatile and highly effective reagent. This guide provides a comprehensive comparison of the efficacy of this compound in asymmetric synthesis against other common chiral synthons, supported by mechanistic insights and experimental data.

Introduction to this compound: A Terpene-Derived Workhorse

This compound is a chiral organic halide derived from (S)-(-)-citronellol, a naturally abundant monoterpene. Its utility as a chiral synthon stems from the C3 stereocenter and the presence of a reactive bromide, making it an excellent electrophile for introducing a chiral isoprenoid unit into a target molecule.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₁₀H₁₉Br
Molecular Weight 219.16 g/mol
Appearance Liquid
Optical Rotation [α]20/D +6.8°, neat
Boiling Point 111 °C/12 mmHg
Density 1.11 g/mL at 25 °C

The defined stereochemistry at the C3 position allows for the transfer of chirality to a new molecule, a fundamental principle of chiral pool synthesis. This approach leverages the readily available enantiopure starting materials from nature to construct complex chiral molecules, bypassing the need for often complex and costly asymmetric catalysis or resolution steps.

Comparative Analysis in Key Asymmetric Transformations

The efficacy of a chiral synthon is best evaluated by its performance in stereoselective bond-forming reactions. Here, we compare the application of this compound in two fundamental transformations—asymmetric alkylation and cross-coupling reactions—with alternative strategies.

Asymmetric Alkylation of Enolates

Asymmetric alkylation of enolates is a cornerstone of carbon-carbon bond formation. The goal is to control the facial selectivity of the incoming electrophile to create a new stereocenter.

Strategy A: Direct Alkylation with this compound

In this approach, a prochiral enolate is reacted directly with this compound. The stereochemical outcome is dependent on the inherent facial bias of the enolate and the nature of the electrophile. While this method is straightforward, the level of stereocontrol can be modest and highly substrate-dependent.

Strategy B: Chiral Auxiliary-Mediated Alkylation

A more robust and predictable method involves the use of a chiral auxiliary, such as the Evans oxazolidinones.[1][2] The auxiliary is temporarily attached to the substrate to direct the alkylation diastereoselectively.

Experimental Workflow: Asymmetric Alkylation using an Evans Chiral Auxiliary

G cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Diastereoselective Alkylation cluster_3 Step 4: Auxiliary Cleavage Acylation Acylation of Chiral Auxiliary (e.g., (S)-4-benzyloxazolidin-2-one) with an acyl halide Enolate_Formation Deprotonation with LDA or NaHMDS to form a Z-enolate Acylation->Enolate_Formation Imide Product Alkylation Reaction with an electrophile (e.g., Benzyl bromide) Enolate_Formation->Alkylation Chelated Enolate Cleavage Hydrolysis or reduction to remove the chiral auxiliary Alkylation->Cleavage Alkylated Imide Final_Product Chiral Carboxylic Acid or Alcohol Cleavage->Final_Product Enantiomerically Enriched Product

Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.

Performance Comparison:

While direct comparative data for the alkylation of a specific enolate with both this compound and another electrophile under the same conditions is scarce in the literature, we can compare the general efficacy of the two strategies.

StrategyChiral Synthon/MethodTypical ElectrophileTypical Diastereomeric/Enantiomeric ExcessTypical YieldReference
Direct Alkylation This compound-Substrate DependentModerate to Good-
Chiral Auxiliary Evans OxazolidinoneBenzyl bromide>99:1 dr80-92%[3]
Chiral Auxiliary Evans OxazolidinoneAllyl iodide>99:1 dr92%[3]

Analysis: The use of a chiral auxiliary like the Evans oxazolidinone consistently delivers high levels of diastereoselectivity (>99:1 dr) with a variety of electrophiles.[3][4] This high degree of stereocontrol is due to the well-defined transition state, where the bulky substituent on the auxiliary effectively shields one face of the enolate.[5] In contrast, the direct use of this compound relies on the substrate's inherent facial bias, which is often less pronounced, leading to lower and less predictable stereoselectivity.

However, the direct approach with this compound offers atom economy and a shorter synthetic sequence, as it avoids the steps of attaching and cleaving an auxiliary. For substrates with a strong inherent facial bias, or where moderate enantioselectivity is acceptable, this compound can be a more efficient choice.

Negishi Cross-Coupling Reactions

The Negishi cross-coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for C-C bond formation.[6][7]

Application of this compound:

This compound can be effectively employed in Negishi cross-coupling reactions to form a new C-C bond at the C1 position while retaining the stereochemistry at the C3 chiral center. This is particularly useful in the synthesis of natural products and analogues.

Experimental Workflow: Negishi Cross-Coupling

G cluster_0 Catalytic Cycle cluster_1 Reactants A Pd(0)Ln B Oxidative Addition R-X A->B C R-Pd(II)-X B->C D Transmetalation R'-ZnX' C->D E R-Pd(II)-R' D->E F Reductive Elimination E->F F->A Regeneration of Catalyst G R-R' F->G Product Citronellyl_Bromide This compound (R-X) Citronellyl_Bromide->B Organozinc Organozinc Reagent (R'-ZnX') Organozinc->D

Caption: General Catalytic Cycle for Negishi Cross-Coupling.

Comparative Example: Synthesis of (+)-ar-Turmerone

The synthesis of the sesquiterpenoid (+)-ar-turmerone provides a practical example of the application of asymmetric synthesis principles. While a direct synthesis using this compound via Negishi coupling is plausible, a reported enantioselective synthesis employs an Evans chiral auxiliary for an asymmetric alkylation step to set the key stereocenter.[8]

Hypothetical Route using this compound: A plausible, though not experimentally documented, approach would involve the Negishi cross-coupling of this compound with a suitable arylzinc reagent. The success of this reaction would depend on the chemoselectivity and the retention of stereochemistry at the chiral center.

Reported Synthesis using an Evans Auxiliary: The reported synthesis of (R)-ar-turmerone utilizes the alkylation of an enolate derived from an Evans auxiliary with a substituted benzyl bromide to establish the chiral center with high diastereoselectivity.[8] This is then followed by further transformations to yield the final product.

Analysis: While a direct comparison is not available, the Evans auxiliary approach provides a high degree of confidence in establishing the desired stereocenter. The Negishi coupling with this compound offers a more convergent and potentially shorter route, but the stereochemical outcome would need to be empirically verified. The choice between these strategies would depend on the desired level of stereochemical purity and the overall synthetic efficiency.

Conclusion: Strategic Selection of Chiral Synthons

This compound stands as a valuable and efficient chiral synthon, particularly for the introduction of a chiral isoprenoid moiety. Its advantages lie in its ready availability from the chiral pool, its bifunctional nature (a stereocenter and a reactive handle), and its potential for use in atom-economical, direct synthetic strategies.

However, for transformations requiring the highest levels of stereocontrol, particularly in the creation of a new stereocenter adjacent to the point of bond formation, methods employing chiral auxiliaries, such as the well-established Evans oxazolidinones, often provide superior and more predictable results.

The decision to employ this compound versus an alternative chiral synthon or an auxiliary-based method should be guided by a careful analysis of the specific synthetic challenge. Factors to consider include the desired level of enantiomeric purity, the inherent stereochemical biases of the substrate, and the overall efficiency of the synthetic route, including the number of steps and the cost of reagents. For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each approach is crucial for the successful and efficient synthesis of enantiomerically pure target molecules.

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A Comparative Guide to Synthetic Routes Utilizing (S)-(+)-Citronellyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Citronellyl bromide, a chiral building block derived from the naturally abundant monoterpene citronellol, serves as a versatile starting material for the stereoselective synthesis of a diverse array of organic molecules. Its bifunctional nature, possessing both a reactive bromide and a terminal olefin, allows for a multitude of synthetic transformations, making it a valuable synthon in the construction of complex terpenes, natural products, and chiral intermediates for the pharmaceutical industry. This guide provides a comparative analysis of key synthetic routes utilizing this compound, offering insights into the experimental choices, performance metrics, and practical methodologies to aid researchers in selecting the optimal path for their synthetic targets.

Nucleophilic Substitution: A Gateway to Functional Group Interconversion

The primary reactivity of this compound lies in its susceptibility to nucleophilic substitution at the C1 position. The bromide ion is a good leaving group, readily displaced by a variety of nucleophiles. This approach is fundamental for introducing diverse functional groups while retaining the inherent chirality of the citronellyl backbone.

Synthesis of (S)-Citronellyl Azide

The introduction of an azide moiety is a synthetically valuable transformation, as azides can be readily converted to amines, amides, or participate in "click" chemistry. The reaction of this compound with sodium azide is a straightforward and efficient method for this conversion.

Experimental Protocol: Synthesis of (S)-Citronellyl Azide

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq.) in N,N-dimethylformamide (DMF).

  • Add sodium azide (1.5 eq.) to the solution.

  • Heat the reaction mixture to 70°C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford (S)-citronellyl azide.

This protocol is adapted from a general procedure for the synthesis of alkyl azides and may require optimization for this specific substrate.

Synthesis of (S)-Citronellyl Phenyl Sulfide

The formation of a carbon-sulfur bond can be achieved through the reaction of this compound with a thiolate nucleophile. This reaction provides access to chiral sulfides, which are valuable intermediates in organic synthesis.

Experimental Protocol: Synthesis of (S)-Citronellyl Phenyl Sulfide

  • To a solution of thiophenol (1.1 eq.) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide or sodium ethoxide (1.1 eq.) to generate the sodium thiophenoxide in situ.

  • To this solution, add this compound (1.0 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours until TLC analysis indicates the consumption of the starting bromide.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield (S)-citronellyl phenyl sulfide.

This is a generalized procedure and the specific conditions may need to be optimized.

Table 1: Comparison of Nucleophilic Substitution Reactions

ProductNucleophileSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
(S)-Citronellyl AzideNaN₃DMF7018>90 (expected)
(S)-Citronellyl Phenyl SulfidePhSNaEthanol/DMF25-604-1280-95 (expected)

Nucleophilic_Substitution cluster_azide Azide Synthesis cluster_sulfide Sulfide Synthesis citronellyl_bromide This compound citronellyl_azide (S)-Citronellyl Azide citronellyl_bromide->citronellyl_azide SN2 Reaction citronellyl_sulfide (S)-Citronellyl Phenyl Sulfide citronellyl_bromide->citronellyl_sulfide SN2 Reaction nucleophile Nucleophile (Nu⁻) product R-Nu leaving_group Br⁻ azide_reagent NaN₃ azide_reagent->citronellyl_azide DMF, 70°C sulfide_reagent PhSNa sulfide_reagent->citronellyl_sulfide Ethanol/DMF, RT-60°C

Carbon-Carbon Bond Formation via Organometallic Reagents

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound is an excellent electrophile for coupling reactions with organometallic reagents, allowing for the extension of the carbon chain while preserving the stereocenter.

Copper-Catalyzed Cross-Coupling with Grignard Reagents

The coupling of Grignard reagents with alkyl halides is a powerful method for C-C bond formation. The use of a copper catalyst, such as lithium tetrachlorocuprate (Li₂CuCl₄), is often essential for achieving high yields and minimizing side reactions with primary and secondary alkyl bromides.[1]

Experimental Protocol: Copper-Catalyzed Cross-Coupling of a Grignard Reagent with this compound

  • Prepare a solution of lithium tetrachlorocuprate (Li₂CuCl₄) in anhydrous tetrahydrofuran (THF) (typically a 0.1 M solution).

  • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of this compound (1.0 eq.) in anhydrous THF.

  • Cool the flask to -10 °C to 0 °C in an ice-salt bath.

  • Add a catalytic amount of the Li₂CuCl₄ solution (e.g., 1-5 mol%) to the citronellyl bromide solution.

  • Slowly add the Grignard reagent (e.g., an alkyl or arylmagnesium bromide, 1.1-1.2 eq.) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 1-4 hours), monitoring its progress by TLC or GC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.

Table 2: Representative Copper-Catalyzed Cross-Coupling Reactions

Grignard Reagent (R-MgBr)Product (R-Citronellyl)CatalystTemperature (°C)Typical Yield (%)
n-Butylmagnesium bromide(S)-3,7-Dimethyl-1-dodeceneLi₂CuCl₄085-95 (expected)
Phenylmagnesium bromide(S)-3,7-Dimethyl-1-phenyl-1-octeneLi₂CuCl₄080-90 (expected)

Grignard_Coupling

Synthesis of Natural Products: The Case of Dendrolasin

This compound serves as a valuable starting material for the total synthesis of various natural products. Dendrolasin, a furanosesquiterpenoid isolated from the ant Lasius fuliginosus, is a prime example where the citronellyl framework is a key building block.

A common synthetic strategy involves the conversion of this compound to a more reactive intermediate, such as the corresponding iodide or a phosphonium salt, followed by coupling with a furan-containing fragment.

Conceptual Synthetic Outline for Dendrolasin

  • Halogen Exchange: this compound is converted to (S)-(+)-citronellyl iodide via the Finkelstein reaction (treatment with sodium iodide in acetone) to enhance its reactivity as an alkylating agent.

  • Formation of a Furan Nucleophile: 3-Furoic acid is reduced to 3-furanmethanol, which is then converted to 3-(bromomethyl)furan. This bromide can be used to generate a suitable nucleophile, such as a Grignard reagent or an organolithium species.

  • Coupling: The citronellyl iodide is coupled with the furan-containing nucleophile, often mediated by a copper catalyst, to form the carbon skeleton of dendrolasin.

  • Final Transformations: Depending on the exact coupling partners, minor functional group manipulations may be necessary to arrive at the final structure of dendrolasin.

Dendrolasin_Synthesis

Cyclization of Citronellyl Derivatives: Access to Menthane Monoterpenoids

While this compound itself is not typically cyclized directly, its derivatives, most notably (+)-citronellal, undergo facile acid-catalyzed intramolecular ene reactions to produce isopulegol, a key intermediate in the synthesis of menthol.[2] This transformation highlights the synthetic potential of the citronellyl scaffold for constructing cyclic systems.

Key Considerations for Cyclization:

  • Catalyst: A variety of Lewis and Brønsted acids can be employed, including zinc bromide, montmorillonite clay, and sulfuric acid.[2] The choice of catalyst can significantly impact the diastereoselectivity of the reaction.

  • Reaction Conditions: Temperature and solvent play a crucial role in controlling the reaction rate and the distribution of isopulegol isomers.

Table 3: Comparison of Catalysts for the Cyclization of (+)-Citronellal to (-)-Isopulegol

CatalystSolventTemperatureYield of (-)-Isopulegol (%)Diastereoselectivity ((-)-Isopulegol : other isomers)Reference
Zinc Bromide (ZnBr₂)TolueneReflux70-94Up to 94:6[2]
Montmorillonite K10BufferRoom Temp.~41 (based on 51% selectivity at 81% conversion)Varies with conditions[2]

Cyclization_Workflow

Conclusion

This compound stands as a cornerstone chiral synthon, offering a reliable and versatile platform for the synthesis of a wide range of valuable organic molecules. The choice of synthetic route is dictated by the desired target molecule and the specific functional group transformations required. Nucleophilic substitution provides a direct entry to a variety of functionalized citronellyl derivatives. For the construction of more complex carbon skeletons, copper-catalyzed cross-coupling with Grignard reagents offers an efficient and stereoretentive method. Furthermore, the inherent structure of the citronellyl framework makes it an ideal precursor for the synthesis of important natural products and cyclic monoterpenoids. The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the pace of discovery in chemical and pharmaceutical research.

References

  • Tamura, M.; Kochi, J. Coupling of Grignard Reagents with Organic Halides. Synthesis1971, 1971 (6), 303-305. DOI: 10.1055/s-1971-21721.

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Benchmarking Catalyst Performance for Transformations of (S)-(+)-Citronellyl Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(+)-Citronellyl bromide is a valuable chiral building block in organic synthesis, prized for its application in the construction of complex stereogenic centers. The reactivity of its primary bromide allows for a diverse range of transformations, with the choice of catalyst being paramount in dictating reaction efficiency, selectivity, and functional group tolerance. This guide provides a comprehensive benchmark of various catalytic systems for reactions involving this compound, offering researchers, scientists, and drug development professionals a comparative analysis of their performance. We will delve into the mechanistic nuances of prominent catalytic strategies, present comparative data in a structured format, and provide detailed experimental protocols to ensure reproducibility and aid in catalyst selection.

Introduction: The Synthetic Versatility of this compound

This compound, a chiral organic compound, serves as a key reactant in the synthesis of enantiomerically pure molecules. Its utility stems from the presence of a stereocenter at the C6 position and a reactive C-Br bond, making it an ideal substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The preservation of the inherent chirality throughout these transformations is a critical objective, and the catalyst plays a central role in achieving this. This guide will focus on benchmarking catalysts for three major classes of reactions utilizing this compound: Transition Metal-Catalyzed Cross-Coupling Reactions, Grignard Reagent Formation and Subsequent Reactions, and emerging Photoredox/Nickel Dual Catalysis.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has become an indispensable tool for the formation of C-C bonds, and this compound is a viable substrate for several powerful cross-coupling methodologies.[1] These reactions offer a direct and modular approach to introduce the chiral citronellyl moiety onto various molecular scaffolds.

Negishi Cross-Coupling

The Negishi coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a highly effective method for C-C bond formation.[1] This reaction is known for its high reactivity and tolerance to a wide range of functional groups.[1]

Catalyst Systems:

  • Palladium-based catalysts: Typically employ a Pd(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precatalyst and a phosphine ligand.

  • Nickel-based catalysts: Often utilize Ni(II) precatalysts like NiCl₂(dppp) or Ni(acac)₂, which are reduced in situ to the active Ni(0) species.

Performance Comparison:

Catalyst SystemCoupling Partner (Organozinc Reagent)Typical Yield (%)Key Features & Limitations
Pd(PPh₃)₄Aryl-ZnCl80-95Broad substrate scope, sensitive to air and moisture.
NiCl₂(dppp)Alkyl-ZnBr75-90More cost-effective than palladium, can be sensitive to steric hindrance.

Mechanistic Insight: The catalytic cycle of a Negishi coupling reaction involves three key steps: oxidative addition of the alkyl bromide to the low-valent metal center, transmetalation of the organic group from the organozinc reagent to the metal, and reductive elimination to form the C-C bond and regenerate the catalyst.

Negishi_Coupling Pd(0) or Ni(0) Pd(0) or Ni(0) Oxidative Addition Oxidative Addition Pd(0) or Ni(0)->Oxidative Addition this compound Pd(II) or Ni(II) Complex Pd(II) or Ni(II) Complex Oxidative Addition->Pd(II) or Ni(II) Complex Transmetalation Transmetalation Pd(II) or Ni(II) Complex->Transmetalation R-ZnX R-M-Citronellyl R-M-Citronellyl Transmetalation->R-M-Citronellyl Reductive Elimination Reductive Elimination R-M-Citronellyl->Reductive Elimination Reductive Elimination->Pd(0) or Ni(0) R-Citronellyl R-Citronellyl Reductive Elimination->R-Citronellyl caption Figure 1: Catalytic Cycle of Negishi Cross-Coupling.

Figure 1: Catalytic Cycle of Negishi Cross-Coupling.

Suzuki-Miyaura Coupling

While traditionally employed for sp²-sp² couplings, advancements in ligand design have expanded the scope of Suzuki-Miyaura reactions to include alkyl halides like this compound.[1] This palladium-catalyzed reaction couples the alkyl bromide with an organoboron species, offering the advantage of using organoboron reagents that are often more stable and functionally group tolerant than their organozinc or Grignard counterparts.[1]

Catalyst Systems:

  • Palladium(II) acetate with bulky phosphine ligands: Ligands such as SPhos or XPhos are crucial for promoting the challenging oxidative addition of the alkyl bromide.

Performance Data:

Catalyst SystemCoupling Partner (Organoboron Reagent)BaseTypical Yield (%)
Pd(OAc)₂ / SPhosArylboronic acidK₃PO₄70-85
Pd₂(dba)₃ / XPhosVinylboronic acid MIDA esterCsF75-90

Grignard Reagent Formation and Subsequent Nucleophilic Additions

A classic and highly effective method for utilizing this compound involves its conversion to the corresponding Grignard reagent, citronellyl magnesium bromide.[1] This powerful carbon nucleophile can then react with a wide array of electrophiles.[1] While this is not a catalytic reaction in the traditional sense, the in situ formation and reaction of the Grignard reagent is a cornerstone of organic synthesis.

Experimental Protocol: Formation of Citronellyl Magnesium Bromide

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Add magnesium turnings to the flask and briefly heat under vacuum, then cool under a nitrogen atmosphere.

  • Initiation: Add a small crystal of iodine to the magnesium turnings.

  • Reagent Addition: Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and gentle reflux is observed.

  • Reaction: Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

The resulting citronellyl magnesium bromide can be directly used in reactions with various electrophiles, as outlined in the table below.

ElectrophileProduct TypeTypical Yield (%)
AldehydesSecondary Alcohols85-95
KetonesTertiary Alcohols80-90
EstersTertiary Alcohols75-85
EpoxidesAlcohols70-80

Photoredox/Nickel Dual Catalysis

A cutting-edge approach for C(sp²)-C(sp³) coupling involves the synergistic combination of photoredox and nickel catalysis.[1] This methodology allows for the coupling of alkyl bromides with aryl partners under exceptionally mild conditions and exhibits broad functional group tolerance.[2]

Catalytic System:

  • Photocatalyst: An iridium or ruthenium-based complex that absorbs visible light.

  • Nickel Catalyst: A simple nickel salt, such as NiBr₂·glyme, with a bipyridine-based ligand.[2]

Mechanistic Rationale: The excited-state photocatalyst reduces the alkyl bromide to generate an alkyl radical. This radical then enters a nickel catalytic cycle, where it combines with an aryl partner.

Photoredox_Nickel_Dual_Catalysis cluster_photo Photoredox Cycle cluster_nickel Nickel Cycle PC PC PC->PC hν (Visible Light) PC+ PC+ PC->PC+ SET PC+->PC Reductant Ni(0)L Ni(0)L Oxidative Addition Oxidative Addition Ni(0)L->Oxidative Addition Ar-X Ar-Ni(II)L Ar-Ni(II)L Oxidative Addition->Ar-Ni(II)L Radical Capture Radical Capture Ar-Ni(II)L->Radical Capture Citronellyl Radical Ar-Ni(III)L(Citronellyl) Ar-Ni(III)L(Citronellyl) Radical Capture->Ar-Ni(III)L(Citronellyl) Reductive Elimination Reductive Elimination Ar-Ni(III)L(Citronellyl)->Reductive Elimination Ar-Citronellyl Ar-Citronellyl Reductive Elimination->Ar-Citronellyl Ni(I)L Ni(I)L Reductive Elimination->Ni(I)L Ni(I)L->Ni(0)L SET from PC*- PC* PC* Citronellyl Radical Citronellyl Radical PC*->Citronellyl Radical this compound caption Figure 2: Simplified Photoredox/Nickel Dual Catalysis.

Figure 2: Simplified Photoredox/Nickel Dual Catalysis.

Performance Data:

PhotocatalystNickel Catalyst/LigandAryl Coupling PartnerTypical Yield (%)
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NiBr₂·glyme / dtbbpy4-Bromobenzonitrile70-85
Ru(bpy)₃Cl₂NiCl₂(dme) / dphen1-Bromo-4-methoxybenzene65-80

Conclusion

The choice of catalyst for reactions involving this compound is highly dependent on the desired transformation and the functional group tolerance required. For robust and high-yielding C-C bond formation with organometallic reagents, traditional Negishi and Suzuki-Miyaura couplings with palladium or nickel catalysts remain the workhorses. The formation of the Grignard reagent provides a straightforward and powerful route to a variety of functionalized citronellyl derivatives. For challenging couplings under mild conditions, the emerging field of photoredox/nickel dual catalysis offers exciting opportunities. This guide provides a foundational benchmark to aid researchers in selecting the optimal catalytic system for their specific synthetic goals.

References

  • This compound | 143615-81-0 - Benchchem. (URL: )
  • This compound - PubChem. (URL: [Link])

  • Insight in the activity and diastereoselectivity of various Lewis acid catalysts for the citronellal cyclization | Request PDF - ResearchGate. (URL: [Link])

  • ENANTIOSELECTIVE CROSS-COUPLING OF MONOSUBSTITUTED FERROCENES IN CHIRAL IONIC LIQUIDS - Knowledge Commons. (URL: [Link])

  • Using Data Science To Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Al - The Doyle Group. (URL: [Link])

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC - PubMed Central. (URL: [Link])

  • Organocatalysis in the stereoselective bromohydrin reaction of alkenes - ResearchGate. (URL: [Link])

  • (PDF) Probing Substrate/Catalyst Effects Using QSPR Analysis on Friedel-Crafts Acylation Reactions over Hierarchical BEA Zeolites - ResearchGate. (URL: [Link])

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Safety Operating Guide

A Guide to the Safe Disposal of (S)-(+)-Citronellyl Bromide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost objective is to empower researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. (S)-(+)-Citronellyl bromide is a valuable chiral building block in organic synthesis, but its reactivity and hazardous properties demand a rigorous and well-understood disposal protocol. This guide moves beyond simple checklists to provide a comprehensive operational and disposal plan, grounded in chemical principles, to ensure the safety of personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is critical. This compound is not merely a simple organic liquid; it is a reactive alkyl halide with a distinct risk profile. The primary hazards, as classified under the Globally Harmonized System (GHS), establish the foundation for all subsequent safety and disposal procedures.

According to its Safety Data Sheet (SDS), the compound is classified as causing severe skin burns and eye damage, being fatal if inhaled, and being very toxic to aquatic life. This profile dictates the necessity of stringent containment and the absolute prohibition of disposal via sanitary sewer systems.

Chemical Safety Profile: this compound
CAS Number 143615-81-0[1][2]
Molecular Formula C₁₀H₁₉Br[1][2]
GHS Hazard Statements H314: Causes severe skin burns and eye damage H330: Fatal if inhaled H400: Very toxic to aquatic life
Key Incompatibilities Strong oxidizing agents[3]
Hazardous Decomposition Upon combustion, may produce carbon oxides and hydrogen bromide gas.[3]
The Core Principle: Segregation of Halogenated Waste

The single most important principle in the disposal of this compound is its classification as a halogenated organic compound . The presence of the bromine atom fundamentally changes its environmental impact and the required disposal technology compared to non-halogenated solvents like acetone or hexane.

Halogenated waste streams cannot be recycled as fuel additives in the same way non-halogenated solvents can be.[4] They require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) that are produced.[4][5] Mixing halogenated waste with non-halogenated waste results in the entire volume being classified and treated as halogenated, dramatically increasing disposal costs and environmental burden.[4][6] Therefore, strict segregation is not just a regulatory requirement but also an economic and environmental imperative.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of generation to final hand-off to environmental health and safety personnel.

Due to the severe corrosive and toxic inhalation hazards, appropriate PPE is mandatory. All handling of this compound, including its waste, must be conducted inside a certified chemical fume hood.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Immediately change gloves if contamination occurs.

  • Eye/Face Protection: Use safety goggles and a face shield to protect against splashes.[3]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure contaminated clothing is removed immediately and decontaminated before reuse.

  • Respiratory Protection: Due to the acute inhalation toxicity, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if there is any risk of exposure outside of a fume hood.

All materials that have come into contact with this compound must be treated as hazardous waste.

  • Liquid Waste:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Liquids."

    • Use only UN-approved containers, typically glass or high-density polyethylene (HDPE), with a secure screw-top cap.[4][7] Do not use polyethylene containers for long-term storage of the pure substance.

    • Collect all waste this compound, including reaction residues and solvent rinses from glassware, in this container.

    • Keep the container closed at all times, except when adding waste.[7][8] Store the container in a designated satellite accumulation area within the lab, preferably in secondary containment.[8]

  • Solid Waste:

    • Contaminated solids (e.g., gloves, absorbent pads from spills, silica gel) must be collected separately from liquid waste.

    • Place these items in a designated, leak-proof container or a durable plastic bag labeled "Halogenated Organic Solid Waste."

    • This waste stream will also be disposed of via incineration.

Proper cleaning of laboratory glassware is essential to prevent cross-contamination.[9][10]

  • Initial Rinse: Perform a triple rinse of the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, this initial rinsate is now contaminated with a halogenated compound and must be collected and added to your "Halogenated Organic Liquids" waste container. Do not dispose of it down the drain.

  • Standard Wash: After the solvent rinse, the glassware can be washed with laboratory detergent and water as per standard procedures.[9][11][12]

Emergency Procedures: Spill Management

Accidents happen, and a clear plan for spill management is essential.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

  • Small Spills (Inside a Fume Hood):

    • Ensure your PPE is intact.

    • Contain the spill using a chemical absorbent material like Chemizorb® or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbent material using non-sparking tools and place it in the "Halogenated Organic Solid Waste" container.

    • Wipe the area clean with a cloth dampened with a solvent (e.g., acetone), and dispose of the cloth as solid waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling waste generated from procedures involving this compound.

G cluster_waste_type Identify Waste Type cluster_actions Segregation & Collection Protocol start Waste Generation Point (this compound) liquid Liquid Waste (Pure compound, solutions, reaction mixtures, rinsate) start->liquid solid Solid Waste (Contaminated gloves, wipes, spill absorbents, silica gel) start->solid glass Contaminated Glassware start->glass collect_liquid Collect in dedicated, labeled 'HALOGENATED LIQUID WASTE' container. Keep container closed. liquid->collect_liquid collect_solid Collect in dedicated, labeled 'HALOGENATED SOLID WASTE' container. solid->collect_solid decon 1. Triple rinse with solvent. 2. Collect rinsate into 'HALOGENATED LIQUID' waste. 3. Proceed to standard wash. glass->decon end Store in Satellite Accumulation Area. Contact EHS for Pickup. collect_liquid->end collect_solid->end decon->end

Caption: Decision workflow for proper segregation and disposal of this compound waste.

By adhering to these chemically-informed procedures, you contribute to a safe laboratory environment, ensure regulatory compliance, and minimize the environmental impact of your research. Always consult your institution's specific waste management guidelines and your designated Environmental Health and Safety (EHS) office for final disposal procedures.

References

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

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  • Glassware Cleaning for Method 23. U.S. Environmental Protection Agency (EPA). [Link]

  • Organic solvent waste. Kemicentrum, Lund University. [Link]

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  • List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.